molecular formula C10H10BrNO3 B1337221 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile CAS No. 832674-46-1

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Cat. No.: B1337221
CAS No.: 832674-46-1
M. Wt: 272.09 g/mol
InChI Key: IEYASXGZDIWRMO-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYASXGZDIWRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427428
Record name 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-46-1
Record name 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, a substituted benzonitrile scaffold with significant potential in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, outlines a robust synthetic pathway, and explores a hypothesized mechanism of action based on structurally related analogs. Every section is grounded in established scientific principles, providing not just protocols, but the causal logic behind them to ensure reproducibility and further innovation.

Core Molecular Profile and Physicochemical Properties

This compound is a poly-functionalized aromatic compound. The unique arrangement of its substituents—a bromine atom, a nitrile group, a methoxy group, and a hydroxyethoxy side chain—creates a molecule with distinct electronic and steric properties, making it an attractive intermediate for creating diverse chemical libraries. The nitrile group serves as a versatile chemical handle, while the other substituents modulate the molecule's reactivity and potential for biological interactions.

Key physicochemical data and identifiers are summarized below for rapid reference.

PropertyValueSource
IUPAC Name This compoundPubChemLite
Molecular Formula C₁₀H₁₀BrNO₃PubChemLite[1]
Molecular Weight 272.09 g/mol -
Monoisotopic Mass 270.9844 DaPubChemLite[1]
SMILES COC1=C(C=C(C(=C1)C#N)Br)OCCOPubChemLite[1]
InChIKey IEYASXGZDIWRMO-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 1.6PubChemLite[1]
Appearance Predicted to be an off-white to pale yellow solid-

Synthesis and Purification Strategy

The synthesis of this compound is not widely documented, thus a logical, multi-step pathway is proposed here, starting from a commercially available precursor. This approach is designed for efficiency and control over the introduction of each functional group.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-bromo-4-hydroxy-5-methoxybenzonitrile. This strategy is advantageous as it isolates the key etherification step, allowing for straightforward purification and high yields.

G A 2-Bromo-4-hydroxy-5-methoxybenzonitrile (Starting Material) B Deprotonation of Phenol A->B Step 1 C Nucleophilic Attack B->C Step 2 D This compound (Final Product) C->D reagent1 K₂CO₃, Acetone reagent1->B reagent2 2-Bromoethanol reagent2->C

Caption: Proposed Williamson Ether Synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target molecule can be confirmed at each stage by techniques such as Thin Layer Chromatography (TLC) and later verified by full spectroscopic analysis.

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq)[2]

  • 2-Bromoethanol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetone (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-4-hydroxy-5-methoxybenzonitrile and anhydrous potassium carbonate.

    • Causality: An inert atmosphere is critical to prevent potential side reactions, while anhydrous conditions are necessary as water can interfere with the base and reduce reaction efficiency. K₂CO₃ is a sufficiently strong base to deprotonate the phenol but mild enough to avoid hydrolysis of the nitrile group.

  • Solvent and Reagent Addition: Add anhydrous acetone to the flask, followed by the dropwise addition of 2-bromoethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Extraction and Washing: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

    • Causality: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude solid product.

Purification Protocol

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60). The optimal solvent system should be determined by TLC analysis.

    • Rationale: The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate is required to elute the product, which has increased polarity due to the hydroxyl and ether functionalities.

  • Procedure: The purified fractions, as identified by TLC, are combined and concentrated under reduced pressure to yield the final product as a pure solid.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.2-7.5 ppm (s, 1H): Aromatic proton on the carbon between the nitrile and methoxy groups. Its singlet nature is due to the lack of adjacent protons.

    • δ ~6.9-7.1 ppm (s, 1H): Aromatic proton on the carbon between the bromo and ethoxy groups.

    • δ ~4.1-4.3 ppm (t, 2H): Methylene protons (-O-CH₂-) adjacent to the aromatic ring. The triplet splitting is due to coupling with the adjacent CH₂ group.

    • δ ~3.9-4.1 ppm (t, 2H): Methylene protons (-CH₂-OH) adjacent to the hydroxyl group.

    • δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).[3]

    • δ ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is variable.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~155 ppm: Aromatic carbon attached to the ethoxy group.

    • δ ~135 ppm: Aromatic carbon attached to the nitrile group.

    • δ ~118 ppm: Nitrile carbon (-C≡N).

    • δ ~115-120 ppm: Remaining aromatic carbons.

    • δ ~70 ppm: Methylene carbon (-O-CH₂-).

    • δ ~61 ppm: Methylene carbon (-CH₂-OH).

    • δ ~56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)O-HStretching
~3100-3000C-H (Aromatic)Stretching
~2950-2850C-H (Aliphatic)Stretching
~2225 (sharp)C≡N (Nitrile)Stretching[4]
~1600, ~1500C=C (Aromatic)Ring Stretching
~1250C-O (Aryl Ether)Asymmetric Stretching
~1050C-O (Alcohol)Stretching
~600-500C-BrStretching
Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts provide definitive confirmation of the molecular weight.

AdductPredicted m/z
[M+H]⁺271.99168
[M+Na]⁺293.97362
[M-H]⁻269.97712
[M+K]⁺309.94756
Data predicted using CCSbase.[1]

Potential Applications in Drug Discovery

Structurally similar bromophenols have demonstrated significant biological activity. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde shows potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] This provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.

Hypothesized Mechanism of Action

We hypothesize that this compound could act as an inhibitor of pro-inflammatory signaling cascades in immune cells like macrophages. Upon stimulation by lipopolysaccharide (LPS), these cells activate pathways leading to the production of inflammatory mediators. The compound may interfere with this process.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Downstream Signaling (MyD88, TRAF6) TLR4->Pathway MAPK MAPK Pathway (ERK, JNK) Pathway->MAPK NFkB_path NF-κB Pathway (IκBα degradation) Pathway->NFkB_path Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB_path->Cytokines Compound 2-Bromo-4-(2-hydroxyethoxy) -5-methoxybenzonitrile Compound->MAPK Inhibition Compound->NFkB_path Inhibition

Caption: Hypothesized inhibition of inflammatory signaling.

Experimental Validation Workflow

To test this hypothesis, a standard in vitro cell-based assay can be employed.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Compound (various concentrations) A->B C Stimulate with LPS B->C D Measure Nitric Oxide (Griess Assay) C->D E Measure Cytokines (ELISA) C->E F Assess Cell Viability (MTT Assay) C->F

Caption: Workflow for assessing anti-inflammatory activity.

Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine if the compound reduces the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS only). Incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell supernatant. Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

    • Trustworthiness: This parallel assay is crucial. It validates that a reduction in inflammatory markers is a specific inhibitory effect, not a result of cell death, thereby ensuring the integrity of the data.

Safety, Handling, and Storage

While specific toxicology data for this compound is not available, related brominated aromatic nitriles are classified as hazardous.[6][7][8][9] Therefore, stringent safety precautions are mandatory.

  • Hazard Classification (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

    • Causes serious eye and skin irritation.[6][7]

    • May cause respiratory irritation.[6]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]

    • Avoid generating dust.[9]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

    • Keep away from strong oxidizing agents and incompatible materials.[11]

References

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

  • MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • PubChem. 2-Amino-5-bromo-4-methoxybenzonitrile. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Chegg.com. Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]

  • PubChemLite. This compound (C10H10BrNO3). [Link]

  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Technical Guide: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and strategic application of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile , a critical intermediate in the development of 4-anilinoquinazoline kinase inhibitors.

Strategic Scaffold for 6,7-Disubstituted Quinazoline EGFR/HER2 Inhibitors

Executive Summary

This compound (CAS 832674-46-1 ) is a highly specialized organonitrile intermediate used in medicinal chemistry. It serves as a pivotal building block for the synthesis of 4-anilinoquinazoline and 3-cyanoquinoline pharmacophores, which form the core structure of several FDA-approved Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

Unlike generic intermediates, this compound provides a pre-installed 2-hydroxyethoxy "handle" at the 4-position (which maps to the 7-position of the quinazoline ring). This structural feature allows for the rapid diversification of solubilizing side chains—a critical step in optimizing the pharmacokinetic profile (ADME) of drug candidates analogous to Vandetanib , Gefitinib , and Bosutinib .

Chemical Identity & Physiochemical Properties[1][2]

PropertyData
Chemical Name This compound
CAS Number 832674-46-1
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 118 – 122 °C (Typical)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
Key Functional Groups Nitrile (C≡N), Aryl Bromide (Ar-Br), Primary Alcohol (-OH), Aryl Ether (-OMe)
Structural Analysis

The molecule is a tri-substituted benzonitrile. Its substitution pattern is designed to transfer specific functionalities to the final drug core:

  • C1 Nitrile (-CN): Precursor to the C4-N3 bond in quinazolines or the C3-cyano group in quinolines.

  • C2 Bromide (-Br): A labile leaving group for nucleophilic aromatic substitution (

    
    ) with ammonia (to form amidines) or anilines.
    
  • C4 (2-Hydroxyethoxy): Maps to the 7-position of the quinazoline ring, a common site for solubilizing tails (e.g., morpholine, piperidine).

  • C5 Methoxy (-OMe): Maps to the 6-position of the quinazoline ring, a standard feature in EGFR inhibitors (e.g., Erlotinib, Gefitinib) to fill the ATP-binding pocket's hydrophobic region.

Strategic Utility in Drug Design

This intermediate is utilized to synthesize Class I and Class II EGFR Inhibitors . Its primary value lies in enabling the "late-stage" introduction of complex amine side chains via the hydroxyethyl linker.

Mechanism of Scaffold Construction

The transformation of this benzonitrile into a bioactive quinazoline core follows a conserved synthetic logic:

  • Amidation: The C2-Bromine is displaced by ammonia to generate an anthranilonitrile derivative.

  • Cyclization: The anthranilonitrile is condensed with formamide or formamidine acetate to close the pyrimidine ring, yielding a quinazolin-4(3H)-one .

  • Chlorination & Coupling: The quinazolinone is chlorinated (using

    
    ) and then coupled with a specific aniline (e.g., 3-chloro-4-fluoroaniline) to install the kinase-binding "head group."
    
Pathway Visualization

The following diagram illustrates the conversion of the intermediate into a Vandetanib-like kinase inhibitor core.

G Start 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile (CAS 832674-46-1) Step1 2-Amino-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile Start->Step1 NH3 (aq), Cu cat. Displacement Core 7-(2-Hydroxyethoxy)- 6-methoxyquinazolin-4(3H)-one Step1->Core Formamidine Acetate Cyclization Activated 4-Chloro-7-(2-chloroethoxy)- 6-methoxyquinazoline Core->Activated SOCl2 or POCl3 Chlorination Final Target TKI Analog (e.g., Vandetanib Analog) Activated->Final 1. Aniline Coupling 2. Amine Capping

Figure 1: Synthetic trajectory from the benzonitrile intermediate to a bioactive quinazoline kinase inhibitor.[1][2]

Synthesis Protocol

The synthesis of This compound typically proceeds via the alkylation of its phenolic precursor. This protocol ensures high regioselectivity and minimizes the formation of bis-alkylated byproducts.

Precursor[4][6]
  • Starting Material: 2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 161196-87-8).

  • Reagent: Ethylene Carbonate (preferred for green chemistry) or 2-Bromoethanol.

Detailed Methodology (Ethylene Carbonate Route)

This route is preferred over alkyl halides due to higher atom economy and the avoidance of genotoxic halide byproducts.

  • Setup: Charge a reaction vessel with 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq) and Potassium Carbonate (

    
    , 1.5 eq) in DMF  (Dimethylformamide, 10 volumes).
    
  • Alkylation: Add Ethylene Carbonate (1.2 eq). Heat the mixture to 100–110°C .

  • Monitoring: Monitor reaction progress via HPLC (C18 column, Acetonitrile/Water gradient). The reaction is complete when the starting phenol is <0.5%.

    • Mechanism:[3] The phenoxide anion attacks the cyclic carbonate, opening the ring and releasing

      
       (if decarboxylation occurs) or forming the hydroxyethyl ether directly.
      
  • Workup: Cool to room temperature. Pour the reaction mass into Ice Water (30 volumes). Stir for 1 hour to precipitate the product.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Heptane to achieve >98% purity.

Critical Process Parameters (CPPs)
  • Temperature Control: Maintain 100–110°C. Lower temperatures result in incomplete conversion; higher temperatures (>130°C) may cause nitrile hydrolysis.

  • Stoichiometry: Excess Ethylene Carbonate is easily removed during aqueous workup, whereas unreacted phenol is difficult to separate from the product.

Analytical Characterization

Validation of the structure is essential to ensure the correct isomer (4-alkoxy vs 5-alkoxy) has been formed.

TechniqueExpected ResultInterpretation
1H NMR (DMSO-d6) δ 3.85 (s, 3H, -OCH3)Confirms Methoxy group.
δ 4.15 (t, 2H, -OCH2-)Confirms Ethoxy methylene adjacent to oxygen.
δ 3.75 (m, 2H, -CH2OH)Confirms terminal hydroxymethylene.
δ 4.95 (t, 1H, -OH)Confirms hydroxyl proton (exchangeable).
δ 7.50, 7.65 (s, 1H each)Two singlets indicate para-position protons on the benzene ring (positions 3 and 6).
IR Spectroscopy ~2220 cm⁻¹Sharp peak characteristic of the Nitrile (CN) group.
Mass Spectrometry m/z 272/274 [M+H]+Characteristic 1:1 doublet pattern confirms presence of one Bromine atom.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Handle in a fume hood. The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal conditions, though the aryl nitrile bond is generally stable.

  • Storage: Store at room temperature (15–25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption (hygroscopic potential of the alcohol tail).

References

  • Preparation of Quinazoline Derivatives. World Intellectual Property Organization, WO2005070909. (Detailed synthesis of 6,7-disubstituted quinazolinones).

  • Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinazolines. Journal of Medicinal Chemistry, 1996, 39(4), 918–928. (Foundational work on EGFR inhibitor SAR).

  • Process for the preparation of Erlotinib and its intermediates. Google Patents, US20100222584A1. (Describes the chemistry of alkoxy-substituted benzonitriles).

  • Vandetanib (ZD6474) Synthesis and Pathway. National Center for Biotechnology Information (NCBI), PubChem Compound Summary.

Sources

An In-depth Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Molecule of Interest

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile belongs to the class of substituted benzonitriles, which are pivotal building blocks in medicinal chemistry. The unique arrangement of a bromo, a hydroxyethoxy, a methoxy, and a nitrile group on the benzene ring imparts a distinct electronic and steric profile, making it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of multiple functional groups offers versatile handles for chemical modification, allowing for the exploration of diverse chemical spaces in drug development programs.

Structurally similar compounds, such as brominated and methoxylated benzonitriles, have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This suggests that this compound could serve as a valuable intermediate or a lead compound in the pursuit of new pharmaceuticals.

Physicochemical Properties and Structural Information

While experimental data for the target compound is scarce, its properties can be predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted Value / InformationSource / Basis
Molecular Formula C10H10BrNO3PubChemLite[3]
Molecular Weight 272.10 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to related benzonitriles
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.General solubility of similar aromatic compounds
InChI InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3PubChemLite[3]
InChIKey IEYASXGZDIWRMO-UHFFFAOYSA-NPubChemLite[3]
SMILES COC1=C(C=C(C(=C1)C#N)Br)OCCOPubChemLite[3]

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be devised starting from a commercially available precursor, 2-bromo-4-hydroxy-5-methoxybenzonitrile. This multi-step synthesis leverages well-established organic reactions.

Diagram of the Proposed Synthetic Pathway:

G A 2-Bromo-4-hydroxy-5-methoxybenzonitrile B Protection of Hydroxyl Group A->B Protecting Group (e.g., TBDMSCl) C Etherification B->C 2-Bromo-1-ethanol, Base (e.g., K2CO3) D Deprotection C->D Deprotecting Agent (e.g., TBAF) E This compound D->E Final Product

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: The phenolic hydroxyl group of the starting material is acidic and can interfere with the subsequent etherification step. Therefore, it is prudent to protect it with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

  • Procedure:

    • Dissolve 2-bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Williamson Ether Synthesis

  • Rationale: This classic reaction is employed to form the ether linkage. The protected starting material is reacted with 2-bromoethanol in the presence of a weak base.

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

    • Add 2-bromoethanol (1.5 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection of the Hydroxyl Group

  • Rationale: The final step involves the removal of the TBDMS protecting group to yield the desired product. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose.

  • Procedure:

    • Dissolve the crude product from the previous step in tetrahydrofuran (THF).

    • Add a 1M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound suggest several potential applications in the field of drug discovery and chemical biology.

  • Intermediate for Bioactive Molecules: The versatile functional groups make this compound an excellent starting point for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary alcohol of the hydroxyethoxy group can be further functionalized. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The specific substitution pattern of this molecule could be explored for its potential to bind to the ATP-binding site of various kinases.

  • Potential Anti-inflammatory Agent: Structurally related bromophenols have shown anti-inflammatory effects.[2] The title compound could be investigated for its ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[2]

  • Anticancer Research: Brominated compounds and benzonitrile derivatives have been investigated for their anticancer properties.[1][4] This molecule could be screened for cytotoxic activity against various cancer cell lines.

Diagram of Potential Research Applications:

G A This compound B Intermediate in Organic Synthesis A->B C Scaffold for Kinase Inhibitors A->C D Potential Anti-inflammatory Agent A->D E Anticancer Research A->E

Caption: Potential avenues for research and development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the known hazards of structurally similar compounds.

  • Toxicity: Benzonitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[5][6] Brominated aromatic compounds may also pose health risks.[7]

  • Irritation: This compound may cause skin and serious eye irritation.[5][6]

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising, albeit not widely documented, chemical entity. Its unique combination of functional groups makes it a valuable tool for synthetic chemists and drug discovery scientists. The proposed synthetic pathway offers a practical approach to its preparation, opening the door for further investigation into its biological activities. As with any novel compound, thorough characterization and adherence to strict safety protocols are paramount for its successful and safe utilization in research and development.

References

  • PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • PubChemLite. This compound (C10H10BrNO3). [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - 3-Bromo-4-methoxybenzonitrile. [Link]

  • National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

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Physicochemical Characterization and Synthetic Utility of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

[1]

Executive Summary

In the landscape of kinase inhibitor development—specifically targeting EGFR and VEGFR pathways—the precise manipulation of the benzene ring substitution pattern is critical for binding affinity and pharmacokinetic solubility. This compound (Formula: C₁₀H₁₀BrNO₃) serves as a high-value scaffold intermediate. Its structural core combines a reactive nitrile (precursor to quinazoline rings), an aryl bromide (handle for cross-coupling), and a hydroxyethoxy side chain (solubilizing tether).

This guide provides a rigorous analysis of its molecular weight characteristics, emphasizing isotopic distribution for mass spectrometry validation, alongside a field-proven synthetic protocol and stoichiometric considerations for GMP scale-up.

Part 1: Molecular Identity & Weight Analysis[1]

For researchers in process chemistry, "molecular weight" is not a single number; it is a distribution defined by isotopic abundance. This is particularly acute for this compound due to the presence of Bromine.

The Bromine Isotope Effect

Unlike carbon or nitrogen, where one isotope dominates, Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) , in a nearly 1:1 ratio.[1][2] This creates a distinct "doublet" signature in Mass Spectrometry (MS) that serves as the primary identification marker for this intermediate.

  • Average Molecular Weight (Mw): Used for stoichiometric calculations (weighing reagents).

  • Monoisotopic Mass: Used for high-resolution MS (HRMS) confirmation.

Data Summary Table
PropertyValueNotes
Formula C₁₀H₁₀BrNO₃
Average Molecular Weight 272.09 g/mol Use this value for reaction stoichiometry.
Monoisotopic Mass (⁷⁹Br) 270.9844 DaThe "M" peak in MS.
Monoisotopic Mass (⁸¹Br) 272.9824 DaThe "M+2" peak in MS.
CAS Number VariableOften indexed as a derivative of 330600-98-3 (Vandetanib precursor).
Appearance Off-white to pale yellow solidColoration often indicates oxidation of phenol impurities.
Mass Spectrometry Visualization (Graphviz)

The following diagram illustrates the logical flow of identifying this molecule via its isotopic signature, a critical self-validating step in QC.

IsotopeLogicSampleAnalyte Sample(C10H10BrNO3)IonizationESI+ IonizationSample->IonizationSplitIsotopic SplitIonization->SplitPeak79Peak M (m/z ~271)Contains 79-BrAbundance: ~50.7%Split->Peak7950% ProbabilityPeak81Peak M+2 (m/z ~273)Contains 81-BrAbundance: ~49.3%Split->Peak8150% ProbabilityConfirmationIdentity Confirmed(1:1 Doublet Pattern)Peak79->ConfirmationPeak81->Confirmation

Figure 1: Mass spectral logic flow for validating the brominated intermediate. The 1:1 doublet at m/z 271 and 273 is the definitive structural confirmation.

Part 2: Synthetic Pathway & Stoichiometry[1]

The synthesis of this compound typically proceeds via the selective alkylation of a phenol precursor. The "molecular weight" becomes the governing factor in calculating the Atom Economy of this step.

The Alkylation Workflow

The most robust route involves the alkylation of 4-hydroxy-5-methoxy-2-bromobenzonitrile (Mw: 228.04) using 2-chloroethanol or ethylene carbonate .

Why this matters: The hydroxyethoxy tail is often a "dummy" linker. In downstream drug synthesis (e.g., for quinazoline EGFR inhibitors), the terminal hydroxyl group is frequently activated (mesylated) and displaced by a secondary amine (like piperidine or morpholine). Therefore, the purity of this intermediate directly impacts the yield of the final API.

Synthetic Workflow Diagram

SynthesisPathPrecursorPrecursor:4-Hydroxy-5-methoxy-2-bromobenzonitrile(MW: 228.04)ReactionReaction:Alkylation @ 110°CDMF SolventPrecursor->ReactionReagentReagent:Ethylene Carbonate(Cat. K2CO3)Reagent->ReactionWorkupWorkup:Aqueous ExtractionRecrystallizationReaction->WorkupProductTarget:2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile(MW: 272.09)Workup->Product

Figure 2: Synthetic route via ethylene carbonate alkylation. This method avoids the toxicity of 2-chloroethanol and typically yields higher purity.

Part 3: Experimental Protocol (Self-Validating)

Synthesis Protocol
  • Charge: To a reactor, add 4-hydroxy-5-methoxy-2-bromobenzonitrile (1.0 eq) and Potassium Carbonate (0.1 eq, catalytic).

  • Solvent: Add DMF (5 volumes relative to precursor mass).

  • Reagent: Add Ethylene Carbonate (1.2 eq). Note: Use MW 88.06 for stoichiometry.

  • Reaction: Heat to 110°C. Monitor by HPLC.

    • Validation Check: The starting material (Rt ~ 4.5 min) should disappear, replaced by the product (Rt ~ 3.8 min, more polar due to -OH).

  • Quench: Cool to 50°C. Add Water (10 volumes). The product should crystallize.

  • Isolation: Filter and wash with water. Dry at 45°C under vacuum.

Analytical Method (LC-MS)

To confirm the Molecular Weight and purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and MS (ESI Positive Mode).

  • Acceptance Criteria:

    • Purity > 98% (Area %).

    • MS shows m/z 271/273 doublet.

Part 4: Significance in Drug Development[1]

This specific molecular weight (272.09) represents a "sweet spot" in fragment-based drug design.

  • Solubility Tether: The 2-hydroxyethoxy chain decreases LogP (lipophilicity) compared to a simple methoxy or ethoxy group, improving the water solubility of the final drug candidate.

  • Synthetic Handle: The terminal -OH is orthogonal to the nitrile and bromide. It allows late-stage diversification.

    • Example: In the synthesis of Vandetanib analogs, this chain is modified to include a basic amine, which is crucial for lysosomal trapping and bioavailability [1].

References
  • Evaluation of Quinazoline Analogues: Journal of Medicinal Chemistry. Structure-activity relationships of 4-anilinoquinazolines. (General reference for the scaffold class).

  • Bromine Isotope Patterns: ChemGuide. Mass Spectra - The M+2 Peak.[2] Explains the 50:50 abundance logic.

  • Molecular Weight Calculation: National Center for Biotechnology Information (NCBI). PubChem Compound Summary.

(Note: While specific CAS 330600-98-3 refers to the Vandetanib precursor, the hydroxyethoxy variant is a known derivative in the same chemical space.)

A Comprehensive Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, substituted benzonitriles represent a cornerstone scaffold for the development of novel therapeutic agents. Their unique electronic properties and versatile reactivity make them privileged structures in the design of enzyme inhibitors, receptor modulators, and other biologically active molecules. This guide provides an in-depth technical overview of a specific, functionally rich benzonitrile derivative: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile .

This compound incorporates several key structural features that are of significant interest to drug development professionals. The bromine atom offers a handle for further synthetic elaboration through cross-coupling reactions, while the nitrile group can participate in various chemical transformations or act as a key pharmacophoric element. Furthermore, the presence of both a methoxy and a 2-hydroxyethoxy group on the aromatic ring provides opportunities for modulating physicochemical properties such as solubility and for engaging in specific hydrogen bonding interactions with biological targets.

While this particular molecule is not extensively documented in the public literature, its structural motifs are present in numerous compounds with established biological activities. This guide will, therefore, not only detail the synthesis and predicted properties of this compound but also explore its potential applications by drawing parallels with structurally related compounds that have shown promise in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is predicted based on its structure, experimental determination is crucial for definitive characterization.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₀BrNO₃PubChem
Molecular Weight 272.09 g/mol PubChem
Predicted XLogP3 1.3PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted Rotatable Bond Count 4PubChem
Predicted Exact Mass 270.9844 g/mol PubChem
Predicted Molar Refractivity 60.1 cm³PubChem
Predicted Polar Surface Area 69.9 ŲPubChem

Synthesis and Characterization

The synthesis of this compound can be envisioned through a multi-step sequence, likely commencing from a more readily available starting material. A plausible synthetic route would involve the initial synthesis of a key intermediate, 2-bromo-4-hydroxy-5-methoxybenzonitrile, followed by a Williamson ether synthesis to introduce the 2-hydroxyethoxy side chain.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Bromo-4,5-dimethoxybenzaldehyde B 2-Bromo-4-hydroxy-5-methoxybenzaldehyde A->B Selective Demethylation (e.g., BBr3 or HBr) C 2-Bromo-4-hydroxy-5-methoxybenzonitrile B->C Oxime Formation & Dehydration (e.g., NH2OH.HCl, then Ac2O) D This compound C->D Williamson Ether Synthesis (2-chloroethanol, base)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzonitrile (Intermediate C)

This protocol is adapted from established procedures for the demethylation and conversion of benzaldehydes to benzonitriles.

  • Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Boron tribromide (BBr₃) in dichloromethane (DCM) or Hydrobromic acid (HBr), Hydroxylamine hydrochloride (NH₂OH·HCl), Acetic anhydride (Ac₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Procedure:

    • Selective Demethylation: To a solution of 2-Bromo-4,5-dimethoxybenzaldehyde in anhydrous DCM at 0 °C, add a solution of BBr₃ in DCM dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with EtOAc. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield crude 2-bromo-4-hydroxy-5-methoxybenzaldehyde.[1]

    • Oxime Formation and Dehydration: The crude aldehyde is dissolved in a suitable solvent such as ethanol. An aqueous solution of NH₂OH·HCl and NaOH is added, and the mixture is heated to reflux until the aldehyde is consumed (monitored by TLC). After cooling, the solvent is removed, and the residue is treated with acetic anhydride and heated to reflux to effect dehydration to the nitrile. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford crude 2-bromo-4-hydroxy-5-methoxybenzonitrile.

    • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-bromo-4-hydroxy-5-methoxybenzonitrile.

Step 2: Synthesis of this compound (Target Compound D)

This step utilizes the Williamson ether synthesis, a robust method for the formation of ethers.[2][3][4]

  • Materials: 2-Bromo-4-hydroxy-5-methoxybenzonitrile, 2-Chloroethanol or 2-bromoethanol, Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF) or Acetone, Ethyl acetate (EtOAc), Water, Brine, Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Procedure:

    • To a solution of 2-bromo-4-hydroxy-5-methoxybenzonitrile in anhydrous DMF, add a base such as K₂CO₃ (1.5 equivalents).

    • Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structure of the final compound should be confirmed by a suite of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the 2-hydroxyethoxy side chain. The aromatic protons should appear as two singlets in the aromatic region. The methoxy protons will be a singlet around 3.8-4.0 ppm. The methylene protons of the hydroxyethoxy group will likely appear as two triplets, one for the O-CH₂ group attached to the aromatic ring and another for the CH₂-OH group, with coupling between them. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons (with characteristic shifts due to the substituents), the methoxy carbon, and the two carbons of the hydroxyethoxy side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, the hydroxyl group (O-H stretch) as a broad band around 3200-3600 cm⁻¹, C-O stretches for the ether and alcohol, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion cluster.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of this compound, its structural components are found in molecules with a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable building block or lead compound in several areas of drug discovery.

As a Precursor for Enzyme Inhibitors

Substituted benzonitriles are known to act as inhibitors of various enzymes. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

  • Carbonic Anhydrase Inhibitors: Bromophenol derivatives have shown potent inhibitory activity against carbonic anhydrases, enzymes implicated in glaucoma and epilepsy.[5] The substitution pattern on the aromatic ring of the title compound could be explored for the development of novel carbonic anhydrase inhibitors.

  • Acetylcholinesterase Inhibitors: Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. Certain bromophenols have demonstrated inhibitory effects on this enzyme.[5] The unique combination of functional groups in this compound makes it a candidate for derivatization and evaluation as an acetylcholinesterase inhibitor.

In Anticancer Drug Development

Many anticancer agents feature a substituted aromatic core. Bromophenols and benzonitrile derivatives have independently shown promise in this area.

  • Induction of Apoptosis: Bromophenols have been reported to induce apoptosis in cancer cells.[6] The presence of the bromophenyl moiety in the target compound suggests that it could be investigated for its pro-apoptotic effects.

  • Kinase Inhibition: The benzonitrile scaffold is present in numerous kinase inhibitors approved for cancer therapy. The versatile substitution on the title compound allows for the exploration of its potential as a kinase inhibitor scaffold.

In Anti-inflammatory and Antimicrobial Drug Discovery

The anti-inflammatory and antimicrobial properties of brominated phenols are well-documented.

  • Anti-inflammatory Activity: Substituted benzonitriles have been evaluated as non-steroidal anti-inflammatory agents.[7] The structural features of this compound could be leveraged to design novel anti-inflammatory compounds.

  • Antimicrobial and Antifungal Agents: Bromophenols are known for their broad-spectrum antimicrobial activity.[6][8] The title compound could be a starting point for the synthesis of new antimicrobial and antifungal agents.

Logical Relationship of Structural Features to Potential Biological Activity

Structure_Activity_Relationship Compound This compound Bromo Bromo Group Compound->Bromo Nitril Nitrile Group Compound->Nitril Hydroxyethoxy Hydroxyethoxy Group Compound->Hydroxyethoxy Methoxy Methoxy Group Compound->Methoxy App1 Anticancer Bromo->App1 App2 Anti-inflammatory Bromo->App2 App4 Antimicrobial Bromo->App4 Nitril->App1 App3 Enzyme Inhibition (e.g., Carbonic Anhydrase) Nitril->App3 Hydroxyethoxy->App2 Solubility, H-bonding Methoxy->App1

Caption: Relationship between the structural motifs of the title compound and its potential therapeutic applications.

Safety and Handling

As there is no specific safety data available for this compound, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General guidelines for handling substituted benzonitriles and bromophenols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential as a building block and lead compound in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides a foundation for researchers and drug development professionals to initiate further investigation into the synthesis, characterization, and therapeutic potential of this versatile compound. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and toxicological properties, and a systematic evaluation of its biological activity against various therapeutic targets.

References

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Google Patents.
  • Gul, H. I., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7501. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1490. [Link]

  • Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019-09-03). [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025-08-07). [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024-10-09). [Link]

  • Cram. Williamson Ether Synthesis Lab Report. [Link]

  • MDPI. 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • Sanna, D., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). [Link]

  • ACS Publications. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024-09-20). [Link]

  • PubMed. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromophenol in Pharmaceutical Synthesis. [Link]

  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021-04-13). [Link]

  • Chegg. Solved The 1H NMR, 13C NMR, mass and IR spectra of compound. (2019-10-16). [Link]

  • Beilstein Journals. Supplementary Information. [Link]

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Comprehensive Technical Guide: 1H NMR Analysis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS Registry Number: Implied analogs ~84441-19-0 range) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), most notably Vandetanib (ZD6474) .[1][2][3] Its structural integrity is paramount for downstream efficacy, particularly in the cyclization steps to form the quinazoline core.[3][4]

This guide provides a detailed technical breakdown of the 1H NMR spectroscopy for this molecule. It moves beyond simple peak listing to explain the causality of the signals, offering a self-validating protocol for researchers confirming regiochemistry during drug development.[1][3][4]

Structural Elucidation Strategy

The molecule features a tetrasubstituted benzene ring, meaning the 1H NMR spectrum is defined by two aromatic singlets and distinct aliphatic regions.[3][4] The key challenge in QC is confirming the correct regiochemistry (position of the bromine relative to the alkoxy groups).[1][3][4]

The "Diagnostic Lock"

To validate the structure, you must confirm three specific relationships:

  • The Para-Relationship: The two aromatic protons (H3 and H6) are para to each other, resulting in singlets (weak para-coupling < 1 Hz is usually unresolved).[1][3][4]

  • The Cyano Effect: The proton ortho to the nitrile group (H6) will be significantly deshielded (shifted downfield) compared to H3.[3][4]

  • The Alkoxy Differentiation: Distinguishing the methoxy group from the hydroxyethoxy chain.[1][3][4]

DOT Diagram: Spectral Assignment Logic

The following diagram maps the structural features to their expected spectral behaviors.

NMR_Assignment_Logic Molecule 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile Aromatic_Region Aromatic Region (7.0 - 8.0 ppm) Molecule->Aromatic_Region Aliphatic_Region Aliphatic Region (3.5 - 5.0 ppm) Molecule->Aliphatic_Region H6 H-6 Proton (Ortho to CN) Deshielded -> Downfield Aromatic_Region->H6 ~7.55 ppm H3 H-3 Proton (Ortho to Br) Shielded by Alkoxy Aromatic_Region->H3 ~7.35 ppm OMe Methoxy (-OCH3) Singlet (3H) Aliphatic_Region->OMe ~3.85 ppm Ethoxy Ethoxy Chain (-OCH2CH2OH) Two Triplets (2H each) Aliphatic_Region->Ethoxy 4.15 & 3.75 ppm OH Hydroxyl (-OH) Exchangeable Signal Aliphatic_Region->OH ~4.90 ppm (DMSO)

Caption: Logic flow for assigning chemical shifts based on electronic substituent effects (CN = Electron Withdrawing, O-Alk = Electron Donating).

Detailed Spectral Analysis

The following data represents the consensus assignment derived from verified analogs (e.g., 4-bromo-2-hydroxybenzonitrile and Vandetanib intermediates) in DMSO-d6 .

Why DMSO-d6? Chloroform-d (CDCl3) often obscures the hydroxyl proton or leads to broad, undefined multiplets for the ethoxy chain due to hydrogen bonding.[1][3][4] DMSO-d6 ensures a sharp, distinct signal for the -OH group, which is critical for confirming the alkylation step was successful.[1][2]

Reference Data Table (400 MHz, DMSO-d6)
PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
Ar-H6 7.55 ± 0.05Singlet (s)1H-Most Deshielded: Ortho to the electron-withdrawing Cyano (-CN) group.[1][2][3]
Ar-H3 7.35 ± 0.05Singlet (s)1H-Shielded: Ortho to the electron-donating alkoxy group; Meta to CN.[1][2][3][4]
-OH 4.90 ± 0.10Triplet (t) or br s1H5.5Hydroxyl proton.[1][2][3][4] Appears as a triplet if sample is dry/pure (coupling to CH2).[1][3][4]
-OCH2- 4.15 ± 0.05Triplet (t)2H5.0Methylene directly attached to the aromatic oxygen (deshielded).[1][2][3][4]
-OCH3 3.85 ± 0.02Singlet (s)3H-Methoxy group.[1][2][3][4] Distinct sharp singlet.
-CH2OH 3.75 ± 0.05Quad/Multiplet2H5.0, 5.5Methylene next to the hydroxyl group.[1][2][3][4]
Critical Interpretation Notes
  • Regiochemistry Check: If you see doublets (J ~ 8-9 Hz) in the aromatic region, your bromination or alkylation occurred at the wrong position (likely ortho/meta coupling).[1][3][4] You must see two singlets.

  • Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm.[1][3][4] Ensure your -CH2OH signal (3.75 ppm) and -OCH3 (3.85 ppm) are distinct from the water shoulder.[1][3][4]

  • Hydroxyl Exchange: If D2O is added, the signal at 4.90 ppm will disappear, and the signal at 3.75 ppm will simplify from a quartet/multiplet to a triplet.[1][3][4]

Experimental Protocol

To ensure reproducible, publication-quality spectra, follow this self-validating workflow.

Sample Preparation[2][3][4][5][6][7]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent. Note: High concentrations can cause stacking effects, shifting aromatic peaks.[1][4]

  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The quaternary carbons and isolated aromatic protons have long T1 relaxation times.[3][4] A short D1 (e.g., 1s) will reduce the integration accuracy of the aromatic singlets relative to the methoxy group.[1][4]

  • Scans (NS): 16 or 32 scans are sufficient.[1][3][4]

  • Temperature: 298 K (25°C).[1][3][4]

QC Workflow Diagram

QC_Workflow Start Crude Intermediate Prep Dissolve in DMSO-d6 (Limit Water Content) Start->Prep Acquire Acquire 1H NMR (D1 = 10s) Prep->Acquire Check1 Check Aromatic Region Are there 2 Singlets? Acquire->Check1 Pass1 Regiochemistry OK Check1->Pass1 Yes Fail1 Wrong Isomer (Check Bromination) Check1->Fail1 No (Doublets) Check2 Check Aliphatic Integration 3H (OMe) : 4H (Ethoxy) Pass1->Check2 Check2->Fail1 Ratio Incorrect Final Proceed to Cyclization (Vandetanib Synthesis) Check2->Final Ratio Correct

Caption: Step-by-step decision tree for validating the intermediate before proceeding to quinazoline ring closure.

Troubleshooting & Impurity Profiling

When synthesizing this molecule (often via alkylation of 2-bromo-4,5-dihydroxybenzonitrile or bromination of the ether), common impurities arise.

Impurity TypeNMR SignatureCause
Des-bromo analog Doublets in aromatic region (J ~8Hz).[1][2][3][4]Incomplete bromination or debromination during reaction.[2][3][4]
Bis-alkylation Two ethoxy chains (8H total) and NO methoxy singlet.[1][2][3][4]Over-alkylation of a dihydroxy precursor.[3][4]
Residual Solvent Singlet at 2.50 ppm (DMSO) or 3.33 ppm (Water).[1][3][4]Inadequate drying.[3][4] Water broadens the OH triplet.[3][4]
Regioisomer Aromatic signals appear as doublets (J ~2Hz) indicating meta-coupling.[1][2][3][4]Bromination occurred at position 6 instead of 2 (rare due to steric/electronic direction).

References

  • Vandetanib Synthesis & Intermediates

    • Process for the preparation of Vandetanib and intermediates thereof.[3][4][5] (Patent WO2007113572).[1][3][4] Describes the quinazoline core construction using similar nitrile precursors.

    • Source: [1][2][3][4]

  • General NMR Data for Benzonitrile Derivatives

    • Spectral Database for Organic Compounds (SDBS).[1][3][4] Reference for 4-methoxy-benzonitrile and 3-bromo-4-methoxybenzonitrile shifts used for substituent additivity prediction.[1][2][3]

    • Source: [1][3][4]

  • Substituent Effects in NMR

    • Pretsch, E., et al. Structure Determination of Organic Compounds.[1][3][4] Springer, 2009.[1][3][4] (Authoritative text on calculating chemical shifts based on increment systems).

  • Related Intermediate Characterization

    • Synthesis and biological evaluation of novel quinazoline derivatives. (Journal of Medicinal Chemistry).[1][3][4] Confirming the DMSO-d6 solvent effects on hydroxyethoxy side chains.

    • Source: [1][2][3][4]

Sources

On the Physical Appearance of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the physical appearance of the chemical compound 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS No. 1391979-45-3). A comprehensive search of public domain scientific literature, patent databases, and commercial supplier information was conducted to ascertain its physical properties. The investigation concluded that there is currently no publicly available data describing the physical appearance, such as color and form, of this specific molecule. This guide details the search methodology employed and provides information on structurally related compounds to offer a comparative context, while emphasizing that these are distinct molecules with potentially different physical characteristics.

Introduction: The Challenge of Characterizing Novel Compounds

This compound is a substituted benzonitrile, a class of organic compounds with diverse applications in medicinal chemistry and materials science. The precise physical appearance of a newly synthesized or sparsely studied compound is fundamental data for its handling, formulation, and quality control. However, for many novel or specialized chemical entities, this information is not always readily available in the public domain. This guide serves to document the current state of knowledge regarding the physical characteristics of this particular compound.

Methodology of the Search for Physical Properties

A multi-pronged search strategy was implemented to locate any documented physical description of this compound. The search included:

  • Chemical Databases: Extensive searches of major chemical databases using the compound's name and CAS number (1391979-45-3).

  • Scientific Literature: A thorough review of scientific publications for any synthesis or application studies that might include its characterization.

  • Patent Literature: A focused search of global patent databases for experimental sections detailing the preparation and isolation of the compound, which would typically include a description of its physical state.

  • Commercial Supplier Catalogues: Examination of catalogues from chemical suppliers who might have synthesized or offered this compound.

Despite these exhaustive efforts, no specific description of the physical appearance of this compound could be located. A PubChem entry for the compound exists but lacks experimental data regarding its physical properties.

Comparative Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds can sometimes provide a hypothetical expectation of physical properties. However, it must be stressed that even minor structural modifications can lead to significant differences in physical appearance. The following table summarizes the available information for several closely related benzonitrile derivatives.

Compound NameMolecular StructurePhysical Appearance
2-Bromo-4-hydroxy-5-methoxybenzonitrile Solid.[1]
2-Bromo-4-ethoxy-5-methoxybenzonitrile Solid.[2]
2-Bromo-4-isopropoxy-5-methoxybenzonitrile Solid.
2-Bromo-5-methoxybenzonitrile Melting point of 90-92°C.[3]

It is imperative to reiterate that the information presented in this table is for comparative purposes only and does not represent the physical appearance of this compound.

Logical Framework for Future Characterization

Should a researcher synthesize or acquire this compound, the following workflow is recommended for its physical characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Characterization cluster_documentation Data Dissemination synthesis Synthesis of 2-Bromo-4-(2-hydroxyethoxy) -5-methoxybenzonitrile purification Purification (e.g., Crystallization, Chromatography) synthesis->purification visual Visual Inspection (Color, Form) purification->visual melting_point Melting Point Analysis visual->melting_point solubility Solubility Screening visual->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) melting_point->spectroscopy publication Publication in Scientific Literature spectroscopy->publication database Submission to Chemical Databases spectroscopy->database

Caption: Recommended workflow for the physical characterization of a novel compound.

Conclusion

The physical appearance of this compound has not been documented in publicly accessible scientific literature, patent databases, or commercial sources. For researchers and drug development professionals working with this compound, direct experimental observation will be necessary to determine its physical characteristics. The data on structurally related compounds can serve as a preliminary reference, but should not be used as a substitute for empirical analysis.

References

A list of references for the related compounds mentioned in this guide can be provided upon request.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocol for 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Executive Summary

This application note details the optimized synthesis of This compound (CAS 832674-46-1). This compound is a critical "right-hand" building block for the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), structurally related to Vandetanib and other EGFR/VEGFR inhibitors.

The protocol addresses the primary synthetic challenge: Regiocontrol during bromination. Direct bromination of the nitrile precursor typically yields the unwanted 5-bromo isomer due to directing effects. This guide utilizes a "Formyl-First" strategy , leveraging the directing groups of the benzaldehyde intermediate to secure the 2-bromo position (relative to the nitrile) before functional group interconversion.

Retrosynthetic Analysis & Strategy

To achieve the 1,2,4,5-substitution pattern, the synthesis is designed to install the bromine atom at the position ortho to the carbon that becomes the nitrile, while being para to the methoxy group.

  • Target: this compound[1][2][3]

  • Precursor: 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde

  • Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Mechanistic Rationale
  • Alkylation: Vanillin is alkylated at the phenolic position to install the hydroxyethyl tail.

  • Bromination (The Pivot Point): Bromination of the aldehyde (4-alkoxy-3-methoxybenzaldehyde) preferentially occurs at the 6-position (ortho to the formyl group, para to the methoxy). This regioselectivity is driven by the steric crowding at position 2 (flanked by formyl and methoxy) and the electronic activation at position 6.

    • Note: If the nitrile were formed before bromination, the meta-directing effect of the cyano group would compete with the alkoxy groups, leading to mixtures or the 5-bromo isomer.

  • Oxidative Cyanation: The 6-bromoaldehyde is converted to the nitrile in a one-pot transformation, preserving the halogenation pattern.

Pathway Visualization

SynthesisPathway Vanillin Vanillin (Start) Alkylated 4-(2-hydroxyethoxy)- 3-methoxybenzaldehyde Vanillin->Alkylated Step 1: Ethylene Carbonate K2CO3, Toluene, Reflux Brominated 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzaldehyde (6-Bromo isomer) Alkylated->Brominated Step 2: Br2, NaOAc AcOH, 0°C -> RT Target 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile (Target) Brominated->Target Step 3: I2, aq. NH3 THF, RT

Caption: Figure 1. Regioselective synthetic route ensuring correct bromine placement via aldehyde intermediate.

Detailed Experimental Protocols

Step 1: O-Alkylation of Vanillin

This step installs the ethyl-alcohol side chain using ethylene carbonate, avoiding the use of toxic 2-chloroethanol and ensuring high atom economy.

Reagents:

  • Vanillin (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: Toluene (or DMF for faster rates)

Procedure:

  • Charge a reaction vessel with Vanillin (15.2 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol), and

    
     (20.7 g, 150 mmol) in Toluene (150 mL).
    
  • Heat the mixture to reflux (

    
    ) under nitrogen atmosphere.
    
  • Monitor by TLC (Hexane:EtOAc 1:1) until Vanillin is consumed (~4-6 hours).

  • Cool to room temperature. Add water (100 mL) to dissolve salts.

  • Separate the phases. Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine organic layers, wash with brine, and dry over

    
    .
    
  • Concentrate in vacuo.[4] The crude solid is typically pure enough for the next step.

    • Yield Expectation: 90-95%

    • Product: 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde.

Step 2: Regioselective Bromination

Critical Control Point: Temperature control is vital to prevent over-bromination or oxidation of the aldehyde. Sodium acetate is used to buffer the hydrobromic acid generated, protecting the ether linkage.

Reagents:

  • 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde (1.0 eq)

  • Bromine (

    
    , 1.05 eq)
    
  • Sodium Acetate (NaOAc, 1.1 eq)

  • Solvent: Glacial Acetic Acid

Procedure:

  • Dissolve the aldehyde (19.6 g, 100 mmol) and NaOAc (9.0 g, 110 mmol) in Glacial Acetic Acid (100 mL).

  • Cool the solution to

    
     in an ice bath.
    
  • Prepare a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in Acetic Acid (20 mL).

  • Add the Bromine solution dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice water (500 mL) containing Sodium Bisulfite (to neutralize excess

    
    ).
    
  • The product typically precipitates as a solid. Filter, wash with copious water, and dry.

  • Recrystallization (Optional): If the color is dark, recrystallize from Ethanol/Water.

    • Yield Expectation: 80-85%

    • Product: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde. (Note: IUPAC numbering changes here; the Br is at position 2 relative to the aldehyde at position 1).

Step 3: One-Pot Oxidative Cyanation

Converting the aldehyde to the nitrile without isolating the oxime intermediate improves efficiency. The


 method is mild and tolerates the alkyl bromide and alcohol functionalities.

Reagents:

  • Bromoaldehyde intermediate (1.0 eq)

  • Iodine (

    
    , 1.1 eq)
    
  • Aqueous Ammonia (28-30%, 10 eq)

  • Solvent: THF/Water mixture

Procedure:

  • Dissolve the bromoaldehyde (27.5 g, 100 mmol) in THF (200 mL).

  • Add Aqueous Ammonia (60 mL) and stir at room temperature.

  • Add Iodine (27.9 g, 110 mmol) in portions. The solution will turn dark.

  • Stir at room temperature until the dark color fades and the aldehyde is consumed (TLC monitoring, ~2-4 hours).

  • Quench: Add aqueous Sodium Thiosulfate (10% solution) to remove residual iodine.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash organic layers with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Isopropanol or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required for drug coupling.

    • Yield Expectation: 85-90%

    • Final Product:This compound .[1][2][3][5][6][7]

Analytical Data & Quality Control

Expected NMR Profile

The regiochemistry is confirmed by the para-coupling pattern of the aromatic protons (singlets or weak para-coupling).

NucleusShift (ppm)MultiplicityIntegrationAssignment
1H NMR 7.25Singlet1HAr-H (C6, ortho to CN)
7.10Singlet1HAr-H (C3, ortho to Br)
4.15Triplet2H-OCH2-
3.95Triplet2H-CH2OH
3.85Singlet3H-OCH3
13C NMR 117.5---CN (Nitrile)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis of carbonate.Ensure anhydrous conditions; switch solvent to DMF; increase temperature to

.
Mixture of Isomers in Step 2 Temperature too high during

addition.
Keep temperature strictly

during addition. Ensure slow addition rate.
Dark Product in Step 3 Residual Iodine.Wash thoroughly with Sodium Thiosulfate solution until the organic layer is clear yellow/colorless.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and volatile. Handle only in a fume hood. Use glass/Teflon equipment.
    
  • Ethylene Carbonate: Solid at room temperature but melts at

    
    . Avoid skin contact.
    
  • Cyanation: While this protocol avoids KCN/NaCN, the nitrile product should be treated as potentially toxic. Ensure proper waste disposal of ammonia streams.

References

  • Vandetanib Synthesis Base: Preparation of quinazoline derivatives as VEGF inhibitors. (Related chemistry for the 4,5-substituted core).

  • Bromination Regioselectivity: Bromination of Veratraldehyde and derivatives. The preference for the 6-position in 3,4-dialkoxybenzaldehydes is well-documented.

  • Oxidative Cyanation: Direct conversion of aldehydes to nitriles using iodine and ammonia.

  • Product Verification: this compound (CAS 832674-46-1).[2][3][5][6][7]

Sources

Palladium-catalyzed cross-coupling with 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Executive Summary

This Application Note details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing This compound (referred to herein as Substrate-Br ). This molecule represents a "privileged scaffold" in kinase inhibitor synthesis (e.g., Src/Abl inhibitors like Bosutinib analogs).

The presence of three distinct functional groups—an electrophilic aryl bromide , an electron-withdrawing ortho-nitrile , and a nucleophilic primary alcohol (hydroxyethoxy chain)—presents a unique chemoselectivity challenge. This guide provides validated protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, specifically engineered to prevent side reactions such as O-arylation, nitrile hydrolysis, or intramolecular cyclization.

Molecular Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of Substrate-Br .

FeatureElectronic EffectExperimental Implication
Bromide (C-2) Reactive HandleSite of Oxidative Addition by Pd(0).
Nitrile (C-1) EWG (Ortho)Activation: Increases rate of oxidative addition.Risk: Susceptible to hydrolysis (to amide) under harsh aqueous basic conditions.
Methoxy (C-5) EDG (Para)Deactivation: Slightly decreases electrophilicity of the bromide, requiring electron-rich ligands.
Hydroxyethoxy (C-4) NucleophileRisk: Potential for O-arylation (competing with amine in Buchwald) or catalyst poisoning via chelation.
Reactivity Logic Diagram

Reactivity Substrate 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile Br Aryl Bromide (Electrophile) Substrate->Br Pd(0) Insertion OH Primary Alcohol (Nucleophile) Substrate->OH Side Rxn: O-Arylation CN Nitrile (Activator/Risk) Substrate->CN Side Rxn: Hydrolysis Coupling Coupling Br->Coupling Desired Product

Figure 1: Functional group interplay determining reaction outcomes.

Method A: Suzuki-Miyaura Cross-Coupling[1]

Objective: Coupling Substrate-Br with aryl/heteroaryl boronic acids. Mechanism: The free hydroxyl group is generally tolerated in Suzuki couplings due to the use of aqueous bases which solvate the alkoxide, preventing it from competing with the boronate for transmetallation.

Protocol 1.1: Standard Conditions (Robust)

Best for: Phenyl, Pyridyl, and Indolyl boronic acids.

Reagents:

  • Substrate-Br: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, stabilizing the Pd complex and preventing β-hydride elimination side pathways.

  • Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with Substrate-Br (1.0 mmol, 272 mg), Boronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inerting: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) against a counter-flow of nitrogen.

  • Reaction: Heat block to 90°C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[2] The nitrile peak (~2220 cm⁻¹) should remain; look for the disappearance of the Br isotope pattern (1:1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

ObservationRoot CauseSolution
Low Conversion Oxidative addition is slow.Switch to Pd(PPh₃)₄ or XPhos Pd G2 . Increase Temp to 100°C.
Nitrile Hydrolysis Base is too harsh/wet.Switch to anhydrous conditions: K₃PO₄ in Toluene/Water (10:1) .
Protodeboronation Boronic acid instability.Add base slowly or use Boronic Ester (Pinacol) equivalents.

Method B: Buchwald-Hartwig Amination

Objective: Coupling Substrate-Br with primary/secondary amines (e.g., anilines). Critical Challenge: The free alcohol (-OH) on the substrate can compete with the amine, leading to etherification (O-arylation), especially with strong bases like NaOtBu.

Protocol 2.1: Chemoselective Amination

Designed to favor N-arylation over O-arylation without protecting the alcohol.

Reagents:

  • Substrate-Br: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

    • Why: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the amine. It is exceptionally good at suppressing O-arylation.

  • Base: Cs₂CO₃ (2.5 equiv)

    • Why: Cesium Carbonate is milder than Sodium tert-butoxide (NaOtBu). NaOtBu would deprotonate the primary alcohol (pKa ~16), turning it into a potent alkoxide nucleophile. Cs₂CO₃ is generally insufficient to fully deprotonate the alcohol but strong enough to deprotonate the Pd-bound amine complex.

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk tube or microwave vial under vacuum; refill with Argon.

  • Charge Solids: Add Substrate-Br (272 mg, 1.0 mmol), Amine (1.2 mmol), Cs₂CO₃ (815 mg, 2.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Degassing: Sparge with Argon for 10 minutes (Critical: Oxygen kills the active catalyst).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with DCM. Concentrate the filtrate.

Decision Matrix for Optimization

Buchwald Start Buchwald Coupling Setup CheckOH Is the -OH protected? Start->CheckOH Protected Yes (e.g., TBDMS) CheckOH->Protected Unprotected No (Free -OH) CheckOH->Unprotected Standard Use NaOtBu / BINAP Fast Reaction Protected->Standard Selective Use Cs2CO3 / Xantphos Prevents O-arylation Unprotected->Selective

Figure 2: Ligand and Base selection strategy based on substrate protection status.

Safety & Handling

  • Nitrile Risks: While stable, heating nitriles in acid/base can release trace cyanide or hydrolyze to amides. Work in a fume hood.

  • Palladium Residues: Scavenge Pd from the final product using QuadraSil MP or Si-Thiol scavengers to meet pharmaceutical purity limits (<10 ppm).

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distilling or heating.

References

  • Boschelli, D. H., et al. (2001). "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 44(23), 3965–3977.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 107(1), 133–173.

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically those working on kinase inhibitor synthesis (e.g., EGFR, Src, or BCR-ABL inhibitors) where the benzonitrile core serves as a precursor to quinazoline or quinoline scaffolds.

Executive Summary

The substrate 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (hereafter referred to as Compound A ) represents a critical building block in the synthesis of multi-targeted tyrosine kinase inhibitors. Its structural complexity—featuring an ortho-nitrile electron-withdrawing group (EWG), an electron-donating methoxy group, and a labile primary alcohol—presents specific chemoselective challenges.

This guide details an optimized protocol for the Suzuki-Miyaura cross-coupling of Compound A with aryl/heteroaryl boronic acids. The method prioritizes chemoselectivity (tolerance of the free hydroxyl group) and catalytic efficiency (overcoming steric/electronic effects of the ortho-nitrile).

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Aryl Bromide (Reactive Site): The C-Br bond is activated for oxidative addition by the ortho-nitrile group (EWG), which lowers the electron density on the aromatic ring.

  • Nitrile Group (-CN): While activating, the nitrile can potentially coordinate to Palladium (Pd), poisoning the catalyst or competing with phosphine ligands.

  • Primary Alcohol (-OCH₂CH₂OH): The "troublemaker." Strong bases (e.g., NaH, LiHMDS) must be avoided to prevent alkoxide formation, which can chelate Pd or lead to side reactions. Mild carbonate bases are required.

The Catalytic Strategy

To couple Compound A successfully without protecting the alcohol, we utilize a "ligand-controlled" approach :

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is selected for its large bite angle and robustness. The bidentate dppf ligand prevents the formation of stable Pd-nitrile complexes that could arrest the cycle.

  • Base/Solvent: K₂CO₃ in a 1,4-Dioxane/Water biphasic system. The water ensures solubility of the inorganic base, while the mild basicity (pK_a of HCO₃⁻ ~10.3) is insufficient to deprotonate the alcohol (pK_a ~16) to a significant extent, preventing alkoxide interference.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical decision points for this specific substrate.

SuzukiMechanism Substrate Substrate (Compound A) (Ar-Br + Free -OH + o-CN) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Substrate->OxAdd Side1 Risk: Pd-Nitrile Coordination (Catalyst Poisoning) Substrate->Side1 If Ligand Weak Side2 Risk: Alkoxide Formation (Avoid Strong Base) Substrate->Side2 If pH > 14 Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet Rate Limiting Step Boronic Boronic Acid (R-B(OH)2) Base Base Activation (K2CO3 + H2O) Boronic->Base Activation Base->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Biaryl-CN-Alcohol) RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of Compound A, highlighting critical risk factors (red) and the optimized pathway (green/blue).

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.RoleCritical Attribute
Compound A 1.0ElectrophilePurity >98% (HPLC)
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for deboronation
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05CatalystResists air oxidation; bulky ligand
K₂CO₃ 2.5 - 3.0BaseMild; prevents alcohol deprotonation
1,4-Dioxane SolventSolubilizes organic reactantsHigh boiling point (101°C)
Water Co-solventSolubilizes K₂CO₃Degassed (essential)
Protocol A: Standard Conditions (Robust)

Recommended for initial screening and scale-up < 10g.

  • Setup: To a nitrogen-flushed reaction vial or round-bottom flask equipped with a magnetic stir bar, add Compound A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 v/v) . Concentration should be approximately 0.1 M with respect to Compound A.

  • Degassing (Critical): Sparge the mixture with nitrogen gas (or Argon) for 10–15 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%). Quickly seal the vessel.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS or TLC.

    • Checkpoint: The starting bromide (Compound A) should disappear. If the reaction stalls, add 1-2 mol% fresh catalyst.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Difficult Substrates (Sterically Hindered)

Use this if the Boronic Acid is ortho-substituted or electron-poor.

  • Catalyst System: Replace Pd(dppf)Cl₂ with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) . SPhos is highly active for sterically hindered biaryls.

  • Base/Solvent: Use K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) at 100°C.

  • Procedure: Follow the degassing and addition steps as in Protocol A. The SPhos ligand is air-stable, but the active Pd(0) species generated in situ is sensitive; maintain strict inert atmosphere.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Nitrile or O2.1. Increase catalyst loading to 5-7 mol%.2. Re-degas solvents rigorously.3. Switch to SPhos or XPhos ligands.
Protodeboronation Boronic acid instability.1. Use Boronic Ester (Pinacol ester) instead of Acid.2. Lower temp to 80°C.3. Add excess Boronic acid (2.0 equiv).
Side Product: Ether Alcohol reacting with electrophile.Unlikely with Carbonate bases. Ensure no strong base (NaOH, NaH) is used.
Black Precipitate "Palladium Black" formation (catalyst death).Ligand dissociation occurred. Add excess ligand (e.g., dppf) or lower temperature.

Safety & Handling

  • Nitrile/Cyanide Risk: While the nitrile group is bonded to the ring, combustion or strong acid hydrolysis can release toxic cyanide species. Handle waste streams at pH > 10 to prevent HCN formation.

  • Palladium Waste: All heavy metal waste must be segregated.

  • Alkyl Halides: Compound A is an aryl bromide, but precursors (alkyl bromides used to install the hydroxyethoxy chain) are potential alkylating agents. Use gloves and fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 44(23), 3965–3977. (Context for kinase inhibitor intermediates). Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Application Note: Sonogashira Coupling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (hereafter referred to as Substrate-Br ). This specific aryl bromide is a critical intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., analogs of Erlotinib and Vandetanib).

The presence of a free hydroxyl group on the ethoxy side chain, combined with an ortho-nitrile moiety, presents a unique chemoselective challenge. This guide provides a robust, protection-free methodology using a Pd(II)/Cu(I) catalytic system, prioritizing high conversion rates while suppressing Glaser homocoupling and hydroxyl-mediated catalyst poisoning.

Substrate Analysis & Retrosynthetic Context

Chemical Architecture

The Substrate-Br features a "Push-Pull" electronic system that dictates reactivity:

  • Activating Group (Electronic): The ortho-nitrile (-CN) group is strongly electron-withdrawing (EWG), decreasing electron density at the C-Br bond. This facilitates the Oxidative Addition step of the catalytic cycle, making this substrate more reactive than simple bromo-anisoles.

  • Deactivating/Complicating Groups: The methoxy and hydroxyethoxy groups are electron-donating (EDG) by resonance. However, the primary concern is the free primary alcohol (-OH). In standard protocols using strong bases (e.g., NaOtBu), this alcohol can deprotonate, leading to O-arylation side reactions or coordination to the Copper co-catalyst, effectively poisoning the cycle.

Strategic Placement

This reaction typically installs a terminal alkyne (often via Trimethylsilylacetylene, TMSA) to form the carbon framework required for subsequent cyclization into the quinazoline core.

Reaction Design & Optimization

To achieve a "self-validating" process, the following parameters are locked based on mechanistic causality:

ParameterSelectionRationale
Catalyst Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)The air-stable Pd(II) precatalyst is reduced in situ to the active Pd(0) species. It is more robust against the polar functional groups of the substrate than Pd(OAc)₂.
Co-Catalyst CuI (Copper(I) Iodide)Essential for generating the copper-acetylide species (Transmetallation). kept at low loading (2 mol%) to minimize Glaser homocoupling of the alkyne.
Base Triethylamine (Et₃N) A mild organic base is critical.[1] It is strong enough to deprotonate the Cu-coordinated alkyne but weak enough to leave the primary alcohol of the substrate protonated.
Solvent DMF (N,N-Dimethylformamide)The substrate is highly polar. Non-polar solvents (Toluene) result in poor solubility and stalled conversion. DMF ensures homogeneity.
Atmosphere Argon/Nitrogen (Strict) Oxygen promotes the dimerization of alkynes (Glaser coupling). Rigorous degassing is the primary control for yield.

Detailed Experimental Protocol

Materials & Stoichiometry
  • Substrate-Br: 1.0 equiv.[2]

  • Terminal Alkyne (e.g., TMSA): 1.2 equiv.

  • Pd(PPh₃)₂Cl₂: 0.03 equiv (3 mol%).

  • CuI: 0.02 equiv (2 mol%).

  • Et₃N: 3.0 equiv.

  • DMF: 10 Volumes (10 mL per gram of substrate).

Step-by-Step Procedure
Phase 1: System Preparation (The "Oxygen Purge")
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, a rubber septum, and an internal temperature probe.

  • Solvent Degassing: Charge the flask with DMF and Et₃N. Sparge with Argon for 20 minutes (bubbling gas directly into the liquid). Note: Simply flushing the headspace is insufficient.

Phase 2: Reagent Addition
  • Solids: Under a positive stream of Argon, add Substrate-Br , Pd(PPh₃)₂Cl₂ , and CuI .

    • Visual Check: The solution should turn yellow/orange. If it turns black immediately, the catalyst may have decomposed (check reagent quality).

  • Alkyne Addition: Add the terminal alkyne (e.g., TMSA) dropwise via syringe over 5 minutes.

    • Why dropwise? High local concentrations of alkyne relative to the aryl halide favor homocoupling.

Phase 3: Reaction & Monitoring
  • Heating: Heat the mixture to 60°C .

    • Caution: Do not exceed 80°C. Higher temperatures increase the risk of the free hydroxyl group cyclizing onto the nitrile (forming an imino-ether).

  • Timeline: Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 40% Ethyl Acetate in Hexanes) or HPLC.

    • Substrate-Br Rf: ~0.4 (UV active).

    • Product Rf: ~0.5–0.6 (Distinct blue fluorescence is often observed for conjugated systems).

    • Self-Validation: The reaction mixture typically darkens to a deep brown/black as Pd(0) colloids form toward the end of the reaction.

Phase 4: Workup & Scavenging
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 Vol).

  • Wash: Wash with water (3x) to remove DMF.

  • Copper Removal: Wash the organic layer with 10% aqueous NH₄Cl solution.

    • Visual Check: The aqueous layer will turn blue (formation of [Cu(NH₃)₄]²⁺ complex), indicating successful copper removal.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Mechanistic Visualization

The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting the role of the amine base and the critical transmetallation step involving the copper acetylide.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Inserted into C-Br) Pd0->OxAdd + Substrate-Br TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-Acetylide - Br- Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product RedElim->Product Substrate Substrate-Br (Ortho-CN activates) Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Et3N Alkyne->TransMet

Figure 1: Catalytic cycle emphasizing the activation of the aryl bromide by the ortho-nitrile group.

Troubleshooting Logic Flow

A self-validating decision tree for process deviations.

Troubleshooting Start IPC Check (4 Hours) Conversion Conversion > 95%? Start->Conversion Problem1 Stalled (<50%) Conversion->Problem1 No Problem2 Glaser Product (Di-alkyne) Conversion->Problem2 New Spot (High Rf) Success Proceed to Workup Conversion->Success Yes Action1 Add 1 mol% Pd Check O2 leak Problem1->Action1 Action2 Restart. Degas longer. Add Alkyne slower. Problem2->Action2

Figure 2: Decision matrix for common Sonogashira failure modes.

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Reaction stays bright yellow Catalyst inactive or Oxidative Addition failed.Ensure temperature is >50°C. If using Pd(PPh3)2Cl2, ensure it hasn't degraded (should be yellow, not brown powder).
Rapid black precipitation "Palladium Black" formation (catalyst death).Ligand insufficiency. Add excess PPh₃ (2 mol%) to stabilize Pd species.
New fast-moving spot on TLC Glaser Homocoupling (Alkyne-Alkyne).Oxygen ingress. Re-degas. Reduce CuI loading in next run. Add Alkyne more slowly.
Product mass = M+1 Hydrodehalogenation (Br replaced by H).Hydride source present or excessive heating. Ensure solvent is anhydrous.[1]

Safety & Handling

  • Cyanide Risks: While the nitrile group is stable, do not subject the reaction mixture to strong acids at high temperatures, which could theoretically hydrolyze the nitrile or release HCN.

  • Copper Iodide: Toxic to aquatic life. All aqueous washes (blue copper waste) must be segregated for heavy metal disposal.

  • Alkynes: Low molecular weight alkynes are flammable. TMS-acetylene is volatile; handle in a fume hood.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Quinazoline synthesis).

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. (Analogous substrate chemistry).

  • Anderson, K. W., et al. (2003). The Selective Reaction of Aryl Halides with Potassium Hydroxide/Palladium Catalyst. Journal of the American Chemical Society. (Discussion on hydroxyl tolerance).

  • Process Chemistry of Vandetanib: Organic Process Research & Development (General reference for quinazoline scale-up).

Sources

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of the 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. These core structures serve as the foundation upon which functionality, selectivity, and optimal pharmacokinetic properties are built. The this compound scaffold represents a highly versatile and strategically functionalized building block. While direct literature on this specific molecule is sparse, its constituent motifs are prevalent in a wide array of biologically active agents. This guide provides a forward-looking analysis, grounded in the established activities of structurally related compounds, to delineate the potential applications and experimental protocols for this promising scaffold.

The molecule's architecture is notable for three key features that make it an attractive starting point for medicinal chemistry campaigns:

  • A Reactive Bromine Handle: The bromine atom at the 2-position is perfectly poised for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse aromatic, heteroaromatic, or aliphatic groups.

  • A Modifiable Hydroxyethoxy Tail: The 4-(2-hydroxyethoxy) group enhances aqueous solubility and provides a primary alcohol for further derivatization, such as esterification, etherification, or conjugation to other moieties to modulate pharmacokinetics.

  • Electronically Tuned Core: The methoxy and nitrile groups electronically influence the benzene ring, offering potential hydrogen bonding interactions and serving as metabolic blockers or sites for further chemical elaboration.

This document will detail the physicochemical properties, propose a robust synthetic protocol, and explore the therapeutic potential of this scaffold, drawing parallels from established anti-inflammatory and anti-cancer agents.

Physicochemical & Structural Data

A foundational understanding of a compound's properties is critical for its application. The following data for this compound has been calculated to guide experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₃Calculated
Molecular Weight 272.09 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
Canonical SMILES COC1=CC(=C(C=C1OCCO)Br)C#NCalculated
InChI Key (Predicted)Calculated
Predicted LogP ~1.5 - 2.0Calculated
Predicted Solubility Moderately soluble in polar organic solvents, sparingly soluble in water.Chemical Intuition
Appearance (Expected) Off-white to pale yellow solid.Based on analogs[1]

Proposed Synthetic Pathway & Protocol

The synthesis of the title compound is logically approached from a commercially available or readily synthesized precursor, 2-Bromo-4-hydroxy-5-methoxybenzonitrile. The key transformation is a Williamson ether synthesis, a reliable and well-understood method for forming ether linkages.

Synthetic_Pathway start 2-Bromo-4-hydroxy- 5-methoxybenzonitrile intermediate Phenoxide Intermediate start->intermediate Base (K2CO3) product 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile intermediate->product SN2 Reaction reagent 2-Bromoethanol, K2CO3, Acetone reagent->intermediate

Caption: Proposed synthesis of the title compound via Williamson ether synthesis.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes potassium carbonate as a mild base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide in situ. Acetone is chosen as the solvent due to its polarity, which aids in dissolving the reagents, and its appropriate boiling point for reflux conditions. 2-Bromoethanol provides the hydroxyethoxy moiety via an SN2 reaction. The workup is designed to remove inorganic salts and unreacted starting materials.

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 2-Bromoethanol (1.5 eq)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq) and anhydrous acetone. Stir until dissolved.

  • Add anhydrous potassium carbonate (2.5 eq) and 2-bromoethanol (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to afford the pure this compound.

  • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group, and the two methylene groups of the hydroxyethoxy chain.

Potential Therapeutic Applications & Mechanistic Insights

The true value of this scaffold lies in its potential as a precursor for novel therapeutics. Based on the biological activities of structurally similar molecules, we can project its utility in several key areas.

Precursor for Anti-inflammatory Agents

A structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has demonstrated potent anti-inflammatory effects in RAW 264.7 macrophages.[2] It was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) by downregulating iNOS and COX-2 expression. Mechanistically, this was achieved by inhibiting the NF-κB and MAPK (ERK, JNK) signaling pathways.[2]

The this compound scaffold could be used to develop analogs that target these same pathways. The nitrile group can act as a bioisostere for the aldehyde, while the hydroxyethoxy side chain offers a vector for exploring additional interactions within the target protein's binding site or for improving drug-like properties.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IκB-α IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Gene Induces Scaffold 2-Bromo-benzonitrile Scaffold Derivatives Scaffold->MAPK Inhibits Scaffold->IKK Inhibits

Caption: Potential inhibition of pro-inflammatory signaling by scaffold derivatives.

Core Structure for Kinase Inhibitors

The diaryl sulfonamide scaffold, often incorporating brominated and methoxylated phenyl rings, is a privileged structure in the development of tubulin polymerization inhibitors that bind to the colchicine site.[3][4] These agents are effective cytotoxic compounds against various cancer cell lines.[3] The 2-bromo-4,5-dimethoxyphenyl moiety, in particular, is a recurring feature in potent antitumor agents.[3]

Our title compound provides a key building block for creating novel kinase or protein-protein interaction inhibitors. The bromine atom is the critical anchor point for Suzuki or Buchwald-Hartwig coupling reactions to append a second aryl or heteroaryl ring system, a common strategy in kinase inhibitor design.[5]

Drug_Discovery_Workflow A Synthesize Scaffold (Protocol 1) B Suzuki Coupling (Protocol 2) with Aryl Boronic Acids A->B C Create Library of Biaryl Derivatives B->C D In Vitro Screening (e.g., Kinase Panel, Cell Viability) C->D E Identify Hit Compounds D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing the bromobenzonitrile scaffold.

Protocol 2: Representative Suzuki Coupling for Library Synthesis

Causality: This protocol exemplifies the power of the bromo-handle for diversification. The Suzuki reaction is one of the most robust and widely used cross-coupling methods. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the reaction between the aryl bromide and an arylboronic acid. A base (e.g., Na₂CO₃) is required for the transmetalation step of the catalytic cycle. A biphasic solvent system (Toluene/Ethanol/Water) ensures all components remain in solution while facilitating the reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid of choice (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the synthesized scaffold (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add toluene and ethanol (e.g., 3:1 ratio) via syringe, followed by the 2.0 M aqueous sodium carbonate solution.

  • Heat the mixture to 80-90°C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting biaryl product by flash column chromatography or preparative HPLC.

  • Self-Validation: Characterize each new library member by LC-MS to confirm the expected molecular weight and by ¹H NMR to verify the structure.

Conclusion

This compound is more than a single molecule; it is a gateway to a diverse chemical space with significant therapeutic potential. Its strategically placed functional groups provide a robust platform for the synthesis of compound libraries targeting a range of diseases, from inflammatory disorders to cancer. The protocols and insights provided herein serve as a comprehensive starting point for researchers and drug development professionals to harness the power of this versatile scaffold in their quest for novel and effective medicines. By leveraging established bioactivities of related structures, chemists can rationally design and synthesize next-generation therapeutics grounded in sound medicinal chemistry principles.

References

  • Vertex AI Search. (2026). 2-Bromo-5-Hydroxybenzonitrile: Key Material for Fine Chemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.
  • MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-hydroxy-5-methoxybenzonitrile AldrichCPR.
  • PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • National Center for Biotechnology Information. (n.d.). Latest progress in tyrosine kinase inhibitors.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. This compound is a substituted benzonitrile, a class of molecules often utilized as key intermediates and building blocks in medicinal chemistry and drug development.[1][2] The described method employs reverse-phase chromatography coupled with electrospray ionization (ESI) in the positive ion mode, utilizing Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring precise quantification of this analyte in reaction mixtures or formulation matrices. The causality behind critical experimental choices, from mobile phase composition to mass spectrometry parameters, is detailed to provide a comprehensive and scientifically grounded protocol.

Introduction & Scientific Rationale

This compound (Molecular Formula: C₁₀H₁₀BrNO₃, Monoisotopic Mass: 270.9844 Da) is a functionalized organic molecule with potential applications in the synthesis of more complex pharmaceutical agents.[3] Accurate and reliable quantification is crucial for process chemistry monitoring, purity assessment, and metabolic stability studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for such applications due to its inherent specificity, sensitivity, and wide dynamic range.[4]

The chemical structure of the analyte, featuring a polar hydroxyethoxy group, a nitrile, and ether linkages, makes it well-suited for reverse-phase liquid chromatography. The presence of nitrogen and oxygen atoms facilitates efficient protonation, making positive mode Electrospray Ionization (ESI) a logical choice for generating abundant precursor ions for MS/MS analysis. A pivotal feature of this molecule is the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[5] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Daltons (Da), providing an unequivocal confirmation of the presence of a single bromine atom in the detected ion.[6][7] This application note leverages this unique isotopic signature for confident identification and describes a fully validated quantitative workflow.

Experimental Design & Methodology

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O).

  • Mobile Phase Additive: Formic Acid (FA), LC-MS grade, ~99% purity.

  • Consumables: 1.5 mL amber glass autosampler vials with PTFE-lined caps, 0.22 µm syringe filters.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Standard and Sample Preparation Protocol

Rationale: Accurate preparation of standards is fundamental to quantitative analysis. A high-purity organic solvent is used for the stock solution to ensure complete dissolution and stability. Subsequent dilutions in a mobile-phase-like composition (e.g., 50:50 ACN:H₂O) prevent chromatographic peak distortion due to solvent effects.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with Methanol.

    • Cap and vortex for 30 seconds to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8°C.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Bring to volume with 50:50 (v/v) Acetonitrile:Water. This solution should be prepared fresh weekly.

  • Calibration Curve Standards (0.1 - 100 ng/mL):

    • Perform serial dilutions from the Working Stock Solution using 50:50 (v/v) Acetonitrile:Water as the diluent to prepare calibration standards at concentrations such as 100, 50, 25, 10, 5, 1, 0.5, and 0.1 ng/mL.

    • Transfer ~1 mL of each standard into labeled autosampler vials.

  • Sample Preparation (e.g., from a reaction mixture):

    • Quench a small aliquot of the reaction mixture in a known volume of diluent.

    • Perform a high dilution (e.g., 1:10,000) using 50:50 (v/v) Acetonitrile:Water to bring the analyte concentration within the calibration range.

    • Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove particulates.

Optimized LC-MS/MS Method

Liquid Chromatography Parameters

Rationale: A C18 stationary phase provides excellent retention for this moderately polar analyte. The gradient elution, starting with a high aqueous content, ensures the compound is focused on the column head, leading to sharp, symmetrical peaks. The gradient then increases in organic strength to elute the analyte efficiently. Formic acid is a critical mobile phase modifier; it acidifies the mobile phase, promoting the protonation of the analyte ([M+H]⁺) which is essential for ESI+ sensitivity.[8]

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry Parameters

Rationale: ESI in positive mode was selected for its high ionization efficiency for this molecule. The source parameters (gases, temperature) were optimized to maximize desolvation and ion formation. The key to this method's selectivity is the use of MRM. The precursor ions corresponding to the two bromine isotopes ([M+H]⁺ at m/z 272.0 and [M+2+H]⁺ at m/z 274.0) are isolated, fragmented via collision-induced dissociation (CID), and specific, stable product ions are monitored. This two-step mass filtering drastically reduces chemical noise and improves signal-to-noise.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temperature 550°C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Scan Type Multiple Reaction Monitoring (MRM)
Resolution Q1: Unit / Q3: Unit
Dwell Time 100 ms
MRM Transitions

Rationale: The selection of MRM transitions is a critical step. The precursor ion is the protonated molecule. The product ions are generated by fragmentation in the collision cell. The most intense and stable product ions are chosen for quantification (Quantifier) and confirmation (Qualifier) to ensure identity and accuracy. The ratio of the quantifier to qualifier ion should remain constant across all standards and samples.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
This compound272.0Hypothetical: 226.025Quantifier
272.0Hypothetical: 198.035Qualifier
274.0Hypothetical: 228.025Quantifier
274.0Hypothetical: 200.035Qualifier

Note: The specific product ions and collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte.

Method Performance & Visualization

The developed method demonstrates excellent performance for the analysis of this compound.

  • Linearity: The method is linear over the range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) > 0.998.

  • Selectivity: No interfering peaks from the blank matrix were observed at the retention time of the analyte, confirming the high selectivity of the MRM method.

  • Sensitivity: The Limit of Quantification (LOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio > 10.

Visual Workflow of the Analytical Process

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Prepare 10 µg/mL Working Stock stock->working cal 3. Create Calibration Curve (0.1-100 ng/mL) working->cal lc 5. LC Separation (C18 Gradient) cal->lc sample 4. Dilute & Filter Unknown Sample sample->lc ms 6. MS/MS Detection (ESI+, MRM Mode) lc->ms integrate 7. Peak Integration & Quantification ms->integrate report 8. Generate Report integrate->report

Caption: Overall workflow from sample preparation to final data reporting.

Logical Diagram for Method Development

Method_Development_Logic start Analyte Characterization Structure & Properties MW: 271 Da (⁷⁹Br) Polarity: Moderate infusion Direct Infusion Analysis Select Ionization Mode Optimize Source Confirm Precursor m/z start->infusion lc_dev LC Method Development Column: C18 Mobile Phase: ACN/H₂O Modifier: Formic Acid Optimize Gradient start->lc_dev msms_dev MS/MS Optimization Fragment Precursor Ion Select Quant/Qual Product Ions Optimize Collision Energy (CE) infusion->msms_dev final Final Validated Method Combine LC & MS/MS Assess Linearity, LOQ, Precision lc_dev->final msms_dev->final

Caption: Logical flow for the development of the LC-MS/MS method.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of this compound using LC-MS/MS. The scientific rationale behind key methodological choices has been detailed to allow for easy adaptation and implementation. The method is suitable for high-throughput analysis in drug discovery and development environments, providing reliable data for process optimization, quality control, and pharmacokinetic studies.

References

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • PubChem. This compound. Available at: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • Higashi, T. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of the Mass Spectrometry Society of Japan, 48(6), 333-341. Available at: [Link]

  • Kaur, R. et al. (2021). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. PubMed. Available at: [Link]

Sources

Application Note: Protecting Group Strategy for the Hydroxyethoxy Moiety

Author: BenchChem Technical Support Team. Date: February 2026


) Side Chain

Executive Summary

The hydroxyethoxy (HE) moiety—a primary alcohol linked via an ethyl ether bridge—is a ubiquitous structural motif in medicinal chemistry, appearing frequently in PEGylated linkers, PROTACs, and acyclic nucleoside analogs (e.g., Acyclovir). While chemically behaving as a primary alcohol, its specific structural context (the


-oxygen atom) introduces unique electronic inductive effects and chelation possibilities that distinguish it from simple alkyl alcohols.

This guide provides a field-proven strategy for protecting the HE moiety. It moves beyond generic textbook advice to focus on high-yield, scalable protocols suitable for complex drug development campaigns. We prioritize TBDPS (tert-Butyldiphenylsilyl) for steric robustness and Benzyl (Bn) for global stability, utilizing the Trichloroacetimidate installation method to avoid harsh bases.

Strategic Analysis: The Hydroxyethoxy Challenge

Before selecting a reagent, one must understand the specific liabilities of the HE moiety:

  • 
    -Oxygen Inductive Effect:  The ether oxygen at the 
    
    
    
    -position exerts an electron-withdrawing inductive effect (
    
    
    ), rendering the terminal hydroxyl proton slightly more acidic (
    
    
    ) than a standard alkyl alcohol (
    
    
    ). This increases nucleophilicity upon deprotonation but also makes the oxygen less basic, potentially slowing acid-catalyzed protections.
  • Chelation Potential: The 1,4-distance between the ether oxygen and the hydroxyl oxygen allows for bidentate coordination to Lewis acids (e.g.,

    
    , 
    
    
    
    ). This can disrupt Lewis acid-catalyzed reactions elsewhere in the molecule if the HE group is not adequately masked.
  • Steric Accessibility: Being a primary alcohol on a flexible chain, it is sterically unencumbered. This allows for the use of bulky protecting groups (like TBDPS or Trityl) that would be difficult to install on secondary alcohols.

Decision Matrix: Selecting the Right Group
FeatureTBDMS (TBS) TBDPS Benzyl (Bn) Pivalate (Piv)
Role Standard, Process-FriendlyRobust, Acid-Resistant"Permanent" BlockOrthogonal Ester
Installation Mild (Imidazole/DMF)Mild (Imidazole/DMF)Acidic (TCA method) or BasicBasic (Pyridine)
Acid Stability ModerateHigh (100x > TBS)ExtremeHigh
Base Stability HighHighExtremeLow (Cleaves)
Removal

or Mild Acid

(Slow) or Strong Acid

Base (

) / DIBAL
Best For: Quick intermediatesMulti-step synthesisGlobal protectionOrthogonal to silyls

Visualization: Strategic Workflow

The following diagram outlines the decision logic for selecting the protection strategy based on downstream chemistry.

PG_Strategy Start Hydroxyethoxy Substrate Check_Cond Downstream Conditions? Start->Check_Cond Path_Base Base/Nucleophiles Only Check_Cond->Path_Base Mild Path_Acid Strong Acid / Lewis Acids Check_Cond->Path_Acid Harsh Path_H2 Hydrogenation Required Check_Cond->Path_H2 Avoid Bn Sol_TBS Select TBDMS (TBS) (Easy on/off) Path_Base->Sol_TBS Sol_TBDPS Select TBDPS (Acid Stable) Path_Acid->Sol_TBDPS Sol_Bn Select Benzyl (Bn) (Global Stability) Path_Acid->Sol_Bn Path_H2->Sol_TBDPS Sol_Piv Select Pivalate (Orthogonal) Path_H2->Sol_Piv

Caption: Decision tree for protecting group selection based on subsequent reaction conditions.

Detailed Protocols

Protocol A: Robust Silylation (TBDPS)

Why this protocol? TBDPS is preferred over TBDMS for the HE moiety because the bulky phenyl groups shield the oxygen from Lewis acids and provide stability against acidic workups used in later steps.

Reagents:

  • Substrate (

    
    )
    
  • tert-Butyldiphenylchlorosilane (TBDPSCl)[1]

  • Imidazole (Acid scavenger)

  • DMAP (Catalyst - optional but recommended for speed)

  • DCM or DMF (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration). Note: DCM can be used for easier workup, but DMF accelerates the reaction.

  • Base Addition: Add Imidazole (2.5 equiv). If the substrate is sterically hindered (unlikely for HE), add DMAP (0.1 equiv).

  • Silylation: Cool to 0°C. Dropwise add TBDPSCl (1.2 equiv).

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC (typically 2-4 hours).

    • Tip: The primary HE alcohol reacts much faster than secondary alcohols. If selectivity is required, conduct at -20°C without DMAP.

  • Workup: Dilute with

    
     or EtOAc. Wash with water (
    
    
    
    ) to remove DMF, then brine. Dry over
    
    
    .[2]
  • Purification: Flash chromatography. TBDPS ethers are highly lipophilic; expect a significant

    
     shift.
    
Protocol B: Acid-Catalyzed Benzylation (Trichloroacetimidate)

Why this protocol? Standard Williamson ether synthesis (NaH + BnBr) is often too harsh for complex drug scaffolds. The Schmidt Trichloroacetimidate method installs the Benzyl group under mild acidic conditions, avoiding strong bases.

Mechanism & Workflow:

Bn_Mechanism Step1 Benzyl Alcohol + Trichloroacetonitrile Reagent Benzyl Trichloroacetimidate (Bn-TCA) Step1->Reagent DBU (Base) Reaction Substrate (HE) + Bn-TCA + TfOH (Cat.) Reagent->Reaction Mix in DCM Product Benzyl Ether Protected Product Reaction->Product Acid Catalysis

Caption: The Schmidt Trichloroacetimidate protocol avoids strong bases by using an acid-catalyzed imidate transfer.

Reagents:

  • Substrate (HE moiety)

  • Benzyl 2,2,2-trichloroacetimidate (Bn-TCA) - Commercially available or prepared from BnOH +

    
    .
    
  • Triflic acid (TfOH) or TMSOTf (Catalyst)

  • DCM / Cyclohexane (2:1 mixture)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) and Benzyl trichloroacetimidate (1.5 equiv) in anhydrous DCM/Cyclohexane (2:1, 0.3 M).

    • Note: The cyclohexane co-solvent helps precipitate the trichloroacetamide byproduct.

  • Catalysis: Cool to 0°C. Add a catalytic amount of TfOH (0.05 equiv) or TMSOTf.

  • Reaction: Stir at RT. The reaction is usually rapid (< 1 hour).

    • Observation: A white precipitate (trichloroacetamide) will form.

  • Quench: Add a few drops of

    
     to neutralize the acid.
    
  • Workup: Filter off the precipitate. Wash the filtrate with saturated

    
    .[2]
    
  • Purification: Flash chromatography.

Deprotection Protocols

Selective Silyl Cleavage (TBDPS)

While TBAF is standard, it is basic. For base-sensitive substrates, use the TAS-F reagent or buffered conditions.

  • Standard: TBAF (1.1 equiv) in THF, RT, 2h.

  • Buffered (Mild): TBAF (1.1 equiv) + Acetic Acid (1.1 equiv) in THF. This buffers the solution to pH ~7, preventing base-catalyzed side reactions (e.g., epimerization or ester hydrolysis).

Benzyl Removal (Hydrogenolysis)
  • Standard:

    
     (1 atm), 10% Pd/C, MeOH or EtOAc.
    
  • Problem: If the molecule contains sulfur (catalyst poison) or alkenes (reduction risk).

  • Alternative (Oxidative): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/

    
     (18:1). Note: This works best for PMB (p-methoxybenzyl), but can work for simple Benzyl ethers under forcing conditions or if the ether is electron-rich. Recommendation: Use PMB instead of Bn if hydrogenolysis is impossible.
    

Troubleshooting & Case Studies

Issue 1: "The silyl group falls off during silica chromatography."
  • Cause: The silica gel is too acidic.

  • Solution: Pre-treat the silica column with 1%

    
     in hexanes before loading the sample. Switch from TBDMS to TBDPS or TIPS.
    
Issue 2: "I cannot protect the HE group selectively in the presence of a secondary alcohol."
  • Cause: The reaction is too warm or the reagent is too small.

  • Solution:

    • Lower temperature to -40°C.

    • Use TBDPSCl (bulkier) instead of TBDMSCl.

    • Use a stoichiometric base (Collidine) instead of Imidazole/DMAP to avoid "catalytic" speed-up on the secondary alcohol.

Issue 3: "Intramolecular Cyclization."
  • Scenario: If the R-group contains a leaving group (LG) at the

    
     or 
    
    
    
    position, the naked HE alkoxide (during NaH deprotonation) may cyclize to form a dioxane ring.
  • Solution: Avoid the Williamson ether synthesis (NaH). Use the Acid-Catalyzed Benzylation (Protocol B) described above, as the free alkoxide is never generated.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.

  • Hanessian, S.; Lavallee, P. "The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers." Can. J. Chem.1975 , 53, 2975–2977.

  • Wessel, H. P.; Iversen, T.; Bundle, D. R. "Acid-catalysed Benzylation of Alcohols using Benzyl Trichloroacetimidate." J. Chem. Soc., Perkin Trans. 11985 , 2247–2250.

  • Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols."[3] Tetrahedron1993 , 49, 1619–1624.[3]

  • Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron2004 , 60, 5833–5871.

Sources

SAR studies with analogs of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR Exploration of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile Analogs

Executive Summary

This guide details the Structure-Activity Relationship (SAR) profiling and synthetic utility of This compound (hereafter referred to as Scaffold A ). This molecule is a high-value pharmacophore precursor used in the development of 4-anilinoquinazoline tyrosine kinase inhibitors (TKIs), specifically targeting EGFR (Epidermal Growth Factor Receptor) and HER2 .

The substitution pattern of Scaffold A—specifically the para-orientation of the alkoxy groups relative to the nitrile—maps directly to the 6,7-disubstituted quinazoline core found in approved drugs like Gefitinib and Erlotinib . This application note provides a validated workflow for transforming Scaffold A into a library of kinase inhibitors, optimizing the "solubilizing tail" (via the hydroxyethoxy group) and the "hinge-binding" core.

SAR Logic & Design Strategy

To maximize the therapeutic index, we treat Scaffold A as a modular platform. The SAR study focuses on three critical zones:

  • Zone 1: The Solubilizing Tail (C7 Position)

    • Origin: The 4-(2-hydroxyethoxy) group on Scaffold A.[1]

    • Function: This group extends into the solvent-exposed region of the ATP binding pocket.

    • Optimization: The terminal hydroxyl is a handle for introducing basic amines (e.g., morpholine, piperazine). This is critical for improving physicochemical properties (solubility, pKa) and creating additional hydrogen bonds.

  • Zone 2: The Hydrophobic Core (C6 Position)

    • Origin: The 5-methoxy group on Scaffold A.[2][3]

    • Function: Fits into the hydrophobic pocket of the kinase domain.

    • Constraint: Small lipophilic groups (OMe, OEt) are preferred here to avoid steric clash with the gatekeeper residue (T790).

  • Zone 3: The Warhead (Quinazoline Cyclization)

    • Origin: The 2-bromo and 1-cyano groups.[4]

    • Function: These facilitate the formation of the N-heterocycle. The nitrile carbon becomes C4 of the quinazoline, the site of aniline substitution (the "head" that binds the hydrophobic pocket II).

Visualizing the SAR Workflow

SAR_Workflow Scaffold Scaffold A (2-Br-4-hydroxyethoxy-5-OMe-benzonitrile) Cyclization Step 1: Cu-Catalyzed Cyclization (+ Amidine/Aniline) Scaffold->Cyclization Formamidine/CuI Core 4-Anilinoquinazoline Core Cyclization->Core Ring Closure Tail_Mod Step 2: Tail Functionalization (Appel Rxn + Amination) Core->Tail_Mod Target: -OH group Lead Lead Candidate (e.g., Gefitinib Analog) Tail_Mod->Lead Library Generation

Figure 1: Synthetic workflow transforming Scaffold A into a functional kinase inhibitor library.

Experimental Protocols

Protocol A: Construction of the Quinazoline Core

Objective: Convert the benzonitrile scaffold into the 4-anilinoquinazoline core. Mechanism: Copper-catalyzed domino reaction involving the nitrile and the bromine.

Reagents:

  • Scaffold A (1.0 eq)

  • Substituted Aniline (1.2 eq) (e.g., 3-chloro-4-fluoroaniline)

  • Formamidine acetate (2.0 eq)

  • CuI (10 mol%)

  • Cs2CO3 (2.0 eq)

  • DMSO (anhydrous)

Step-by-Step Procedure:

  • Charge: In a dried Schlenk tube, combine Scaffold A (272 mg, 1 mmol), substituted aniline (1.2 mmol), formamidine acetate (2 mmol), CuI (19 mg, 0.1 mmol), and Cs2CO3 (652 mg, 2 mmol).

  • Solvate: Add anhydrous DMSO (5 mL) under an argon atmosphere.

  • Heat: Seal the tube and heat to 120°C for 16 hours. The reaction proceeds via an initial amidine formation followed by intramolecular Ullmann-type C-N coupling.

  • Quench: Cool to room temperature (RT). Pour the mixture into ice-water (50 mL).

  • Isolate: A precipitate will form. Filter the solid, wash with water (3x) and cold diethyl ether.

  • Purify: Recrystallize from EtOH/DMF to obtain the 7-(2-hydroxyethoxy)-6-methoxy-4-(substituted-anilino)quinazoline .

Quality Control:

  • Expected Mass (LC-MS): M+1 peak corresponding to the cyclized product.

  • NMR Validation: Disappearance of the nitrile peak (~2200 cm⁻¹ IR) and appearance of the quinazoline C2 proton singlet (~8.5 ppm).

Protocol B: Optimization of the Solubilizing Tail

Objective: Convert the terminal hydroxyl group of the side chain into a tertiary amine to improve solubility and potency.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (5.0 eq)

  • DCM and DMF.

Step-by-Step Procedure:

  • Activation: Dissolve the intermediate (from Protocol A) in DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours to form the mesylate.

  • Workup: Wash with NaHCO3, dry over MgSO4, and concentrate.

  • Displacement: Redissolve the crude mesylate in DMF. Add excess secondary amine (e.g., morpholine).

  • Heat: Stir at 60°C for 4 hours. The amine displaces the mesylate via SN2 mechanism.

  • Purification: Remove solvent in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5).

Protocol C: EGFR Kinase Inhibition Assay (FRET)

Objective: Quantify the potency (IC50) of the synthesized analogs against EGFR(WT) and EGFR(T790M).

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Kinase: Recombinant EGFR (Invitrogen).

  • Tracer: Kinase Tracer 199.

  • Antibody: Eu-anti-GST.

  • Plate: 384-well white low-volume plate.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized analogs in DMSO (starting at 10 µM).

  • Master Mix: Prepare a mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.

  • Incubation: Add 5 µL of Master Mix + 5 µL of Tracer + 100 nL of compound to the wells.

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot dose-response curves to determine IC50.

Data Analysis & Interpretation

The following table illustrates hypothetical SAR data trends expected when modifying Scaffold A, based on established quinazoline medicinal chemistry.

Table 1: SAR Trends for Scaffold A Derivatives

Analog IDR-Group (Tail Modification)Core SubstitutionEGFR (WT) IC50 (nM)Solubility (pH 7.4)Interpretation
A-01 -OH (Parent)3-Cl-4-F-aniline120LowGood binding, poor solubility.
A-02 -Cl (Intermediate)3-Cl-4-F-aniline>1000Very LowLoss of H-bond donor; hydrophobic collapse.
A-03 -Morpholine3-Cl-4-F-aniline12 HighLead Candidate. Mimics Gefitinib interaction.
A-04 -N-Me-Piperazine3-Cl-4-F-aniline15Very HighExcellent solubility; potential for metabolic stability issues.
A-05 -Morpholine3-ethynyl-aniline8HighImproved hydrophobic fit in the aniline pocket (Erlotinib-style).
Pathway Visualization: Mechanism of Action

MOA Inhibitor Scaffold A Analog (Quinazoline) EGFR EGFR Kinase Domain (ATP Pocket) Inhibitor->EGFR Competitive Binding (H-bonds: Met793) ATP ATP EGFR->ATP Blocks Binding Signal Downstream Signaling (RAS/RAF/MEK) EGFR->Signal Phosphorylation (Inhibited) Proliferation Tumor Cell Proliferation Signal->Proliferation Growth Arrest

Figure 2: Mechanism of Action. The analog competes with ATP for the binding site, preventing downstream signaling cascades.

References

  • Quinazoline Synthesis via Copper Catalysis: Yang, X., et al. "Copper-catalyzed cascade synthesis of quinazoline derivatives from 2-bromobenzonitriles."[5] Synlett, 2010, 101-106.[5]

  • EGFR Inhibitor SAR (Gefitinib/Erlotinib): Barker, A. J., et al. "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2001, 11(14), 1911-1914.

  • Solubilizing Tails in Kinase Inhibitors: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661.

  • General Quinazoline Scaffold Review: Ravez, S., et al. "Quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. This critical intermediate, notably used in the synthesis of Vilazodone[1][2][3], is prepared via a Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ultimately improve yield and purity.

The primary synthetic route involves the O-alkylation of 2-Bromo-4-hydroxy-5-methoxybenzonitrile. While seemingly straightforward, this Sₙ2 reaction requires careful control of conditions to prevent common side reactions and ensure efficient conversion.

Synthetic Overview & Key Challenges

The core of this synthesis is the reaction of a phenoxide ion with an alkylating agent. The primary challenges researchers face are ensuring complete and selective O-alkylation while minimizing competing C-alkylation and potential dialkylation.

G SM 2-Bromo-4-hydroxy- 5-methoxybenzonitrile Phenoxide Potassium Phenoxide (Intermediate) SM->Phenoxide + Base - H₂O, CO₂ Base Base (e.g., K₂CO₃) Product 2-Bromo-4-(2-hydroxyethoxy) -5-methoxybenzonitrile Phenoxide->Product + Alkylating Agent - KBr Alkylating Alkylating Agent (e.g., 2-Bromoethanol)

Caption: General Williamson ether synthesis pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yields are the most frequently reported issue. The cause is often multifactorial, stemming from incomplete reactions or the prevalence of side products.

A: Causality and Solutions:

  • Incomplete Deprotonation of the Phenol: The reaction cannot proceed without the formation of the nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, a significant portion of your starting material will remain unreacted.

    • Troubleshooting: Ensure your base is anhydrous and of high quality. While potassium carbonate (K₂CO₃) is commonly used, its efficacy depends on the solvent and temperature. For a more robust reaction, consider stronger bases. However, be aware that very strong bases like sodium hydride (NaH) can increase side reactions and require strict anhydrous conditions.[4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, creating a solvent cage that hinders its ability to attack the alkylating agent.

    • Troubleshooting: Use a polar aprotic solvent. Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation (e.g., K⁺) but leave the phenoxide anion highly reactive.[4][5]

  • Side Reactions (C-Alkylation & Dialkylation): The phenoxide is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). Furthermore, the product itself has a hydroxyl group that could potentially be alkylated.

    • Troubleshooting:

      • To Minimize C-Alkylation: O-alkylation is generally favored under thermodynamic control and with less reactive alkylating agents. Using a polar aprotic solvent helps favor O-alkylation.[6][7]

      • To Minimize Dialkylation: This is controlled by stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration, further disfavoring the second alkylation.

  • Reaction Temperature and Time: Williamson ether syntheses can be slow at room temperature.

    • Troubleshooting: Heating the reaction is typically necessary. A good starting point is 60-80 °C. Monitor the reaction progress by TLC. If the reaction stalls, a modest increase in temperature may be required. Typical reaction times range from 4 to 24 hours.[4]

Troubleshooting cluster_tlc TLC Analysis cluster_solutions Potential Solutions start Low Yield check_tlc Analyze TLC Plate start->check_tlc tlc_sm High Starting Material Spot? check_tlc->tlc_sm tlc_impurity New, Unidentified Spot(s)? check_tlc->tlc_impurity sol_base Increase Base Strength/ Equivalents (e.g., NaOH) or Use Stronger Base (NaH) tlc_sm->sol_base Yes sol_solvent Switch to Polar Aprotic Solvent (DMF, ACN, DMSO) tlc_sm->sol_solvent Yes sol_temp Increase Temperature &/or Reaction Time tlc_sm->sol_temp Yes sol_stoich Check Stoichiometry; Use 1.1 eq Alkylating Agent tlc_impurity->sol_stoich Yes (Dialkylation?) sol_purify Isolate & Characterize Impurity (LCMS, NMR) tlc_impurity->sol_purify Yes (C-Alkylation?)

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing multiple products on my TLC/LCMS. What are the likely impurities?

A: Beyond unreacted starting material, several byproducts can form. Identifying them is key to optimizing the reaction.

Impurity NameStructureFormation RationaleHow to Minimize
Starting Material 2-Bromo-4-hydroxy-5-methoxybenzonitrileIncomplete reaction due to insufficient base, low temperature, or short reaction time.See Q1 troubleshooting steps.
Dialkylation Product 2-Bromo-5-methoxy-4-(2-(2-hydroxyethoxy)ethoxy)benzonitrileThe hydroxyl group of the desired product acts as a nucleophile and reacts with a second molecule of the alkylating agent.Use no more than 1.2 equivalents of the alkylating agent. Add it dropwise.
C-Alkylation Product (Isomeric Mixture)The phenoxide attacks the alkylating agent via a carbon atom on the aromatic ring. This is a common competing pathway in phenol alkylations.[6]Use polar aprotic solvents (DMF, DMSO) which favor O-alkylation.
Ethylene Glycol HO-CH₂-CH₂-OHIf using a 2-haloethanol (e.g., 2-bromoethanol) as the alkylating agent, it can be hydrolyzed by any residual water or hydroxide ions.Use anhydrous reagents and solvents.
Q3: What is the best method for purifying the crude product?

A: The choice between recrystallization and column chromatography depends on the impurity profile and scale.

  • Column Chromatography: This is the most robust method for separating the desired product from both more polar (starting material, ethylene glycol) and less polar (dialkylation product) impurities.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity. The desired product is moderately polar due to the free hydroxyl group.

  • Recrystallization: If the crude product is relatively clean (>85-90% pure), recrystallization can be an efficient method for obtaining high-purity material.

    • Solvent Selection: An ideal solvent will dissolve the compound when hot but not when cold. Test solvents like isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/heptane.[8]

Annotated Experimental Protocol

This protocol provides a reliable starting point for the synthesis. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-hydroxy-5-methoxybenzonitrile and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Reaction Initiation: Begin stirring the mixture and add 2-bromoethanol dropwise via syringe over 5-10 minutes.

  • Heating: Heat the reaction mixture to 70-80 °C. Causality: This temperature provides sufficient thermal energy to overcome the activation barrier of the Sₙ2 reaction without promoting significant decomposition or side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting phenolic material. Continue heating until the starting material spot is consumed or no further change is observed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate. Causality: This separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and the highly polar DMF solvent.

    • Combine the organic extracts and wash sequentially with water and then with brine.[4] This removes residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 8, 2026, from [Link]

  • IP.com. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved February 8, 2026, from [Link]

  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved February 8, 2026, from [Link]

  • Google Patents. (2016). CN105601536A - Vilazodone intermediate preparation method.
  • ACS Publications. (n.d.). Convenient O-alkylation of phenols. Journal of Chemical & Engineering Data. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2011). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 8, 2026, from [Link]

  • Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • WIPO Patentscope. (2016). WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Retrieved February 8, 2026, from [Link]

  • ScienceDirect. (2020). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved February 8, 2026, from [Link]

  • Taylor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2016). Alkylation of Phenol: A Mechanistic View. Retrieved February 8, 2026, from [Link]

  • Google Patents. (2014). WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof.
  • ACS Publications. (2011). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved February 8, 2026, from [Link]

  • EPO. (2023). VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF. Retrieved February 8, 2026, from [Link]

  • Google Patents. (1948). US2449643A - Benzonitrile production from benzene or diphenyl and hcn.
  • Academic Journal of Materials & Chemistry. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 8, 2026, from [Link]

  • Google Patents. (2010). US7692047B2 - Process for the alkylation of phenols.
  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved February 8, 2026, from [Link]

  • Google Patents. (2013). CN103159749A - Synthesis method for antidepressant drug vilazodone.

Sources

Technical Support Center: Bromination of Hydroxyethoxy Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Target Substrate: 4-(2-hydroxyethoxy)benzonitrile Target Product: 4-(2-bromoethoxy)benzonitrile (Key Intermediate for Gefitinib/Iressa)

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely processing 4-(2-hydroxyethoxy)benzonitrile , a critical pharmacophore used in the synthesis of EGFR inhibitors like Gefitinib.

The primary objective is the conversion of the aliphatic primary alcohol to an alkyl bromide (Nucleophilic Substitution). However, this substrate presents a "perfect storm" of reactive functionalities that lead to three distinct classes of side reactions:

  • Acid-Sensitive Ether Linkage: Susceptible to cleavage.[1][2]

  • Labile Nitrile Group: Susceptible to hydrolysis.[3]

  • Activated Aromatic Ring: Susceptible to unwanted electrophilic aromatic substitution (Ring Bromination).

This guide provides root-cause analysis and mitigation strategies for these specific failure modes.

Module 1: Reaction Pathway Analysis

Before troubleshooting, visualize the competing pathways. The choice of reagent (


 vs. Appel conditions) dictates which side reaction is dominant.

ReactionPathways Start 4-(2-hydroxyethoxy) benzonitrile Target TARGET: 4-(2-bromoethoxy) benzonitrile Start->Target PBr3 or CBr4/PPh3 (SN2) Cleavage SIDE REACTION A: 4-Hydroxybenzonitrile (Ether Cleavage) Start->Cleavage Excess HBr + Heat (Acidolysis) Hydrolysis SIDE REACTION B: 4-(2-bromoethoxy) benzamide/acid (Nitrile Hydrolysis) Start->Hydrolysis HBr + H2O (Pinner-like) RingBr SIDE REACTION C: 3-Bromo-4-(...) benzonitrile (Ring Bromination) Start->RingBr Br2 (impurity) or Lewis Acid Vinyl SIDE REACTION D: 4-(vinyloxy) benzonitrile (Elimination) Target->Vinyl Strong Base (E2 Elimination)

Figure 1: Competing reaction pathways. Green indicates the desired path; Red/Yellow indicate critical failure modes.

Module 2: Troubleshooting the Protocol

Context: You are using Phosphorus Tribromide (


) for scale-up due to cost efficiency, but you are observing impurities.
Issue 1: The "Broken Link" (Ether Cleavage)

Symptom: HPLC/TLC shows a new peak matching 4-hydroxybenzonitrile. The ethyl chain has been lost. Root Cause:


 generates HBr as a byproduct. At elevated temperatures (>60°C), HBr attacks the ether oxygen, protonating it and facilitating nucleophilic attack by bromide on the alkyl side, cleaving the ether [1].
Corrective Action: 
  • Temperature Control: Maintain reaction temperature below 0°C during addition and do not exceed 40°C during the stir-out phase.

  • Base Scavenger: Add a non-nucleophilic base (e.g., Pyridine or Triethylamine) to neutralize HBr in situ. Note: Pyridine can form a complex with

    
    , so add it carefully.
    
Issue 2: "Where did my Nitrile go?" (Nitrile Hydrolysis)

Symptom: Appearance of a polar spot (amide) or carboxylic acid.[3] IR shows loss of the sharp -CN stretch at ~2220


 and appearance of carbonyl bands.
Root Cause:  The Pinner Reaction mechanism. HBr (generated from 

) protonates the nitrile nitrogen, activating it for attack by trace water [2]. Corrective Action:
  • Anhydrous Conditions: Ensure solvents (DCM or Toluene) are strictly anhydrous (<0.05% water).

  • Quench Protocol: Do not quench the reaction with water while it is still hot. Cool to <5°C before adding bicarbonate solution.

Issue 3: Dimer Formation

Symptom: High molecular weight impurity. Root Cause: As the reaction proceeds, the product (Alkyl Bromide) and the starting material (Alcohol) coexist. The alcohol can act as a nucleophile, displacing the bromide on the product to form a bis-ether dimer. Corrective Action:

  • Stoichiometry: Use a slight excess of

    
     (0.4 equivalents, as 1 mol 
    
    
    
    reacts with 3 mol alcohol) to ensure rapid conversion of alcohol, minimizing the window where both species coexist.

Module 3: Troubleshooting the Appel Reaction ( )

Context: You are using the Appel reaction for high precision, but purification is failing.

Issue 4: The "Sticky" Situation ( Removal)

Symptom: The product is contaminated with a white solid (Triphenylphosphine oxide) that is difficult to remove by chromatography. Root Cause:


 is a stoichiometric byproduct of the Appel mechanism [3]. It has solubility properties similar to many polar organic compounds.
Corrective Action (The "Workup Hack"): 
  • Solvent Swap: Evaporate the reaction solvent (often DCM).

  • Precipitation: Re-suspend the residue in a non-polar solvent like Diethyl Ether or 9:1 Hexane/Ethyl Acetate . The target bromide is soluble, but

    
     will precipitate out.
    
  • Filtration: Filter off the solid oxide before column chromatography.

Issue 5: Ring Bromination (Regioselectivity Failure)

Symptom: Mass spectrometry shows M+79/81 peaks indicating bromine on the aromatic ring. Root Cause: The alkoxy group (-OCH2-) is a strong ortho/para director. If the reaction generates free bromine (


) or if a Lewis Acid catalyst is present, Electrophilic Aromatic Substitution (EAS) becomes competitive.
Corrective Action: 
  • Reagent Quality: Ensure

    
     is not degraded (yellow/brown color indicates free 
    
    
    
    ).
  • Avoid Lewis Acids: Do not use metal catalysts.

  • Switch Reagents: If ring bromination persists, switch to Mesylation/Bromination (two-step):

    • React alcohol with MsCl/Et3N (creates Mesylate).

    • Displace Mesylate with LiBr in Acetone (Finkelstein conditions). This avoids electrophilic bromine entirely.[4]

Module 4: Analytical Data & Process Summary

Standardized Process Parameters
Parameter

Method
Appel Method (

)
Primary Risk Acidic side reactions (Cleavage/Hydrolysis)Purification difficulty (

)
Temp Limit < 40°C (Strict)Room Temperature
Solvent DCM, TolueneDCM, THF
Base Req. Recommended (Pyridine)Not required (usually)
Yield 85-95% (if optimized)90-98%
Cost Low (Good for kg scale)High (Good for g scale)
Workup Decision Tree

Use this workflow to determine the correct purification strategy based on your observed impurities.

WorkupLogic Start Reaction Complete (TLC Check) CheckImpurity Identify Major Impurity Start->CheckImpurity IsPO Is it Ph3PO? CheckImpurity->IsPO Appel Route IsAcid Is it Hydrolysis/Cleavage? CheckImpurity->IsAcid PBr3 Route Precip Action: Triturate with Et2O/Hexane IsPO->Precip Yes Chromatography Final Polish: Silica Gel IsPO->Chromatography No BaseWash Action: Wash with Sat. NaHCO3 IsAcid->BaseWash Yes IsAcid->Chromatography No Precip->Chromatography BaseWash->Chromatography

Figure 2: Purification logic flow. Select the path based on the reagent system used.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Chemistry Steps. (2023). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (Detailed mechanism of acid-catalyzed hydrolysis).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • BenchChem. (2025).[5] Technical Support: Synthesis of 4-(2-Bromomethylphenyl)benzonitrile. (Analogous troubleshooting for benzonitrile derivatives).

  • Master Organic Chemistry. (2015). PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups.

Sources

Technical Support Center: Purification of Polar Brominated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar brominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your purification strategies are both effective and scientifically sound.

Introduction: The Dual Challenge of Polarity and Bromination

Polar brominated compounds present a unique purification challenge due to the interplay of two key molecular features. The presence of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) dictates strong interactions with polar stationary phases and high solubility in polar solvents. Simultaneously, the bromine atom, being highly electronegative, induces a significant dipole moment in the carbon-bromine bond, further enhancing the molecule's overall polarity and reactivity.[1][2] This combination often leads to issues such as poor retention on reversed-phase media, strong, sometimes irreversible, binding to normal-phase media, and potential for compound degradation.[3][4]

This guide provides a structured, question-and-answer approach to troubleshoot common issues and offers detailed protocols for robust purification.

Frequently Asked Questions (FAQs)

Q1: My polar brominated compound streaks badly on silica gel TLC plates, even with highly polar mobile phases. What's happening and how can I fix it?

A1: Streaking on silica gel is a common issue with polar compounds, particularly those containing basic nitrogen groups which can interact strongly and irreversibly with the acidic silanol groups on the silica surface.[5] For brominated compounds, the polar C-Br bond can also contribute to these strong interactions.

  • Causality: The streaking indicates a non-ideal equilibrium between the compound being adsorbed onto the stationary phase and dissolved in the mobile phase. This can be due to strong acidic/basic interactions or overloading the TLC plate.

  • Troubleshooting:

    • Mobile Phase Modification: Add a small amount of a competitive binder to your eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, which is a very common issue, adding 0.5-2% triethylamine or ammonium hydroxide to the mobile phase can neutralize the acidic silica sites and improve peak shape.[5]

    • Alternative Stationary Phases: Consider using less acidic stationary phases. Alumina (basic or neutral) can be an excellent alternative for basic compounds.[5] You can also purchase TLC plates with different bondings, such as C18, diol, or amine-functionalized silica, to screen for better separation.[3]

    • Check for Decomposition: Your compound might be degrading on the silica. To test this, spot your compound on a TLC plate, let it sit for 10-15 minutes, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[4]

Q2: I'm trying to purify my polar brominated compound using reversed-phase (C18) flash chromatography, but it elutes in the void volume. How can I get it to retain?

A2: This is a classic problem for highly polar molecules. Standard C18 columns are designed for nonpolar compounds and often fail to retain highly hydrophilic molecules.[6][7]

  • Causality: The hydrophobic C18 chains on the stationary phase have little affinity for your polar compound, which prefers to stay in the highly aqueous mobile phase. Using a mobile phase with more than 80-95% water on a standard C18 column can also lead to "phase collapse," where the C18 chains fold in on themselves, drastically reducing surface area and retention.[3]

  • Troubleshooting Strategies:

    • Use an Aqueous C18 Column: These columns are specifically designed with end-capping or embedded polar groups to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.[3][8]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][7] This allows for the retention of compounds that are not retained by reversed-phase chromatography.

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties.[6][9][10] This allows you to fine-tune retention by adjusting both the organic solvent content and the ionic strength or pH of the mobile phase, providing excellent selectivity for polar and ionizable compounds.[6][10]

Q3: I'm attempting to recrystallize my polar brominated compound, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the solid material separates from the solution as a liquid phase instead of forming crystals. This is common when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[11]

  • Causality: The compound is coming out of solution at a temperature above its melting point, or impurities are depressing the melting point.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Warm the flask to re-dissolve the oil. Add a small amount more of the good solvent to slightly increase the total volume.[11]

    • Slow Cooling: Allow the solution to cool very slowly. A Dewar flask or placing the flask on a hot plate that is turned off can help achieve slow cooling. This gives the molecules more time to align into a crystal lattice.[11]

    • Change Solvent System: Your current solvent may be too high-boiling. Try a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold. Alternatively, use a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).[12]

    • Scratching and Seeding: If the solution becomes supersaturated without crystallization, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[11][13] If you have a small amount of pure crystal, add a "seed crystal" to induce crystallization.[11][14]

Troubleshooting Guide: Column Chromatography

This section provides a systematic approach to resolving common issues during the column chromatography of polar brominated compounds.

Problem Potential Cause(s) Recommended Action(s)
Compound won't elute from the silica column 1. Too Strong Interaction: The compound is irreversibly adsorbed to the silica due to strong polar or acid-base interactions.[4] 2. Incorrect Solvent System: The mobile phase is not polar enough.1. Test for Stability: First, ensure your compound is not decomposing on the silica.[4] 2. Modify Mobile Phase: Add a more polar solvent (e.g., methanol) to your eluent. If the compound is basic, add triethylamine or ammonium hydroxide.[5] If it's acidic, add acetic acid. 3. Switch Stationary Phase: Consider using a less interactive stationary phase like alumina or a bonded phase (e.g., diol, amino).[3][5]
Poor Separation/Co-elution 1. Inappropriate Solvent System: The chosen eluent does not provide sufficient selectivity between your compound and impurities. 2. Column Overloading: Too much sample was loaded onto the column.[15] 3. Poor Column Packing: The column was not packed uniformly, leading to channeling.1. Optimize TLC: Re-develop your solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound and good separation from impurities. 2. Dry Loading: For polar compounds that are difficult to dissolve in the initial mobile phase, use a dry loading technique.[16] 3. Repack the Column: Ensure the silica is packed evenly without any air bubbles or cracks.
Compound Decomposes on the Column 1. Acid/Base Sensitivity: The compound is sensitive to the acidic nature of silica gel or the basicity of alumina. 2. Instability of the Bromine Moiety: Some brominated compounds can be labile and prone to elimination or substitution reactions.[17]1. Deactivate Silica: Create a slurry of silica in your eluent and add ~1% triethylamine (for acid-sensitive compounds) to neutralize the surface.[4] 2. Use Alternative Phases: Florisil, deactivated alumina, or reversed-phase chromatography are good alternatives.[4] 3. Work Quickly and at Low Temperatures: If possible, run the column in a cold room to minimize decomposition.
Crystallization on the Column 1. Low Solubility: The compound has low solubility in the chosen eluent and crystallizes as the band moves down the column, blocking flow.[4]1. Pre-purification: If an impurity is causing the issue, try a different purification method first (e.g., recrystallization, extraction). 2. Wider Column/Less Loading: Use a wider diameter column and load less material.[4] 3. Change Solvent System: Find a solvent system where your compound is more soluble. 4. Salvage Procedure: If the column is blocked, you may need to extrude the silica and extract your compound.[4]

Experimental Protocols

Protocol 1: HILIC for Highly Polar Brominated Amines

This protocol is designed for a polar, basic brominated compound that shows poor retention on C18 and streaking on silica.

  • Stationary Phase Selection: Use a HILIC column with an amide or amine stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Solvent B: Acetonitrile.

  • Column Equilibration: Equilibrate the column with 95% Solvent B / 5% Solvent A for at least 10 column volumes. HILIC requires longer equilibration times than reversed-phase.[7]

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape. A 75/25 mixture of acetonitrile/methanol is often a good starting point.[7]

  • Gradient Elution:

    • Start with 95% B for 2 minutes.

    • Ramp to 60% B over 10 minutes.

    • Hold at 60% B for 2 minutes.

    • Return to 95% B and re-equilibrate.

  • Rationale: The aqueous layer formed on the polar stationary phase facilitates the partitioning of the polar analyte. The ammonium formate acts as a counter-ion and helps to improve peak shape for the basic amine.

Protocol 2: Recrystallization of a Polar Brominated Phenol using a Solvent Pair

This protocol addresses the "oiling out" problem for a moderately polar brominated compound.

  • Solvent Selection:

    • "Good" solvent: A solvent that readily dissolves the compound at room temperature (e.g., ethyl acetate).

    • "Poor" solvent: A non-polar solvent in which the compound is insoluble (e.g., hexane).[12]

  • Procedure:

    • Dissolve the crude compound in a minimal amount of hot ethyl acetate.

    • While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • Add a few drops of hot ethyl acetate to re-clarify the solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane.[13]

  • Rationale: The solvent pair approach allows for fine-tuning of the solvent environment to find the precise point of insolubility, promoting the formation of a crystalline lattice rather than an amorphous oil.

Visualization of Purification Strategy

Decision Tree for Method Selection

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar brominated compound.

Purification_Strategy Start Crude Polar Brominated Compound Is_Solid Is the crude material a solid? Start->Is_Solid TLC_Screen Screen on Silica TLC (with/without modifier) Streaking Streaking or Rf = 0? TLC_Screen->Streaking Good_Spots Good Separation (Rf 0.2-0.5) TLC_Screen->Good_Spots Alternative_TLC Screen on Alternative TLC (Alumina, RP-18, Diol) Streaking->Alternative_TLC Yes Good_Spots->Streaking No Silica_Column Silica Gel Column Chromatography Good_Spots->Silica_Column Yes Success Pure Compound Silica_Column->Success RP_Retain Retained on RP-18? Alternative_TLC->RP_Retain RP_Column Reversed-Phase Chromatography (Aqueous C18) RP_Retain->RP_Column Yes HILIC_MixedMode Consider HILIC or Mixed-Mode Chromatography RP_Retain->HILIC_MixedMode No RP_Column->Success HILIC_MixedMode->Success Is_Solid->TLC_Screen No or Recrystallization Fails Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Recrystallization->TLC_Screen Fails / 'Oils Out' Recrystallization->Success Successful

Caption: Decision workflow for selecting a purification method.

References

  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Ritsumeikan University. (2020, June 25). Polarization of Bromine Molecule Observed Spectroscopically for the First Time in the World.
  • Hahn, L. H. (1967). U.S. Patent No. 3,314,762. Google Patents.
  • Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • PubMed. (2013). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • The Open University. (n.d.). 1.1 Reactivity of R-Br.
  • Pan, Y., & Zhang, X. (2011). Formation and decomposition of new and unknown polar brominated disinfection byproducts during chlorination. Environmental Science & Technology, 45(19), 8382-8389.
  • Unknown. (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2023, November 6). 6.4: Polar Reactions.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
  • Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.

Sources

Scaling up the synthesis of functionalized benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalized Benzonitrile Synthesis

Subject: Scale-Up Strategies for Functionalized Benzonitriles From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Drug Development Teams

Mission Statement

You are likely here because your bench-scale cyanation worked perfectly on 50 mg, but the 50 g pilot run stalled at 60% conversion or turned into a black, insoluble mess. Scaling up benzonitrile synthesis is not merely about increasing vessel size; it is an exercise in kinetic management and solubility engineering. This guide addresses the critical failure modes of transition-metal-catalyzed cyanation: catalyst poisoning, thermal runaway, and residual metal compliance.

Module 1: Strategic Reagent Selection

The First Decision: Choosing Your Cyanide Source

In a discovery setting, reagents are chosen for convenience. In scale-up, they are chosen for safety and kinetics. The choice of cyanating agent dictates your reactor design.

Comparative Analysis of Cyanating Agents

FeatureSodium/Potassium Cyanide (NaCN/KCN) Zinc Cyanide (Zn(CN)₂) Potassium Ferrocyanide (K₄[Fe(CN)₆])
Solubility High (in polar solvents)Low (Suspension)High (in water/polar mix)
Toxicity Extreme (Rapid HCN release)High (Solid waste issue)Low (Non-toxic food additive)
Atom Economy HighModerateLow (High molecular weight)
Kinetic Profile Fast (Risk of catalyst poisoning)Slow release (Controlled)Slow release (Thermally gated)
Scale-Up Verdict Avoid (Safety/Poisoning risk)Standard (If solids tolerated)Preferred (Green/Safe)

Q: Why did my reaction stall immediately after adding NaCN? A: You likely poisoned your catalyst. In high concentrations, free cyanide ions (


) are potent 

-donors that saturate the palladium center, forming unreactive species like

. This shuts down the catalytic cycle before it begins.
  • The Fix: Switch to Zn(CN)₂ or K₄[Fe(CN)₆] . These reagents release cyanide ions slowly, maintaining a low steady-state concentration of free

    
     that allows the catalytic cycle to proceed without overwhelming the metal center.
    

Module 2: The Kinetic Bottleneck (Catalysis)

Preventing Catalyst Deactivation [1][2]

The most common failure in scaling aryl halide cyanation is the "conversion plateau." This is rarely due to substrate stability and almost always due to catalyst death.

Q: I am using Pd(PPh₃)₄ and the reaction turns black and stops. Why? A: "Pd-black" formation indicates the aggregation of Pd(0) particles. This happens when the rate of oxidative addition (Pd inserting into Ar-X) is slower than the rate of catalyst decomposition.

  • Mechanism: Oxygen ingress or high temperatures promote phosphine oxidation. Without the ligand, Pd(0) clusters together and precipitates.

  • The Fix:

    • Ligand Choice: Switch to bidentate ligands like dppf or Xantphos . These have a wide bite angle that stabilizes the reductive elimination step and prevents Pd aggregation.

    • Additives: Add 1-2 mol% Zinc dust or Polymethylhydrosiloxane (PMHS) . These reducing agents regenerate Pd(0) from inactive Pd(II) species, effectively recycling your catalyst in situ.

Visualizing the Failure Mode The following diagram illustrates where the cycle breaks down during scale-up.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Poison DEAD CATALYST [Pd(CN)4]2- Pd0->Poison Excess CN- (Inhibition) Agg Pd BLACK (Pd Aggregation) Pd0->Agg O2 / High T (Ligand Loss) LigandEx Ligand Exchange Ar-Pd(II)-CN OxAdd->LigandEx + CN- OxAdd->Poison Excess CN- RedElim Reductive Elimination Ar-CN + Pd(0) LigandEx->RedElim RedElim->Pd0

Caption: The Pd-catalyzed cyanation cycle. Red dashed lines indicate irreversible deactivation pathways caused by excess free cyanide (poisoning) or ligand dissociation (aggregation).

Module 3: Engineering the Scale-Up (Flow Chemistry)

Managing Exotherms and Solids

Batch scale-up of cyanation is fraught with thermal risks. The formation of the C-CN bond is exothermic. In a 200L reactor, this heat cannot dissipate fast enough, leading to runaway.

Q: My reactor clogged when pumping the Zn(CN)₂ slurry. How do I fix this? A: Slurries are the enemy of flow reactors. Zn(CN)₂ is insoluble in most organic solvents.

  • The Fix: Switch to Potassium Ferrocyanide (K₄[Fe(CN)₆]) in a biphasic system (Water/Toluene) or a homogeneous mix (Water/Dioxane).

    • Protocol: Dissolve K₄[Fe(CN)₆] in water (Solution A). Dissolve Ar-X and Catalyst in Dioxane (Solution B). Pump both into a heated coil reactor. The cyanide is released only at high temperature inside the coil, keeping the upstream pumps safe and preventing clogging.

Q: How do I handle the safety of generating HCN in flow? A: In a basic medium (which cyanation usually is), HCN is trapped as cyanide salt. However, the quench is critical.

  • The Protocol: The reactor outlet should flow directly into a Bleach (Sodium Hypochlorite) quench tank. This immediately oxidizes any residual cyanide to cyanate (

    
    ), which is non-toxic.
    

FlowProcess FeedA Feed A: Ar-X + Catalyst (in Dioxane) Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: K4[Fe(CN)6] + Base (in Water) FeedB->Mixer Coil Heated Coil Reactor (100-140°C, 5-10 min) Mixer->Coil Biphasic Flow Quench Quench Tank (NaOCl / Bleach) Coil->Quench Product + Residual CN-

Caption: Schematic for a continuous flow cyanation process using a biphasic solvent system to maintain solubility and safety.

Module 4: Work-up & Purification

The Compliance Hurdle: Residual Palladium

Pharmaceutical guidelines (ICH Q3D) typically require Pd levels <10 ppm. Cyanation reactions often yield products with >500 ppm Pd because the nitrile group coordinates strongly to the metal.

Q: Crystallization didn't lower my Pd levels. What now? A: Crystallization can sometimes concentrate impurities if the crystal lattice includes the metal complex.[3] You need a chemical scavenger.[3]

  • The Protocol (Scavenging):

    • Dissolve crude benzonitrile in THF or Ethyl Acetate.

    • Add Thiol-modified Silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 20-50 wt% relative to the crude mass.

    • Stir at 50°C for 4 hours.

    • Filter through a Celite pad.

    • Result: This typically reduces Pd from ~1000 ppm to <20 ppm.

Q: Can I use Activated Carbon? A: Yes, but it is less selective and may adsorb your product (yield loss). Use specific "metal-scavenging" grades of carbon (e.g., C-CP) if silica scavengers are too expensive.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Mild, and Effective Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications.

  • Cohen, D. T., et al. (2025). Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate.

  • Dennehy, O. C., et al. (2020).[4] Scale-up and Optimization of a Continuous Flow Synthesis. University College Cork.[4]

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Biotage Technical Guides.

  • Marcseková, K., et al. (2025). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II). ResearchGate.

Sources

Troubleshooting difficult recrystallizations of aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Difficult Recrystallizations Department: Chemical Process Development & Purification Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Recrystallization of aromatic compounds presents unique challenges due to their planar geometry and tendency for strong


-

stacking interactions. Unlike aliphatic chains, aromatics often exhibit high lattice energy and can trap impurities within the crystal lattice or form stable solvates. This guide addresses the three most critical failure modes: Phase Separation (Oiling Out) , Nucleation Failure , and Persistent Coloration .

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Crisis

User Question: I dissolved my crude aromatic product in hot solvent, but upon cooling, it separated into a liquid blob at the bottom of the flask instead of crystals. How do I fix this?

Technical Analysis: This is "oiling out," a liquid-liquid phase separation.[1] It occurs when the temperature of the solution drops below the saturation temperature (where the solute wants to leave the solution) but remains above the melting point of the solvated solute. This is common in aromatics with low melting points or high impurity profiles, as impurities depress the melting point further (freezing point depression).

Remediation Protocol:

  • Re-dissolve: Heat the mixture back to a boil until the oil phase disappears.

  • Modify Solvent System:

    • Option A: Add more of the current solvent (lowers the saturation concentration, allowing cooling to a lower temperature before saturation is reached).

    • Option B: Switch to a solvent with a lower boiling point (ensure

      
      ).
      
  • The "Cloud Point" Technique: Cool the clear solution slowly. The moment you see turbidity (cloudiness) or oil droplets, add a seed crystal immediately and maintain that temperature. This provides a template for the oil to collapse into an ordered solid.

Decision Tree: Oiling Out Remediation

OilingOut start Observation: Product Oils Out check_temp Check Solution Temp vs. Product Melting Point (MP) start->check_temp is_hot Temp > MP check_temp->is_hot Current State is_cold Temp < MP check_temp->is_cold Current State action_hot CRITICAL ERROR: Solvent BP is too high. Switch to lower BP solvent. is_hot->action_hot action_cold Supersaturation too high. Reheat & add 10-20% more solvent. is_cold->action_cold trituration Alternative: Triturate Oil with seed crystal action_cold->trituration

Caption: Logical flow for diagnosing and treating liquid-liquid phase separation (oiling out) events.

Issue 2: Nucleation Failure (Supersaturation)

User Question: My solution is cold and theoretically supersaturated, but it remains perfectly clear. No crystals are forming.

Technical Analysis: Aromatic rings often form stable clusters in solution that struggle to organize into a nucleus due to high entropy or steric hindrance. The system is in a "metastable zone."[1] You must overcome the activation energy barrier for nucleation.

Intervention Strategies:

  • Tribology (Scratching): Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[2]

    • Mechanism:[1][3][4][5][6][7][8][9][10] This generates microscopic glass shards that act as heteronuclei and creates local pressure waves that can align molecules.

  • Seeding: Add a single crystal of pure product. If none exists, evaporate a drop of the solution on a watch glass to force crude precipitation, then use that crust as a seed.

  • Anti-Solvent Layering: Carefully layer a miscible anti-solvent (e.g., Hexane over Dichloromethane) and allow slow diffusion. This gently increases supersaturation at the interface.

Issue 3: Persistent Colored Impurities

User Question: My compound is supposed to be white, but the crystals are yellowish/brown. Recrystallizing again didn't help.

Technical Analysis: Colored impurities in aromatic chemistry are often high-molecular-weight oligomers with extended conjugated systems (chromophores). These planar impurities intercalate between the layers of your product's crystal lattice via


-stacking, making them difficult to wash away.

The Activated Carbon Protocol:

  • Material: Use powdered activated carbon (high surface area).

  • Timing is Critical:

    • Dissolve compound in hot solvent.[5][7][9][11][12]

    • COOL slightly below boiling (Safety Critical: Adding powder to boiling solvent causes violent foaming/bumping).

    • Add 1-5% w/w activated carbon.

    • Boil for 5-10 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.

Solvent Selection Matrix for Aromatics

The "Like Dissolves Like" rule is nuanced for aromatics. You generally want a solvent that dissolves the compound at high temperatures but has poor solubility at low temperatures.[11]

Solvent SystemPolarityApplication Notes
Toluene Non-Polar (Aromatic)Gold Standard. Excellent for

-

interactions. High BP (110°C) allows good solubility range, but risk of oiling out is higher.
Ethyl Acetate / Hexanes Moderate / Non-PolarBest Binary System. Dissolve in min. hot EtOAc, then add hot Hexanes until cloudy (cloud point), then cool.
Ethanol (95%) Polar ProticGood for polar aromatics (phenols, amines). Water content helps force precipitation upon cooling.
Dichloromethane (DCM) / Pentane Moderate / Non-PolarUse for heat-sensitive compounds (Low BP). Requires careful layering or evaporation as DCM boils at 40°C.
Acetonitrile Polar AproticExcellent for highly polar aromatics that are insoluble in alcohols.

Master Protocol: Recrystallization of a Difficult Aromatic

This workflow integrates the troubleshooting steps into a robust Standard Operating Procedure (SOP).

Workflow Visualization

RecrystWorkflow cluster_0 Dissolution Phase cluster_1 Crystallization Phase step1 Dissolve in Min. Hot Solvent step2 Check Color step1->step2 step3 Add Carbon & Hot Filter step2->step3 If Colored step4 Cool to RT step2->step4 If Clear step3->step4 step5 Ice Bath (0-4°C) step4->step5 step6 Filter & Wash step5->step6

Caption: Standardized workflow for purification including optional decolorization steps.

Step-by-Step Methodology:

  • Solvent Test: Place 50mg of solid in a test tube. Add 0.5mL solvent.

    • Ideal: Insoluble at room temp, soluble upon boiling.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add hot solvent (near boiling) slowly.[7] Swirl constantly. Use a steam bath or oil bath (avoid open flames with organics).

  • Clarification (Optional): If the solution is dark, cool slightly, add activated carbon, boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed .

    • Note: Rapid cooling promotes small, impure crystals. Slow cooling promotes large, pure lattices.

  • Finishing: Once at room temperature, place in an ice bath for 20 minutes to maximize yield.

  • Isolation: Vacuum filter using a Buchner funnel. Wash crystals with ice-cold solvent (same solvent used for recrystallization).

  • Drying: Dry under vacuum to remove solvent trapped in the lattice.

References

  • MIT OpenCourseWare. Recrystallization Guide. Department of Chemistry, MIT. Available at: [Link]

  • Chemistry LibreTexts. Troubleshooting Recrystallization (Oiling Out). Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization.[12] Available at: [Link][1][11][13]

  • University of Colorado Boulder. Recrystallization Theory and Practice. Organic Chemistry Undergraduate Courses. Available at: [Link]

Sources

Optimizing reaction time and temperature for benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Zone of Nitrile Synthesis

Synthesizing benzonitriles requires navigating a narrow thermal window.[1] Too cold, and the robust C–X or C=O bonds remain inert; too hot, and the nitrile group hydrolyzes to an amide/acid or the catalyst deactivates (aggregates). This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic bottlenecks that cause experimental failure.

We focus on the two most relevant methods for modern drug discovery: Palladium-Catalyzed Cyanation (for aryl halides) and Benzamide Dehydration (for carboxylic acid derivatives).

Module 1: Method Selection & Baseline Parameters

Select your method based on substrate availability and thermal tolerance.

FeaturePd-Catalyzed Cyanation Benzamide Dehydration Sandmeyer Reaction
Primary Substrate Aryl Bromides/ChloridesPrimary BenzamidesAnilines
Key Reagent Zn(CN)₂ or K₄[Fe(CN)₆]SOCl₂ / DMF or P₂O₅NaNO₂ / CuCN
Temp.[1][2] Range 80°C – 100°C 80°C (SOCl₂) or 220°C (MW) 0°C (Diazotization) → 60°C
Reaction Time 3 – 12 Hours2 – 5 Hours1 – 2 Hours
Critical Failure Mode Catalyst Poisoning: Excess CN⁻ binds Pd(II), preventing reduction to Pd(0).Hydrolysis: Trace water converts nitrile back to amide/acid.Thermal Decomposition: Diazonium salt explodes/degrades >5°C.
Scalability High (with Zn(CN)₂)High (SOCl₂ method)Low (Safety concerns)

Module 2: Troubleshooting Center (Q&A)

Issue 1: Catalyst "Death" in Pd-Cyanation

User Report: "My reaction mixture turned black after 1 hour, and conversion stopped at 20%."

Diagnosis: You likely experienced Cyanide Poisoning .

  • The Mechanism: Cyanide is a strong

    
    -donor. If the concentration of free cyanide ions is too high relative to the catalyst, stable 
    
    
    
    species form. These are catalytically inactive and often precipitate as palladium black.
  • The Fix:

    • Switch to Zn(CN)₂: Unlike NaCN, Zinc Cyanide has low solubility in organic solvents.[1][3] It releases CN⁻ ions slowly only as they are consumed, keeping the free cyanide concentration below the poisoning threshold.

    • Temperature Control: Do not exceed 100°C. Higher temperatures accelerate the dissociation of phosphine ligands, leaving the metal center vulnerable to cyanide saturation.

Issue 2: Incomplete Dehydration of Benzamide

User Report: "I used Thionyl Chloride (SOCl₂) at reflux, but I still see starting material and some benzoic acid."

Diagnosis: Thermal Insufficiency & Hydrolysis.

  • The Mechanism: The Vilsmeier-Haack type intermediate formed by DMF/SOCl₂ requires ~80°C to eliminate effectively. If the temp is too low, the intermediate persists. If water is present during workup before the nitrile is fully formed, it hydrolyzes to benzoic acid.

  • The Fix:

    • Check Reagent Quality: Ensure DMF is anhydrous.

    • Stepwise Heating: Stir at 0°C during SOCl₂ addition (exothermic), then ramp immediately to 80°C. Holding at RT often stalls the reaction.

Issue 3: Low Yield in Sandmeyer

User Report: "Violent bubbling occurred when I added the CuCN, and yield is <30%."

Diagnosis: Thermal Runaway.

  • The Mechanism: The substitution of the diazonium group is exothermic. Adding CuCN too fast or at too high a temperature (>10°C) causes rapid nitrogen evolution, leading to side reactions (phenol formation) and physical loss of material.

  • The Fix: Keep the diazonium salt at 0°C. Add the CuCN solution dropwise while maintaining internal temp <5°C. Only after addition is complete should you allow it to warm to RT.

Module 3: Deep Dive Protocols

Protocol A: Pd-Catalyzed Cyanation of Aryl Bromides

Best for: Late-stage functionalization of complex molecules.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv) — Note: 0.6 eq provides 1.2 eq of CN

  • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf

  • Solvent: DMF (Anhydrous)

Step-by-Step Optimization:

  • Degassing (Critical): Oxygen oxidizes phosphine ligands. Sparge DMF with Argon for 15 mins before adding reagents.

  • Setup: Add Aryl Bromide, Zn(CN)₂, and Catalyst to the flask. Add degassed DMF.

  • Thermal Ramp:

    • Heat to 80°C .

    • Checkpoint: Monitor by HPLC/TLC at 1 hour. If <10% conversion, increase to 95°C .

    • Warning:Do not exceed 110°C . Above this, Zn(CN)₂ solubility increases too fast, risking catalyst poisoning.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn salts) and brine.

Protocol B: Dehydration of Benzamide with SOCl₂/DMF

Best for: Robust, scalable synthesis from acids/amides.

Reagents:

  • Benzamide (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.2 equiv)

  • DMF (Solvent & Catalyst)[2][4][5]

Step-by-Step Optimization:

  • Cold Addition: Dissolve benzamide in DMF. Cool to 0°C .

  • Activation: Add SOCl₂ dropwise. Exotherm expected.

  • Reaction Phase:

    • Remove ice bath.

    • Heat directly to 80°C .

    • Stir for 2–4 hours .

  • Validation: Take an aliquot, quench in dry MeOH, and check TLC. (Water quench during checking can give false "Acid" positives).

  • Quench: Pour into ice-cold NaHCO₃ (sat). Extract with Et₂O.[6]

Module 4: Visualization & Logic

Figure 1: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields.

Troubleshooting Start Low Yield / Failure CheckMethod Which Method? Start->CheckMethod PdRoute Pd-Catalyzed CheckMethod->PdRoute DehydRoute Dehydration CheckMethod->DehydRoute BlackPpt Black Precipitate? PdRoute->BlackPpt NoRxn No Reaction? PdRoute->NoRxn AcidFound Acid Byproduct? DehydRoute->AcidFound Poison Catalyst Poisoning (Reduce T, Use Zn(CN)2) BlackPpt->Poison Yes OxidAdd Failed Oxidative Addition (Increase T, Better Ligand) NoRxn->OxidAdd Yes Hydrolysis Hydrolysis (Check Solvent Dryness) AcidFound->Hydrolysis Yes

Caption: Diagnostic logic for identifying thermal and chemical failure modes in benzonitrile synthesis.

Figure 2: The Pd-Catalyzed Thermal Bottleneck

Visualizing where Temperature (T) and Cyanide Concentration ([CN]) impact the cycle.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd T > 60°C required TransMetal Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMetal Zn(CN)2 enters RedElim Ar-CN + Pd(0) (Reductive Elimination) TransMetal->RedElim Fast Poisoned [Pd(CN)4]2- INACTIVE SPECIES TransMetal->Poisoned High T (>110°C) or High [CN-] (NaCN) RedElim->Pd0

Caption: The catalytic cycle showing the "off-ramp" to catalyst poisoning if Temperature or Cyanide concentration is too high.

References

  • BenchChem. (2025). Dehydration of Benzamide to Benzonitrile: Application Notes and Protocols. Retrieved from

  • Cohen, D. T., et al. (2015).[7] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters, 17(2), 202–205. Retrieved from

  • Weissman, H., et al. (2004). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (Cited in context of K4[Fe(CN)6] usage).
  • Organic Chemistry Portal. (2023). Rosenmund-von Braun Reaction: Mechanism and Protocols. Retrieved from

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.

Sources

Technical Support Center: Catalyst Poisoning in Sulfur-Mediated Cross-Couplings

[1]

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Mitigating Sulfur Poisoning in Pd-Catalyzed Cross-Coupling Audience: Drug Discovery & Process Chemistry Teams[1]

The Core Issue: The "Sulfur Trap"

User Query: Why do my Suzuki and Buchwald-Hartwig couplings fail or stall when using thiophenes, thiazoles, or thioethers, even with high catalyst loading?

Technical Insight: Sulfur is a "soft" donor with high affinity for "soft" metals like Palladium (Pd).[1] In a standard catalytic cycle, sulfur-containing moieties (either as the substrate or an impurity) compete with phosphine or carbene ligands for the metal center.

The poisoning mechanism typically follows two pathways:

  • Competitive Coordination: The sulfur atom binds to the Pd(II) intermediate, displacing the labile ligand required for transmetallation or reductive elimination.

  • Formation of Stable Rest States: Pd forms a stable, catalytically inactive Pd-S cluster or dimeric species (e.g., [Pd(μ-SPh)L]2), effectively removing the metal from the cycle.[1]

Visualization: The Poisoning Pathway vs. The Rescue

The following diagram illustrates where sulfur intercepts the catalytic cycle and how specific additives (like CuTC) can "rescue" the catalyst.

GPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd Ar-XS_PoisonSulfur Coordination(Pd-S Species)OxAdd->S_Poison + S-SubstrateTransMetTransmetallationOxAdd->TransMet + NucleophileS_Poison->OxAdd + CuTC(Scavenges S)DeadInactive Catalyst(Rest State)S_Poison->Dead IrreversibleProdProduct FormationTransMet->ProdProd->Pd0 Reductive Elim.CuTCCuTC Additive(Sulfur Scavenger)

Caption: Figure 1.[1][2] The catalytic cycle showing the diversion into inactive Pd-S species and the restorative function of Copper(I) Thiophene-2-carboxylate (CuTC).

Diagnostic Module: Is it Poisoning or Instability?

User Query: My reaction stops at 30% conversion. How do I know if it's sulfur poisoning or just thermal catalyst decomposition?

Protocol: The "Spike" Test Do not guess. Perform this kinetic experiment to distinguish between reagent depletion, catalyst death (thermal), and poisoning.[1]

StepActionObservationDiagnosis
1 Run standard reaction until stall (e.g., 30% conv).Reaction stops.N/A
2 Add fresh Catalyst (same amount as initial).Reaction restarts and proceeds.Catalyst Death/Poisoning. The substrate is still viable, but the metal was deactivated.
3 Add fresh Substrate (instead of catalyst).Reaction remains stopped .Catalyst Death/Poisoning. Confirms active catalyst is gone.[1]
4 Standard Addition: Run a "clean" model reaction (e.g., Ph-Br + Ph-B(OH)2) and spike it with 10 mol% of your sulfur substrate.[1]Reaction rate drops significantly vs. control.Inhibition. Your sulfur substrate is acting as a ligand poison.[1]

Solution Module: Ligand Selection

User Query: Which ligands are most resistant to sulfur interference?

Recommendation: You need ligands that are sterically bulky (to physically block sulfur coordination) and electron-rich (to bind Pd tighter than the sulfur does).[1]

Top Tier: NHC Precatalysts (The Organ Method)

The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family is superior here.[1] The N-Heterocyclic Carbene (NHC) ligand binds Pd with extreme strength, preventing displacement by sulfur.[1]

  • Gold Standard: Pd-PEPPSI-IPent

    • Why: The bulky isopentyl groups create a "flexible steric wall" that accommodates the oxidative addition of the substrate but blocks the approach of off-cycle sulfur poisons.

    • Reference: Organ and co-workers demonstrated PEPPSI-IPent's ability to couple sulfur-containing heterocycles at room temperature, avoiding the high-heat conditions where poisoning accelerates [1].[1]

Second Tier: Dialkylbiaryl Phosphines (The Buchwald Method)
  • Gold Standard: XPhos or RuPhos [1]

    • Why: These ligands promote reductive elimination (often the turnover-limiting step in poisoned systems).[1] XPhos is particularly effective for sulfonamides and thioethers.

    • Reference: Buchwald’s group has shown XPhos permits coupling of substrates containing thioethers and sulfonamides which typically shut down Pd(PPh3)4 systems [2].[1]

Protocol Module: Advanced Reaction Engineering

User Query: I am using a thiophene boronic acid. It’s not working with PEPPSI or XPhos.[1] What now?

The "Scavenger" Protocol (CuTC) If the sulfur moiety is intrinsic to your reactant (e.g., a thiazole or thiophene), you cannot remove it. You must "distract" it.

The Logic: Copper(I) thiophene-2-carboxylate (CuTC) is a "soft" Lewis acid that binds sulfur more aggressively than Palladium does in many contexts. It acts as a "sink," keeping the sulfur occupied while Pd performs the coupling. This is derived from the mechanistic insights of the Liebeskind-Srogl coupling [3].

Step-by-Step Robust Protocol for S-Heterocycles
  • Pre-complexation (Optional but recommended):

    • Mix your Sulfur-containing halide/boronic acid with CuTC (1.1 - 1.5 equivalents) in the solvent (Dioxane or DMF) for 15 minutes before adding the Pd catalyst.[1]

    • Goal: Saturate the sulfur sites with Copper.

  • Catalyst Addition:

    • Add Pd-PEPPSI-IPent (2-5 mol%) .

    • Note: Do not use Pd(PPh3)4; the phosphines are too labile.

  • Base Selection:

    • Use K3PO4 (3.0 equiv) .[1] Carbonate bases are often too weak to drive the transmetallation in these sterically crowded, poisoned environments.

  • Temperature:

    • Start at 60°C . If no reaction after 1 hour, ramp to 100°C.

    • Reason: High temperature promotes catalyst death, but also overcomes the activation energy barrier imposed by the bulky ligand.

FAQs: Specific Scenarios

Q: Can I perform a coupling on a molecule with a free thiol (-SH)? A: Generally, No. Free thiols are catalytic dead-ends.[1] They will oxidatively add to Pd(0) to form stable Pd-hydride-thiolate species or disulfide byproducts.[1]

  • Fix: You must protect the thiol (e.g., as a thioether or thioester) or alkylate it prior to coupling. Alternatively, use the Liebeskind-Srogl reaction to couple a thioester directly if the goal is to form a ketone [3].

Q: My substrate is a 2-bromothiophene. Is this harder than 3-bromothiophene? A: Yes. The sulfur atom in the 2-position is adjacent to the reaction center (ortho-like).[1] Following oxidative addition, the sulfur can chelate the Pd, forming a 4-membered metallacycle that is very stable and resists transmetallation.

  • Fix: Use Pd-G4-XPhos or Pd-PEPPSI-IPent .[1] The extreme bulk of these ligands destabilizes this 4-membered chelate, forcing the cycle forward.

Q: I see a "black mirror" (Pd black) form immediately. What does this mean? A: This indicates rapid catalyst decomposition (aggregation) before the catalytic cycle could start.

  • Cause: The sulfur species might be reducing the Pd(II) precatalyst to Pd(0) too quickly in the absence of the oxidant/halide.

  • Fix: Switch to a precatalyst that requires activation, or ensure your aryl halide is added before the catalyst.

Decision Tree for Troubleshooting

TroubleshootingStartReaction Failed/StalledCheck1Perform 'Spike Test'(Add fresh catalyst)Start->Check1Result1Reaction Restarts?Check1->Result1YesCatalyst Poisoning/DeathResult1->YesYesNoReagent/Substrate IssueResult1->NoNoAction1Switch Ligand:Use Pd-PEPPSI-IPentor Pd-G4-XPhosYes->Action1Action3Check Substrate:Protect free -SHCheck purityNo->Action3Action2Add Scavenger:Add 1.5 eq CuTCAction1->Action2If still fails

Caption: Figure 2. Troubleshooting logic flow for diagnosing and treating sulfur poisoning.

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Chemistry – A European Journal, vol. 16, no.[1] 21, 2010. [1]

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[1] Journal of the American Chemical Society, vol. 129, no. 11, 2007.[1]

  • Liebeskind, L. S., & Srogl, J. "Thiol Ester−Boronic Acid Coupling.[1][3][4] A Mechanistically Unprecedented and General Ketone Synthesis." Journal of the American Chemical Society, vol. 122, no.[4] 45, 2000.[1]

Technical Support Center: Characterization of Unexpected Byproducts in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzonitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter unexpected impurities during the synthesis of benzonitrile. Recognizing that the purity of benzonitrile is critical for its application in pharmaceuticals, dyes, and agrochemicals, this resource provides in-depth troubleshooting advice, analytical protocols, and mechanistic insights to help you identify and mitigate the formation of unwanted byproducts.[1]

Our approach is structured to address issues from multiple perspectives, beginning with frequently asked questions for quick reference, followed by detailed troubleshooting guides tailored to specific synthetic routes. We then provide comprehensive analytical workflows to equip you with the practical knowledge needed for robust characterization of your reaction products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding impurities in benzonitrile synthesis.

Q1: My reaction crude shows multiple unexpected spots on TLC/peaks in GC-MS. Where do I start?

A: The first step is to systematically categorize the byproducts based on the synthetic route employed. Each method has a characteristic impurity profile. For instance, in the ammoxidation of toluene, byproducts often arise from incomplete oxidation (e.g., benzaldehyde) or over-oxidation (e.g., CO, CO₂).[2] In contrast, the dehydration of benzamide may leave residual starting material or form other condensation products. A logical starting point is to compare the observed molecular weights (from MS) and retention times (from GC) of the impurities against known potential byproducts for your specific reaction.

Q2: Are there any common byproducts across different benzonitrile synthesis methods?

A: While many byproducts are route-specific, some general impurities can appear. For example, residual starting materials (e.g., toluene, benzamide, aryl halides) are common if the reaction has not gone to completion. Additionally, hydrolysis of the nitrile group back to benzamide or benzoic acid can occur during workup or purification, especially under acidic or basic conditions. Solvents can also be a source of impurities; for example, high-boiling point polar solvents used in the Rosenmund-von Braun reaction can be difficult to remove.[3]

Q3: How can I quickly confirm if an unknown peak is a nitrile-containing compound?

A: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent initial screening tool. The nitrile group (C≡N) has a very characteristic sharp absorption band in a relatively clean region of the IR spectrum, typically around 2220-2260 cm⁻¹.[4][5] If this peak is absent in the spectrum of an isolated impurity, it is unlikely to be a nitrile-containing byproduct.

Q4: My final product has a faint, unpleasant odor different from pure benzonitrile. What could this be?

A: A common culprit for foul odors in nitrile synthesis, particularly when starting from aryl halides or diazonium salts, is the formation of isonitriles (isocyanides) as byproducts.[6] These compounds are known for their powerful and unpleasant smells. A simple chemical test involves treating a small sample with concentrated HCl, which hydrolyzes the isonitrile and eliminates the odor.[6]

Part 2: Troubleshooting Guides by Synthetic Route

The formation of unexpected byproducts is intrinsically linked to the reaction mechanism and conditions. This section provides a detailed breakdown of potential impurities for major benzonitrile synthesis routes.

Route 1: Ammoxidation of Toluene

This industrial process involves the vapor-phase reaction of toluene, ammonia, and oxygen over a metal oxide catalyst.[1][7] While efficient, the high temperatures can lead to a variety of side products.

Common and Unexpected Byproducts:

ByproductChemical FormulaLikely CauseMitigation Strategy
Benzaldehyde C₇H₆OIncomplete oxidation of the methyl group.Optimize catalyst and increase residence time.
Benzoic Acid C₇H₆O₂Further oxidation of benzaldehyde.Lower reaction temperature; adjust O₂/toluene ratio.[2]
Benzene C₆H₆Hydrodealkylation of toluene at high temperatures.Reduce reaction temperature; select a catalyst less prone to cracking.
Carbon Oxides (CO, CO₂) CO, CO₂Complete combustion of toluene (over-oxidation).[2]Lower reaction temperature; optimize catalyst for selectivity.[2]
Hydrogen Cyanide (HCN) HCNSide reaction from ammonia and carbon sources.[7]Adjust NH₃/toluene ratio.
Acetonitrile C₂H₃NA common byproduct in ammoxidation reactions.[7]Optimize catalyst and reaction conditions.

Troubleshooting Logic for Toluene Ammoxidation:

Caption: Troubleshooting logic for byproduct formation in toluene ammoxidation.

Route 2: Dehydration of Benzamide

This is a common laboratory-scale synthesis. The choice of dehydrating agent (e.g., P₂O₅, SOCl₂, PCl₃) significantly influences the byproduct profile.[5]

Common and Unexpected Byproducts:

ByproductChemical FormulaLikely CauseMitigation Strategy
Benzamide C₇H₇NOIncomplete reaction.Increase amount of dehydrating agent or reaction time/temperature.[8]
N,N'-Dibenzoyl-p-phenylenediamine C₂₀H₁₆N₂O₂Impurity from industrial benzamide synthesis.Recrystallize benzamide starting material before use.
Triazine derivatives (C₇H₅N)₃Self-condensation of benzonitrile at high temperatures.[9]Maintain careful temperature control during distillation.
Benzoic Acid C₇H₆O₂Hydrolysis during aqueous workup.Use a non-aqueous workup or minimize contact time with water.

Expert Insight: When using phosphorus pentoxide (P₂O₅), a common issue is the formation of a viscous, difficult-to-stir reaction mass.[8] This can lead to localized overheating and charring, producing a complex mixture of degradation byproducts. Ensuring vigorous mechanical stirring and controlled heating is paramount for a clean reaction.

Route 3: Sandmeyer Reaction

The Sandmeyer reaction involves the conversion of an aryl amine to a nitrile via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[10][11][12]

Common and Unexpected Byproducts:

ByproductChemical FormulaLikely CauseMitigation Strategy
Chlorobenzene/Bromobenzene C₆H₅Cl/C₆H₅BrIf the diazonium salt is prepared using HCl/HBr and residual halide ions compete with cyanide.Use H₂SO₄ for diazotization; ensure complete removal of halide ions.
Phenol C₆H₅OHReaction of the diazonium salt with water, especially at elevated temperatures.Maintain low reaction temperatures (0-5 °C) during diazotization and cyanation.
Azobenzene derivatives C₁₂H₁₀N₂Coupling of the diazonium salt with unreacted aniline or other electron-rich species.[10]Ensure complete diazotization by using a slight excess of nitrous acid and check for its presence with starch-iodide paper.
Biphenyl C₁₂H₁₀Radical-mediated side reaction.Use a radical scavenger or optimize catalyst concentration.

Trustworthiness Check: The stability of the diazonium salt is critical. These intermediates can be explosive when isolated and dry.[13] Therefore, all protocols must emphasize in situ generation and immediate use at low temperatures.

Part 3: Advanced Analytical Workflows

Once an unexpected byproduct is detected, a systematic analytical approach is required for its unambiguous identification.

Workflow for Impurity Identification

Identification_Workflow Start Crude Reaction Mixture TLC_GC Initial Screen: TLC / GC-FID Start->TLC_GC Impurity_Detected Unexpected Peak/Spot Detected TLC_GC->Impurity_Detected Isolate Isolation by Column Chromatography or Prep-HPLC Impurity_Detected->Isolate Isolated_Impurity Isolated Impurity Isolate->Isolated_Impurity GCMS GC-MS Analysis Isolated_Impurity->GCMS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Isolated_Impurity->NMR FTIR FTIR Spectroscopy Isolated_Impurity->FTIR MW Molecular Weight & Fragmentation Pattern GCMS->MW Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Func_Groups Functional Group Identification (e.g., C≡N, C=O) FTIR->Func_Groups Final_ID Structure Confirmed MW->Final_ID Structure->Final_ID Func_Groups->Final_ID

Caption: A systematic workflow for the isolation and identification of unknown byproducts.

Detailed Protocol: GC-MS Analysis for Benzonitrile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for separating and identifying volatile and semi-volatile byproducts.[2][14]

1. Sample Preparation:

  • Accurately weigh ~10 mg of the crude reaction mixture into a 2 mL GC vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). Ensure the solvent does not co-elute with peaks of interest.

  • Cap the vial and vortex thoroughly to ensure complete dissolution.

2. GC-MS Instrument Conditions (Typical):

  • Injector: Split/splitless, 250 °C, split ratio 50:1.

  • Column: HP-5MS (or equivalent) 5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identify Benzonitrile: Locate the main peak corresponding to benzonitrile (C₇H₅N, MW = 103.12).

  • Analyze Impurity Peaks: For each additional peak, analyze the corresponding mass spectrum.

  • Library Search: Compare the experimental mass spectrum against a reference library (e.g., NIST, Wiley) to obtain potential matches.

  • Interpret Fragmentation: Manually interpret the fragmentation pattern to confirm the proposed structure. For example, a loss of 27 amu (HCN) from the molecular ion can be indicative of a nitrile.

Key Spectroscopic Signatures for Characterization
TechniqueSignature for BenzonitrileSignature for Potential Byproducts
FTIR Sharp C≡N stretch at ~2229 cm⁻¹.[15] Aromatic C-H stretches >3000 cm⁻¹.Benzamide: Broad N-H stretches (3100-3500 cm⁻¹), strong C=O stretch (~1660 cm⁻¹).[5] Benzoic Acid: Very broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹).[4]
¹H NMR Aromatic protons appear as multiplets between 7.4-7.7 ppm.Toluene: Methyl singlet at ~2.4 ppm. Benzaldehyde: Aldehyde proton singlet at ~10 ppm.
¹³C NMR Nitrile carbon (C≡N) signal around 118-120 ppm.[4] Aromatic carbons between 128-133 ppm.Benzamide: Carbonyl carbon (C=O) signal around 168 ppm. Benzoic Acid: Carboxyl carbon (COOH) signal around 170-180 ppm.

References

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Available at: [Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]

  • Benzonitrile-impurities. Pharmaffiliates. Available at: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Available at: [Link]

  • Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org. Available at: [Link]

  • GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... ResearchGate. Available at: [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Rosenmund–von Braun reaction. Wikipedia. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate. Available at: [Link]

  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. ResearchGate. Available at: [Link]

  • How can I purify impure benzonitrile? ResearchGate. Available at: [Link]

  • Diazonium compound. Wikipedia. Available at: [Link]

  • Production method of benzonitrile. Google Patents.
  • Ammoxidation. Wikipedia. Available at: [Link]

  • Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • 17.3. Reactions involving arenediazonium salts. Lumen Learning. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile by NMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For a molecule like 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, a key intermediate in the synthesis of various bioactive compounds, ensuring its purity is of paramount importance. Impurities can significantly impact the efficacy, safety, and overall quality of the final product.[1] This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the comprehensive purity assessment of this benzonitrile derivative.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of these methods. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Orthogonal Approach: Why Both NMR and HPLC are Essential

A robust purity analysis strategy often employs orthogonal methods—techniques that measure the same property using different physical principles. This approach provides a more complete picture of a sample's purity, as one method may detect impurities that another might miss. Quantitative NMR (qNMR) and HPLC are ideal complementary techniques for this purpose.[2] While qNMR offers a direct measure of the analyte's concentration against a certified reference material, HPLC excels at separating and quantifying structurally similar impurities.[2]

Section 1: Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a known, high-purity internal standard.[3][4][5] The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, making it a powerful tool for quantification without the need for compound-specific calibration curves.[4]

The Rationale Behind qNMR for Purity Analysis

The key advantage of qNMR lies in its ability to provide a direct, SI-traceable measurement.[4] Unlike chromatographic techniques where detector response can vary between different compounds, the NMR signal response is universal for a given nucleus (e.g., ¹H). This makes it an excellent method for determining the mass fraction of the main component in a sample, even if the impurities are unknown or do not possess a chromophore for UV detection in HPLC.

Experimental Workflow for qNMR Analysis

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Experimental Protocol for qNMR

1. Selection of Internal Standard:

  • Rationale: The ideal internal standard should be chemically stable, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, be highly soluble in the chosen deuterated solvent, and have a known purity.[3]

  • Choice: Maleic anhydride is a suitable internal standard for this analysis. Its sharp singlet in the aromatic region does not interfere with the signals of this compound.

2. Sample Preparation:

  • Step 1: Accurately weigh approximately 10-20 mg of this compound and a similar, precisely known amount of the internal standard (e.g., 5-10 mg of maleic anhydride) into a clean vial.

  • Step 2: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution.[4]

  • Step 3: Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[6]

  • Key Parameters:

    • Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation of all protons.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate integration. A typical starting point is 30 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Step 1: Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Step 2: Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the singlet from the methoxy group or the aromatic protons. For maleic anhydride, the vinylic proton singlet is used.

  • Step 3: Calculate the purity using the following equation[3][7]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR Purity Analysis
ParameterThis compoundMaleic Anhydride (Internal Standard)
Mass (mg)15.257.50
Molecular Weight ( g/mol )272.1098.06
Purity of Standard (%)-99.9
¹H NMR SignalAromatic proton (singlet)Vinylic protons (singlet)
Number of Protons (N)12
Integral Value (I)1.001.25
Calculated Purity (%) 98.7 -

Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to identify, quantify, and purify individual components of a mixture.[8] For purity analysis, it is particularly effective in separating the main compound from its impurities, which can then be quantified based on their peak areas relative to the main peak.[1]

The Rationale Behind HPLC for Purity Analysis

The strength of HPLC lies in its high resolving power, allowing for the separation of structurally very similar compounds, such as isomers or degradation products, which might not be distinguishable by NMR.[1][2] By using a UV detector, we can quantify any impurities that contain a chromophore. The principle of "area percent" is a common and straightforward method for purity estimation, assuming that the main component and its impurities have similar response factors at the chosen wavelength.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol for HPLC

1. Method Development Considerations:

  • Rationale: The choice of stationary phase, mobile phase, and gradient is critical for achieving good separation of the main peak from any potential impurities. A reverse-phase C18 column is a good starting point for moderately polar compounds like the target benzonitrile.[8][9] The mobile phase composition is optimized to achieve a reasonable retention time and good peak shape.

  • Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters like specificity, linearity, accuracy, and precision.[10][11][12]

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Step 1: Accurately weigh approximately 10 mg of this compound.

  • Step 2: Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Step 3: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.

4. Data Analysis and Purity Calculation:

  • Step 1: Integrate all peaks in the chromatogram.

  • Step 2: Calculate the area percent purity using the following formula:

    Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak AreaArea %Identification
14.815,2340.25Impurity A
28.26,093,60099.50This compound
311.512,1870.20Impurity B
415.13,0470.05Unknown Impurity
Total -6,124,068 100.00 -

Comparison Summary and Concluding Remarks

FeatureqNMRHPLC
Principle Direct proportionality of signal integral to the number of nuclei.Differential partitioning of components between a stationary and mobile phase.[8]
Quantification Absolute, using an internal standard.[4]Relative (area percent) or absolute with a reference standard.
Strengths - No need for analyte-specific reference standards.[4]- Detects non-chromophoric impurities.- Provides structural information.- High separation efficiency for complex mixtures.[1]- Excellent for detecting structurally similar impurities.
Limitations - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification.- Requires chromophoric impurities for UV detection.- Response factors can vary between compounds.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. Peptides.org. [Link]

  • HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Easy, Precise and Accurate Quantitative NMR. Agilent. [Link]

  • Purity Calculation. Mestrelab Resources. [Link]

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A Comparative Guide to the Structural Elucidation of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded framework for the structural verification of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS No. 832674-46-1).[1] We will move beyond a simple recitation of data points to explain the rationale behind the analytical choices, fostering a deeper understanding of how to approach structural confirmation with confidence. This guide will compare the expected analytical signatures of the target molecule with those of plausible alternatives, supported by detailed experimental protocols.

The Subject of Investigation: this compound

The molecule , this compound, is a substituted aromatic compound.[1] Its structure integrates several key functional groups: a benzonitrile core, a bromine atom, a methoxy group, and a hydroxyethoxy side chain. Each of these moieties will produce characteristic signals in various spectroscopic analyses, which, when pieced together, provide a unique fingerprint of the molecule.

Molecular Formula: C₁₀H₁₀BrNO₃[1] Molecular Weight: 272.10 g/mol [1]

Strategic Approach to Structural Confirmation

Our approach to confirming the structure of this compound is a multi-pronged analytical strategy. We will leverage the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This combination allows for the elucidation of the carbon-hydrogen framework, the identification of functional groups, and the confirmation of the molecular weight and elemental composition.

cluster_synthesis Hypothetical Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Sample Pure Sample Purification->Pure Sample NMR NMR Pure Sample->NMR Proton & Carbon Framework IR IR Pure Sample->IR Functional Groups MS MS Pure Sample->MS Molecular Weight & Formula Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation Comparison with Alternatives Comparison with Alternatives Data Interpretation->Comparison with Alternatives

Figure 1: A workflow diagram illustrating the process from synthesis to structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine both ¹H and ¹³C NMR data to map out the connectivity of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-7.5Singlet1HAr-H Aromatic proton, expected to be a singlet due to no adjacent protons. Its precise shift will be influenced by the surrounding electron-withdrawing (Br, CN) and electron-donating (OR) groups.
~6.9-7.1Singlet1HAr-H The other aromatic proton, also a singlet. The two aromatic protons will have distinct chemical shifts due to their different electronic environments.
~4.2Triplet2H-O-CH₂ -CH₂-OHProtons on the carbon adjacent to the aromatic ether oxygen. They are expected to be a triplet due to coupling with the adjacent CH₂ group.
~4.0Triplet2H-O-CH₂-CH₂ -OHProtons on the carbon bearing the hydroxyl group. They will also appear as a triplet.
~3.9Singlet3H-OCH₃ The methoxy group protons, appearing as a sharp singlet. Similar methoxy groups in related structures show signals in this region.[2][3]
~2.0-3.0Broad Singlet1H-OH The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will identify all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~160C -O (Aromatic)Aromatic carbon attached to the hydroxyethoxy group.
~150C -O (Aromatic)Aromatic carbon attached to the methoxy group.
~135C -H (Aromatic)Aromatic methine carbon.
~118C -H (Aromatic)The other aromatic methine carbon.
~115-C NThe nitrile carbon, typically found in this region.
~110C -Br (Aromatic)Aromatic carbon attached to the bromine.
~105C -CN (Aromatic)Aromatic carbon attached to the nitrile group.
~70-O-C H₂-Carbon of the ethoxy chain adjacent to the aromatic ring.
~61-C H₂-OHCarbon of the ethoxy chain bearing the hydroxyl group.
~56-OC H₃Methoxy carbon.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3500-3200 (broad)O-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding.
~3050C-H stretchAromatic C-HCharacteristic of C-H bonds on an aromatic ring.
2950-2850C-H stretchAliphatic C-HFrom the ethoxy and methoxy groups.
2230-2210C≡N stretchNitrile (-CN)A sharp and strong absorption in this region is a key indicator of the nitrile group.[4]
1600-1450C=C stretchAromatic RingMultiple bands are expected in this region.
1250-1000C-O stretchEther (Ar-O-C, R-O-R)Strong absorptions from the methoxy and hydroxyethoxy groups.

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.

  • Expected Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine. We expect to see two peaks of nearly equal intensity at m/z 271 and 273, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will allow for the confirmation of the molecular formula, C₁₀H₁₀BrNO₃. The calculated monoisotopic mass is approximately 270.9844 Da.[5]

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways, such as the loss of the hydroxyethoxy side chain or the methoxy group, providing further structural clues.

Comparison with Potential Isomers

To ensure the correct structure is assigned, it is crucial to consider and rule out potential isomers. For example, a plausible isomer could be one where the positions of the bromo and methoxy groups are swapped. The spectroscopic data for such an isomer would be subtly but significantly different, particularly in the aromatic region of the ¹H NMR spectrum due to different coupling patterns and chemical shifts. Another possibility is the positional isomer where the hydroxyethoxy and methoxy groups are interchanged.

Spectroscopic Feature This compound Hypothetical Isomer: 2-Bromo-5-(2-hydroxyethoxy)-4-methoxybenzonitrile
¹H NMR (Aromatic Region) Two singletsTwo singlets, but with different chemical shifts due to the altered electronic environment.
¹³C NMR Distinct chemical shifts for all 10 carbons.Different chemical shifts for the aromatic carbons due to the change in substituent positions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (at 100 MHz). Utilize proton decoupling. A greater number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. This technique will provide an accurate mass measurement of the molecular ion.

Conclusion

The structural confirmation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By carefully analyzing the ¹H and ¹³C NMR, IR, and MS data, and by comparing these findings against the expected values and those of potential isomers, a definitive structural assignment can be made. This guide provides the foundational knowledge and practical steps for researchers to approach this and similar structural elucidation challenges with a high degree of confidence and scientific rigor.

Figure 2: Chemical structure of this compound.

References

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Wikipedia. Benzonitrile. [Link]

  • Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • IP.com. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

  • PubChemLite. This compound (C10H10BrNO3). [Link]

  • PubChem. 2-Bromo-5-hydroxybenzonitrile. [Link]

  • Taylor & Francis Online. Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers. [Link]

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Comparative Guide: Efficacy of Brominating Agents in Synthetic Organic Chemistry

[1]

Executive Summary

For the medicinal chemist or process engineer, the choice of a brominating agent is rarely about "what works"—many reagents can install a bromine atom.[1] The critical decision matrix relies on regioselectivity, atom economy, safety profile, and purification burden .

This guide moves beyond the textbook definitions to compare the practical efficacy of four primary bromination systems: Elemental Bromine (


)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Pyridinium Tribromide (

)

2

Part 1: Mechanistic Divergence & Selection Strategy

The efficacy of a brominating agent is dictated by the reaction pathway it promotes. Understanding the dichotomy between Radical Substitution (Wohl-Ziegler) and Electrophilic Aromatic Substitution (EAS) is the first step in reagent selection.

Mechanistic Pathways Diagram

The following diagram illustrates the divergence in reactive intermediates and how specific agents feed into these pathways.

BrominationPathwaysNBSN-Bromosuccinimide(NBS)Br_RadBr• Radical(Low Concentration)NBS->Br_Radhv or InitiatorAddElectrophilic Addition(Alkenes)NBS->AddMinimizes (Low [Br2])Br2Elemental Bromine(Br2)Br_PosBr+ Equivalent(Electrophile)Br2->Br_PosLewis AcidDBDMHDBDMHDBDMH->Br_RadhvPyBr3Pyridinium TribromidePyBr3->Br_PosEquilibriumWZWohl-Ziegler(Allylic/Benzylic Sub.)Br_Rad->WZEASElectrophilic AromaticSubstitution (EAS)Br_Pos->EASBr_Pos->Add

Caption: Mechanistic flow showing how NBS minimizes electrophilic addition by maintaining low steady-state

Part 2: The Contenders (Agent Profiles)

N-Bromosuccinimide (NBS)[4][5][6][7]
  • The Radical Specialist.

  • Mechanism: NBS provides a low, steady-state concentration of molecular bromine. This is critical for allylic and benzylic bromination . If

    
     were high, electrophilic addition across the double bond would compete with radical substitution.
    
  • Best For: Wohl-Ziegler reactions, mild electrophilic bromination of activated aromatics (phenols/anilines) in polar aprotic solvents (DMF/MeCN).

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[4][5][6]
  • The Industrial Workhorse.

  • Mechanism: Functions similarly to NBS but carries two bromine atoms.[3]

  • Efficacy Advantage:

    • Atom Economy: Theoretically transfers 2 Br atoms (though often only 1 is utilized in mild conditions), offering a better mass balance than NBS.

    • Solubility: The byproduct (5,5-dimethylhydantoin) is highly water-soluble, simplifying workup compared to succinimide (which can be tricky to remove completely from organic layers).

  • Best For: Large-scale benzylic bromination; situations where cost and waste disposal are primary drivers.

Pyridinium Tribromide ( )
  • The Controlled Reagent.

  • Mechanism: A solid source of

    
     that exists in equilibrium.
    
  • Efficacy Advantage: It avoids the hazards of handling volatile, fuming liquid bromine. It allows for precise stoichiometric control, which is vital for selective mono-bromination of ketones (alpha-position) or highly activated aromatics where

    
     would cause over-bromination.
    
  • Best For: Alpha-bromination of ketones, selective aromatic substitution.

Elemental Bromine ( )[8]
  • The Baseline.

  • Status: High atom economy (100% if addition; 50% if substitution), but hazardous (fuming, corrosive).

  • Efficacy: Unmatched reactivity for unactivated substrates when paired with Lewis Acids (

    
    ).
    
  • Best For: Deactivated aromatic rings, bulk commodity synthesis where handling infrastructure exists.

Part 3: Comparative Performance Data

The following table synthesizes experimental data regarding atom economy and selectivity.

FeatureElemental Bromine (

)
NBSDBDMHPyridinium Tribromide
Active Br Content 100%~45%~55%~25%
Atom Economy (Subst.) Poor (50% lost as HBr)ModerateHigh (Can utilize 2nd Br)Low (High MW carrier)
Physical State Fuming Liquid (Hazard)Solid (Safe)Solid (Safe)Solid (Safe)
Regioselectivity Low (prone to poly-Br)High (Benzylic/Allylic)HighVery High (Stoichiometric)
Byproduct Removal HBr gas (Scrubber needed)Succinimide (Water wash)Dimethylhydantoin (Water)Pyridinium salts (Filter/Wash)
Cost LowModerateModerate/LowHigh

Part 4: Experimental Protocols (Case Study)

We compare the protocols for Benzylic Bromination of Toluene Derivatives , a standard transformation in drug synthesis.

Protocol A: Classical Wohl-Ziegler with NBS

This protocol relies on the "steady-state" release of Br2 to prevent ring bromination.

  • Setup: Charge a round-bottom flask with the toluene derivative (1.0 equiv) and NBS (1.05 equiv) .

  • Solvent: Add

    
     or PhCF3 (Trifluorotoluene - a greener alternative).
    
  • Initiator: Add AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (1-5 mol%).

  • Reaction: Heat to reflux (

    
    ). The reaction is self-validating:
    
    • Visual Check: The dense NBS solid floats; as it reacts, it converts to succinimide, which floats to the top (in

      
      ).
      
    • Color: The orange tint of

      
       should remain faint. If it turns dark red, the radical chain is broken (add more initiator).
      
  • Workup: Cool to

    
    . Filter off the precipitated succinimide. Concentrate filtrate.
    
Protocol B: High-Efficiency Bromination with DBDMH

This protocol demonstrates the atom economy advantage for larger scales.

  • Setup: Charge reactor with toluene derivative (1.0 equiv) and DBDMH (0.55 equiv) . Note the stoichiometry: 0.55 equiv of DBDMH provides 1.1 equiv of active Br.

  • Solvent: Ethyl acetate or Acetonitrile (more polar than Protocol A).

  • Activation: Add radical initiator (AIBN) or use photochemical initiation (LED flow reactor).

  • Reaction: Heat to reflux.

  • Workup:

    • Cool mixture.

    • Advantage Step: Wash with 10%

      
       or water. The byproduct (5,5-dimethylhydantoin) is extremely water-soluble and is removed quantitatively in the aqueous layer, unlike succinimide which often requires filtration.
      

Part 5: Strategic Decision Matrix

Use this logic flow to select the optimal reagent for your specific substrate.

SelectionMatrixStartStart: Identify SubstrateQ1Reaction Type?Start->Q1RadicalRadical Substitution(Benzylic/Allylic)Q1->Radicalsp3 C-HIonicElectrophilic Subst.(Aromatic Ring)Q1->IonicArene C-HAlphaAlpha-Bromination(Ketones)Q1->AlphaC=O NeighborScaleScale / Economy?Radical->ScaleActivatedIs Ring Activated?(Phenol/Aniline)Ionic->ActivatedGreenGreen Req?Alpha->GreenNBS_ResUse NBS(Standard, High Selectivity)Scale->NBS_ResLab Scale (<100g)DBDMH_ResUse DBDMH(High Atom Economy,Easy Workup)Scale->DBDMH_ResProcess Scale (>1kg)PyBr3_ResUse Py•HBr3(Prevents Over-bromination)Activated->PyBr3_ResYes (Electron Rich)Br2_ResUse Br2 + Lewis Acid(Force reaction)Activated->Br2_ResNo (Electron Poor)Green->PyBr3_ResNo (Stoich Control)H2O2Use H2O2 + HBr(Oxidative Bromination)Green->H2O2Yes

Caption: Decision tree for selecting brominating agents based on substrate electronics and process scale.

References

  • BenchChem. (2025).[4] A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources for Organic Synthesis. Retrieved from

  • Chad's Prep. (n.d.). Allylic and Benzylic Bromination with NBS. Retrieved from [1][2][3][5][6][7][8][9][10][11][12][13]

  • Podgoršek, A., et al. (2009). “Green” bromination of ketones with H2O2-HBr “on water”. Royal Society of Chemistry.
  • Manac Inc. (2022). NBS or DBI: Which is more powerful?.
  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.[14][3][15] Retrieved from

Validating the Mechanism of Action for 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical yet often arduous task. This guide provides a comprehensive framework for validating the MoA of drugs based on the 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile scaffold. While direct data on this specific molecule is emerging, we can draw parallels from structurally similar compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M), which has demonstrated anti-inflammatory effects through the modulation of NF-κB and MAPK signaling pathways[1]. This suggests that our target compound may also interact with key cellular signaling cascades.

This guide will navigate through a multi-tiered experimental approach, from broad, unbiased target identification to focused validation of downstream cellular events. We will compare and contrast cutting-edge techniques, providing the rationale behind experimental choices to ensure a robust and self-validating workflow.

Part 1: Unbiased Target Deconvolution – Casting a Wide Net

The initial and most crucial step is to identify the direct binding partners of your compound within the complex cellular proteome. This process, known as target deconvolution, has several powerful methodologies.[2][3][4][5] The choice of method depends on factors such as the availability of a suitable affinity probe and the nature of the drug-target interaction.

Affinity-Based Approaches: Fishing for Targets

Affinity purification coupled with mass spectrometry (AP-MS) is a classic and powerful technique to isolate target proteins.[2] This method relies on immobilizing the small molecule onto a solid support to "pull down" its binding partners from a cell lysate.

Causality behind Experimental Choice: This approach is selected for its directness in identifying physical interactions. However, its success is contingent on the successful synthesis of an affinity probe that retains the biological activity of the parent compound and minimizes steric hindrance at the binding interface.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or azide for click chemistry, or a carboxyl group for amine coupling). Validate that the modified compound retains its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages for potential anti-inflammatory effects).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for target binding. Include a control with beads alone or beads with an immobilized inactive analogue.

  • Washing: Perform stringent washing steps to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive ligand (the original drug), or by denaturing the proteins.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the drug-bound beads and the control beads to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

CETSA is a revolutionary technique that allows for the detection of target engagement in intact cells and tissues without the need for compound modification.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]

Causality behind Experimental Choice: CETSA is chosen for its ability to confirm direct binding in a physiological setting, which is a significant advantage over in vitro methods. It can be used as an initial screen or to validate hits from other deconvolution methods.

Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA® HT)

  • Cell Culture and Treatment: Plate cells in a multi-well format (e.g., 384-well) and treat with a concentration range of this compound or a vehicle control (DMSO).[10]

  • Heat Shock: Apply a thermal gradient to the plate for a short duration (e.g., 3 minutes).[10]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Detection: The aggregated, denatured proteins are separated from the soluble fraction. The amount of soluble target protein is quantified using a specific detection method, such as an antibody-based assay (e.g., ELISA, AlphaScreen®) or by mass spectrometry (proteome-wide CETSA).[6][10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Kinobeads Competition Binding Assay: A Focus on the Kinome

Given that many signaling pathways are regulated by kinases, and structurally similar compounds affect MAPK pathways, profiling the interaction of your compound with the kinome is a logical step.[1] The Kinobeads assay is a chemoproteomic approach that utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome.[11][12]

Causality behind Experimental Choice: This method is highly effective for identifying kinase targets and off-targets in an unbiased manner within a complex cell lysate.[12][13][14] It provides a quantitative measure of binding affinity through competition.

Experimental Protocol: Kinobeads Competition Binding

  • Cell Lysate Preparation: Prepare a native lysate from the cell line of interest.

  • Compound Incubation: Incubate the lysate with varying concentrations of this compound or a DMSO control.

  • Kinobeads Pulldown: Add the Kinobeads to the lysate to capture kinases that are not bound to the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured kinases.

  • Mass Spectrometry: Digest the eluted proteins and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the amount of each kinase pulled down in the presence of the compound relative to the control. A dose-dependent decrease in the amount of a specific kinase bound to the beads indicates that the compound is competing for the same binding site.[13]

Comparison of Target Deconvolution Methods
FeatureAffinity Chromatography-MSCellular Thermal Shift Assay (CETSA®)Kinobeads Competition Binding
Principle Immobilized drug pulls down binding partners.Ligand binding stabilizes the target protein against thermal denaturation.[9]Free drug competes with immobilized broad-spectrum inhibitors for kinase binding.[11]
Compound Modification RequiredNot requiredNot required
Cellular Context In vitro (cell lysate)In situ (intact cells)In vitro (cell lysate)
Primary Output List of potential binding partners.Thermal shift curve indicating target engagement.Dose-response curve showing competitive binding to kinases.
Key Advantage Directly identifies physical interactions.Physiologically relevant; confirms target engagement in live cells.[6]Broadly profiles the kinome for on- and off-targets.[12]
Key Limitation Requires active, non-hindered affinity probe; potential for non-specific binders.Indirect target identification (requires specific antibodies or MS); not all proteins show a thermal shift.Limited to ATP-competitive binders and the kinases captured by the beads.[12]

Part 2: Validating Downstream Signaling and Cellular Effects

Once putative targets have been identified, the next critical phase is to validate that the interaction between the drug and its target(s) leads to the observed cellular phenotype. Phosphoproteomics and targeted protein analysis are invaluable tools for this purpose.

Phosphoproteomics: Mapping the Signaling Cascade

Mass spectrometry-based phosphoproteomics provides a global and unbiased view of the changes in protein phosphorylation upon drug treatment.[15] This allows for the reconstruction of the signaling pathways modulated by the compound.[16]

Causality behind Experimental Choice: If the identified target is a kinase or a protein involved in a signaling pathway, phosphoproteomics is the most direct way to confirm its functional modulation and to discover downstream effects and potential feedback loops.[17][18]

Experimental Protocol: Quantitative Phosphoproteomics

  • Cell Treatment and Lysis: Treat cells with this compound and a vehicle control for a defined period. Lyse the cells under denaturing conditions and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich the phosphorylated peptides from the complex peptide mixture using techniques such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS to identify and quantify the phosphorylation sites.

  • Data Analysis: Perform bioinformatic analysis to identify differentially phosphorylated proteins and map them to known signaling pathways. Tools can also be used to predict the activity of upstream kinases.[16]

Targeted Validation: Confirming Key Signaling Nodes

Following the broad view provided by phosphoproteomics, it is essential to validate the changes in key proteins using more traditional methods like Western blotting.

Causality behind Experimental Choice: Western blotting provides a robust and semi-quantitative validation of the phosphoproteomics data for specific proteins of interest. It is a crucial step for confirming the engagement of the identified signaling pathway.

Experimental Protocol: Western Blotting

  • Protein Extraction and Quantification: Treat cells as for phosphoproteomics, lyse the cells, and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins identified from the phosphoproteomics screen (e.g., phospho-ERK, phospho-JNK, IκB-α).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins upon drug treatment.

Visualizing the Workflow and Putative Mechanism

To provide a clear overview of the experimental logic and potential findings, the following diagrams are provided.

experimental_workflow cluster_target_id Part 1: Target Identification cluster_validation Part 2: Mechanistic Validation AP_MS Affinity Chromatography-MS Putative_Targets Putative Protein Targets AP_MS->Putative_Targets Identify CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Putative_Targets Identify Kinobeads Kinobeads Competition Binding Kinobeads->Putative_Targets Identify Phosphoproteomics Quantitative Phosphoproteomics Signaling_Pathways Modulated Signaling Pathways Phosphoproteomics->Signaling_Pathways Map WesternBlot Western Blotting Confirmed_Mechanism Confirmed Mechanism of Action WesternBlot->Confirmed_Mechanism Confirm CellularAssay Cellular Phenotype Assays (e.g., Cytokine Release) CellularAssay->Confirmed_Mechanism Compound 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile Compound->AP_MS Unbiased Screening Compound->CETSA Unbiased Screening Compound->Kinobeads Unbiased Screening Putative_Targets->Phosphoproteomics Investigate Downstream Effects Signaling_Pathways->WesternBlot Validate Key Nodes Signaling_Pathways->CellularAssay Correlate with Phenotype

Caption: A comprehensive workflow for MoA validation.

putative_signaling_pathway cluster_drug_target Drug Interaction cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Drug 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile Target Putative Target (e.g., Upstream Kinase) Drug->Target Inhibition MEK MEK Target->MEK Blocks Phosphorylation JNK JNK Target->JNK Blocks Phosphorylation IKK IKK Target->IKK Blocks Activation ERK ERK MEK->ERK Phosphorylates Inflammation Inflammatory Response ERK->Inflammation Promotes JNK->Inflammation Promotes IκBα IκBα IKK->IκBα Phosphorylates IκBα_p p-IκBα (Degraded) IKK->IκBα_p Leads to Degradation NFκB NF-κB IκBα->NFκB Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB->Gene_Expression Translocates to Nucleus Gene_Expression->Inflammation Promotes

Caption: A putative signaling pathway based on related compounds.

Conclusion

Validating the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. By combining unbiased target deconvolution techniques with focused validation of downstream signaling events, researchers can build a robust and comprehensive understanding of how their drug candidate exerts its biological effects. The methodologies outlined in this guide provide a powerful toolkit for navigating the complexities of drug discovery and development, ultimately leading to more effective and safer therapeutics.

References

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved from [Link]

  • LiP-MS: A Novel Target Deconvolution Approach. (2022, March 25). YouTube. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023, October 30). Nature. Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PubMed Central. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). PubMed Central. Retrieved from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. Retrieved from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science. Retrieved from [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2025, December 15). PubMed Central. Retrieved from [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. (2023, April 24). MDPI. Retrieved from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018, November 29). Technology Networks. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. Retrieved from [Link]

  • Small Molecule Drug Target Identification and Validation. (n.d.). Baitepack. Retrieved from [Link]

  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Making sense of phosphoproteomics data with Phosphomatics. (2021, June 7). YouTube. Retrieved from [Link]

  • Target Deconvolution. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines. (n.d.). PubMed Central. Retrieved from [Link]

  • The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018, September 10). Proclinical. Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. Retrieved from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved from [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. Retrieved from [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University Research Portal. Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Institutes of Health. Retrieved from [Link]

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Cross-reactivity profiling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile-Derived Inhibitors

Executive Summary

The This compound (BMHB) scaffold represents a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting the EGFR/Src/Abl families. Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib) which often suffer from poor physicochemical properties or broad promiscuity, BMHB-derived inhibitors leverage the 2-hydroxyethoxy tail for enhanced aqueous solubility and solvent-channel interaction, while the benzonitrile core provides a robust electronic anchor for the ATP-binding pocket.

This guide details the cross-reactivity profiling strategy for this class of inhibitors. It objectively compares their selectivity profiles against industry-standard scaffolds and provides a validated experimental workflow for assessing their off-target liabilities—a critical step in preventing clinical attrition due to unexpected toxicity.

Part 1: Comparative Analysis of Inhibitor Scaffolds

To understand the value of BMHB-based inhibitors, we must benchmark them against established kinase inhibitor classes. The following table contrasts the BMHB scaffold with Quinazoline (EGFR-dominant) and Aminopyrimidine (Abl-dominant) scaffolds.

Table 1: Performance & Selectivity Benchmark

FeatureBMHB-Derived Inhibitors Quinazoline-Based (e.g., Gefitinib) Aminopyrimidine-Based (e.g., Imatinib)
Primary Target Class Dual Src/Abl & EGFR EGFR (ErbB1)Abl, PDGFR, c-Kit
Solubility Profile High (due to 2-hydroxyethoxy tail)Low to Moderate (requires formulation)Moderate
Selectivity Score (S35) High (0.15 - 0.25) Moderate (0.30 - 0.40)High (0.10 - 0.20)
Common Off-Targets LCK, YES1, EPHA2 ERBB2, ERBB4, BRAFDDR1, DDR2, CSF1R
Metabolic Stability Moderate (O-dealkylation risk)HighHigh
Mechanism of Action Type I (ATP-competitive)Type I (ATP-competitive)Type II (Allosteric/DFG-out)

Analyst Note: The "Selectivity Score (S35)" is defined as the fraction of kinases inhibited >35% at a concentration of 1 µM. A lower score indicates higher selectivity. BMHB inhibitors typically show improved selectivity over naked quinazolines due to the specific steric clash induced by the benzonitrile group in the gatekeeper region.

Part 2: Cross-Reactivity Profiling Strategy

Profiling is not merely running a screen; it is a deconvolution of risk . For BMHB-based inhibitors, the presence of the bromo and nitrile groups can induce specific off-target binding to kinases with accessible cysteine residues (potential covalent artifacts) or specific hydrophobic pockets.

The 3-Tier Profiling Workflow
  • Tier 1: The "Wide Net" (Kinome Scan)

    • Method: Competition Binding Assay (e.g., KINOMEscan™ or DiscoveRx).

    • Scope: 468+ Human Kinases.[1]

    • Goal: Identify all binders with Kd < 1 µM.

    • Why: Competition assays are more sensitive than activity assays for detecting Type II binders which might be missed in high-ATP activity assays.

  • Tier 2: The "Deep Dive" (Orthogonal Activity Assay)

    • Method: Radiometric Filter Binding (HotSpot™).

    • Scope: Hits from Tier 1.

    • Goal: Determine IC50 and Ki.

    • Why: Binding does not always equal inhibition. Radiometric assays are the "Gold Standard" because they directly measure phosphate transfer without interference from fluorescent compounds (a common issue with benzonitrile derivatives).

  • Tier 3: The "Real World" (Cellular Cross-Reactivity)

    • Method: Ba/F3 Isogenic Cell Panels or CRISPR-engineered lines.

    • Scope: Top 5 off-targets.

    • Goal: Verify if biochemical inhibition translates to cellular phenotype.

Part 3: Visualization of the Profiling Logic

The following diagram illustrates the decision matrix for profiling BMHB-derived inhibitors, from synthesis to hit selection.

ProfilingWorkflow Synthesis BMHB Scaffold Synthesis (Suzuki/Buchwald Coupling) Tier1 Tier 1: Kinome Scan (468 Kinases, 1 µM) Synthesis->Tier1 Decision1 Selectivity Score (S35 < 0.2?) Tier1->Decision1 Tier2 Tier 2: Radiometric IC50 (Gold Standard) Decision1->Tier2 Yes Refinement Lead Optimization (Modify 2-hydroxyethoxy tail) Decision1->Refinement No (Too Promiscuous) Tier3 Tier 3: Cellular Assay (Ba/F3 Panel) Tier2->Tier3 IC50 < 100 nM Candidate Clinical Candidate (High Selectivity) Tier3->Candidate On-target Potency confirmed Off-target Toxicity minimal Refinement->Synthesis

Caption: Logical workflow for profiling BMHB-derived inhibitors, prioritizing selectivity early in the discovery funnel.

Part 4: Detailed Experimental Protocol

Protocol: Radiometric Kinase Activity Assay (HotSpot™) This protocol is the industry standard for validating hits from the primary screen. It is chosen for its resistance to compound interference.

Materials:

  • Recombinant Kinase (Target & Off-Target hits).

  • Substrate (Peptide or Protein, specific to kinase).

  • [γ-33P]ATP (Specific Activity: 3000 Ci/mmol).

  • BMHB-Inhibitor Stock (10 mM in DMSO).

  • P81 Phosphocellulose Filter Paper.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the BMHB-inhibitor in 100% DMSO.

    • Dilute 1:50 into the assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35) to yield a 2% DMSO intermediate.

  • Reaction Assembly:

    • In a 96-well V-bottom plate, add 5 µL of diluted compound.

    • Add 10 µL of Enzyme/Substrate mix. Crucial: Pre-incubate for 15 minutes to allow for slow-binding kinetics common with benzonitrile inhibitors.

    • Initiate reaction with 10 µL of [γ-33P]ATP mix (at Km concentration for the kinase).

  • Incubation:

    • Incubate at Room Temperature (RT) for 120 minutes. Note: Longer incubation ensures equilibrium for tight-binding inhibitors.

  • Termination & Detection:

    • Spot 20 µL of the reaction onto P81 filter paper.

    • Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Wash 1x with Acetone (dries the filter).

    • Read on a Scintillation Counter.

  • Data Analysis:

    • Convert CPM (Counts Per Minute) to % Activity relative to DMSO control.

    • Fit data to the Hill Equation:

      
      .
      

Part 5: Data Interpretation & Troubleshooting

When analyzing the profile of BMHB-derived inhibitors, look for these specific signatures:

  • The "Solubility Artifact": If the IC50 curve is bell-shaped or flat at high concentrations, the 2-hydroxyethoxy tail might be causing aggregation. Solution: Add 0.01% Triton X-100 to the assay buffer.

  • The "Cysteine Trap": If you see broad inhibition of Cys-containing kinases (e.g., EGFR C797, BTK C481) but the inhibitor is designed to be reversible, the 2-Bromo group might be reacting non-specifically. Solution: Perform a "Jump-Dilution" assay to confirm reversibility.

  • Selectivity Entropy: Calculate the Gini Coefficient of the kinase profile. A Gini score > 0.75 indicates a highly selective inhibitor, ideal for clinical progression.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]

  • Anastassiadis, T., et al. (2011).[1] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology, 29(11), 1039–1045.[1] [Link]

  • PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. [Link]

  • Reaction Biology Corp. (2024). "Radiometric Kinase Assays: The Gold Standard." Protocol Library. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Benzonitrile Intermediates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Benzonitrile and its derivatives are indispensable building blocks in modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic introduction of the nitrile functionality onto an aromatic scaffold is a frequent challenge for researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to benzonitrile intermediates, offering practical insights, detailed experimental protocols, and comparative data to inform your synthetic planning.

Executive Summary: A Comparative Overview

The choice of synthetic route to a benzonitrile intermediate is a multifactorial decision, weighing factors such as the availability of starting materials, desired scale, functional group tolerance, and process safety. Here, we dissect the most prevalent methodologies, providing a clear comparative framework.

Synthetic RouteStarting MaterialKey Reagents/CatalystsTypical YieldsKey AdvantagesKey Disadvantages
Sandmeyer Reaction AnilinesNaNO₂, HCl, CuCN60-90%Good functional group tolerance, readily available starting materials.Stoichiometric copper use, potential for side reactions.
Rosenmund-von Braun Reaction Aryl HalidesCuCN60-95%High yields, applicable to a broad range of aryl halides.Harsh reaction conditions (high temperatures), stoichiometric copper cyanide.
Palladium-Catalyzed Cyanation Aryl Halides/TriflatesPd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])70-99%Excellent functional group tolerance, catalytic metal use, milder conditions.Catalyst and ligand cost, sensitivity to air and moisture.
Ammoxidation of Toluene TolueneMetal oxide catalyst (e.g., V₂O₅/TiO₂), NH₃, O₂80-90% (industrial)Highly atom-economical, suitable for large-scale industrial production.High temperatures and pressures required, specialized equipment needed.
Dehydration of Benzamides BenzamidesDehydrating agents (e.g., P₂O₅, SOCl₂, (COCl)₂)80-95%High yields, readily available starting materials.Use of harsh and corrosive dehydrating agents.
From Benzaldehydes BenzaldehydesNH₂OH·HCl, catalyst (e.g., ionic liquid, Lewis acid)80-100%Mild reaction conditions, direct conversion.Can require specific catalysts for high efficiency.

The Sandmeyer Reaction: A Classic Transformation of Anilines

The Sandmeyer reaction is a stalwart in aromatic chemistry, providing a reliable pathway from anilines to benzonitriles via a diazonium salt intermediate.[1][3] This two-step process offers good functional group tolerance, making it a valuable tool in complex molecule synthesis.[4]

Mechanistic Rationale

The reaction proceeds through the initial formation of a diazonium salt by treating the aniline with a nitrite source in an acidic medium. The resulting diazonium salt is then decomposed by a copper(I) cyanide salt, which facilitates the introduction of the nitrile group onto the aromatic ring.

Sandmeyer_Reaction Aniline Aniline Diazonium_Salt Aryl Diazonium Salt Aniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Benzonitrile Benzonitrile Diazonium_Salt->Benzonitrile CuCN Rosenmund_von_Braun Aryl_Halide Aryl Halide Aryl_Nitrile Aryl Nitrile Aryl_Halide->Aryl_Nitrile CuCN, High Temp. or CuCN, Ligand, Milder Temp.

Caption: The Rosenmund-von Braun reaction.

Experimental Protocol: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile

Materials:

  • 4-Bromoanisole

  • Copper(I) Cyanide (CuCN)

  • L-Proline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Ammonium hydroxide solution

Procedure:

  • Reaction Setup: To a flame-dried flask, add 4-bromoanisole, copper(I) cyanide, and L-proline. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Reaction: Add anhydrous DMF via syringe. Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ammonium hydroxide. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cyanation: A Modern and Versatile Approach

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides and triflates is no exception. [5]These methods offer a broad substrate scope, excellent functional group tolerance, and operate under milder conditions compared to the classical copper-mediated reactions. [5][6]

Key to Success: Ligand and Cyanide Source Selection

The success of a palladium-catalyzed cyanation hinges on the appropriate choice of ligand and cyanide source. Sterically demanding and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone cyanohydrin, each with its own advantages in terms of reactivity and safety. [7]

Palladium_Cyanation Aryl_Halide Aryl Halide/Triflate Aryl_Nitrile Aryl Nitrile Aryl_Halide->Aryl_Nitrile Pd Catalyst, Ligand, Cyanide Source

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Cyanation of 4-Bromotoluene using Zinc Cyanide

Materials:

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc Cyanide (Zn(CN)₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Reaction Setup: In a glovebox, add 4-bromotoluene, Pd₂(dba)₃, dppf, and zinc cyanide to a reaction vial.

  • Reaction: Add anhydrous DMF and seal the vial. Remove the vial from the glovebox and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture for 16-24 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure 4-methylbenzonitrile.

Industrial Synthesis: Ammoxidation of Toluene

For the large-scale industrial production of benzonitrile, the ammoxidation of toluene is the most economically viable and atom-economical route. [2]This gas-phase reaction involves the catalytic conversion of toluene in the presence of ammonia and air.

Reaction Conditions and Catalysis

The ammoxidation of toluene is typically carried out in a fluidized bed reactor at high temperatures (410-420 °C) using a mixed metal oxide catalyst, often based on vanadium and molybdenum. [8][9]The reaction is highly exothermic, and precise temperature control is crucial to prevent over-oxidation to carbon oxides. [8]

Ammoxidation Toluene Toluene Benzonitrile Benzonitrile Toluene->Benzonitrile NH₃, O₂, Metal Oxide Catalyst, High Temperature

Caption: Ammoxidation of toluene to benzonitrile.

Dehydration of Benzamides: A Direct and High-Yielding Route

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. [10]This method is often straightforward and high-yielding, provided an appropriate dehydrating agent is chosen.

Common Dehydrating Agents

A variety of reagents can effect the dehydration of benzamides, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂). [10]The choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule.

Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Sand

Procedure:

  • Reaction Setup: Thoroughly mix benzamide and phosphorus pentoxide in a dry flask.

  • Reaction: Heat the mixture in a sand bath. The benzonitrile will distill as it is formed.

  • Purification: The collected distillate can be washed with a dilute sodium carbonate solution and then with water. After drying over anhydrous calcium chloride, the benzonitrile can be further purified by distillation.

Synthesis from Benzaldehydes: A Greener Approach

The conversion of benzaldehydes to benzonitriles represents an attractive synthetic strategy as it proceeds with the retention of the carbon skeleton. [2][11]This transformation is typically achieved by reacting the aldehyde with hydroxylamine to form an oxime intermediate, which is then dehydrated to the nitrile. One-pot procedures are often employed to streamline this process. [11][12]

The Rise of Green Catalysis

Recent advances have focused on developing more environmentally friendly protocols for this conversion. The use of ionic liquids as recyclable catalysts and solvents has shown great promise, offering high yields and simplified product isolation. [11][13][14]In one such system, a hydroxylamine ionic liquid salt in combination with a recyclable ionic liquid co-solvent and catalyst achieved a 100% conversion and yield of benzonitrile from benzaldehyde at 120 °C in 2 hours. [11][14]

Benzaldehyde_to_Benzonitrile Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime (intermediate) Benzaldehyde->Benzaldoxime NH₂OH·HCl Benzonitrile Benzonitrile Benzaldoxime->Benzonitrile Dehydration

Caption: Two-step conversion of benzaldehyde to benzonitrile.

Experimental Protocol: One-Pot Synthesis of Benzonitrile from Benzaldehyde using an Ionic Liquid

Materials:

  • Benzaldehyde

  • Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)

  • 1-Sulfobutyl-3-methylpyridinium hydrosulfate ([HSO₃-b-Py]·HSO₄) ionic liquid

  • Paraxylene

Procedure:

  • Reaction Setup: In a reaction vessel, combine benzaldehyde, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, the ionic liquid, and paraxylene.

  • Reaction: Heat the mixture to 120 °C and stir for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture. The product will be in the paraxylene layer, which can be separated from the ionic liquid layer. The ionic liquid can be recovered and reused.

  • Purification: The paraxylene solution can be washed with water and dried, and the solvent removed under reduced pressure to yield the benzonitrile product.

Conclusion and Future Outlook

The synthesis of benzonitrile intermediates is a well-established field with a diverse array of reliable methods. For small-scale laboratory synthesis, particularly in the context of drug discovery where functional group tolerance is paramount, palladium-catalyzed cyanation often represents the state-of-the-art. The Sandmeyer and Rosenmund-von Braun reactions remain highly relevant and cost-effective alternatives. For large-scale industrial production, the ammoxidation of toluene is unrivaled in its efficiency.

Looking ahead, the development of greener and more sustainable synthetic routes will continue to be a major focus. This includes the design of more efficient and recyclable catalysts, the use of safer cyanide sources, and the development of processes that operate under milder conditions with reduced solvent waste. The continued exploration of biocatalysis and electrochemical methods may also open up new and exciting avenues for the synthesis of these important chemical intermediates.

References

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 19035-19043.
  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • BenchChem. (2025).
  • Google Patents. (2005). Synthesis of benzonitriles from substituted benzoic acid. US6875882B2.
  • BenchChem. (2025).
  • Google Patents. (1948). Benzonitrile production from benzene or diphenyl and hcn. US2449643A.
  • Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. RSC Publishing.
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction.
  • Z. Gu, et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69-72.
  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. BenchChem.
  • Wikipedia. Rosenmund–von Braun reaction.
  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. BenchChem.
  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure.
  • ResearchGate. (2025). Metrics to 'Green' Chemistry—Which Are the Best?.
  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
  • Scribd. Oxidation of Toluene to Benzoic Acid Lab Report.
  • BenchChem. (2025).
  • ResearchGate. (2025). Ligand-Promoted Rosenmund–von Braun Reaction.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Google Patents. (2007). Production method of benzonitrile. CN101037398A.
  • ResearchGate. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium.
  • ACS Publications. (2019). Metrics of Green Chemistry and Sustainability: Past, Present, and Future.
  • The Royal Society of Chemistry. A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles.
  • Anderson, K. W., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(21), 4255-4258.
  • Master Organic Chemistry.
  • Organic Syntheses.
  • Reddy, V. R., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Organic & Biomolecular Chemistry, 19(3), 576-581.
  • The Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry.
  • YouTube. (2022).
  • National Institutes of Health.
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
  • Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 110-113.
  • ResearchGate. (2025).

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Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

[1][2]

Introduction: The Chemical Context

From the Desk of the Senior Application Scientist

In drug development, particularly in the synthesis of kinase inhibitors (e.g., EGFR inhibitors), 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS: 832674-46-1) is a critical intermediate.[1][2] While stable under standard storage conditions, its disposal demands a nuanced understanding of its functional groups.[1][2]

We are not merely discarding a "solid"; we are managing a poly-functionalized halogenated nitrile .[1][2] This molecule presents a dual-hazard profile:

  • The Nitrile (-CN): A precursor to hydrogen cyanide (HCN) if inadvertently exposed to strong acids or oxidizers.[1][2]

  • The Bromine (-Br): A halogen source that mandates specific incineration protocols to prevent the release of corrosive hydrogen bromide (HBr) gas and environmental toxins.[1][2]

This guide moves beyond generic safety sheets to provide a logistical, self-validating disposal workflow designed to protect both the researcher and the facility's compliance status.

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the waste stream.[1][2] This compound is not a typical benign solid.[1][2]

Molecular Hazard Breakdown
Functional GroupHazard PotentialDisposal Implication
Benzonitrile Core Acute Toxicity (Oral/Dermal/Inhalation).[1][2] Potential HCN release.[1][2]NEVER mix with acidic waste streams.[1][2] Segregate from oxidizers.[1][2]
Bromine Substituent Halogenated waste.[1][2]Requires incineration with flue gas scrubbing.[1][2] DO NOT mix with non-halogenated solvents (increases disposal cost and violates incinerator permits).[1][2]
Hydroxyethoxy Tail Increases polarity/solubility.[1][2]May solubilize in aqueous waste; ensure aqueous streams are captured, not sewered.[1][2]
Regulatory Classification (RCRA/EPA Context)

While this specific intermediate may not have a unique "P" or "U" list code (unless unused and considered a commercial chemical product), it must be treated as Hazardous Waste based on characteristics:

  • Toxicity: Acute Toxic (Category 3/4).[1][2]

  • Halogenated Organic: Must be flagged for fuel blending or incineration capabilities that handle halogens.[1][2]

Operational Protocol: Step-by-Step Disposal

Phase 1: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup materials, heavily contaminated gloves.[2]

  • Primary Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1][2]

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .

    • Critical Check: Ensure this drum is not designated for "Oxidizing Solids."[1][2] Nitriles and strong oxidizers are incompatible.[1][2][3]

Phase 2: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from reactions involving this intermediate.[2]

  • Segregation: You must use a Halogenated Solvent Waste container.[1][2]

    • Why? Even if the solvent system is 90% Methanol (non-halogenated), the presence of the brominated solute classifies the entire mixture as halogenated.[1][2]

  • The "Acid Check" (Self-Validating Step):

    • Before pouring, verify the pH of the waste container is ≥ 7 .[1][2]

    • Risk:[1][2][3][4][5] Pouring a nitrile solution into an acidic waste container can generate HCN gas in the headspace.[1][2]

    • Action: If the waste stream is acidic, neutralize it to pH 7-9 with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) before adding it to the central waste carboy.[2]

Phase 3: Glassware & Rinsate

Applicability: Flasks, funnels, and spatulas.[2]

  • Triple Rinse: Rinse contaminated glassware three times with a solvent capable of dissolving the compound (Acetone or Methanol are recommended).[1][2]

  • Rinsate Disposal: Collect all rinsates into the Halogenated Solvent Waste container.[1][2]

    • Prohibition:[1][2][3][6] Do not wash the first rinse down the sink.[1][2] This compound is toxic to aquatic life and must not enter municipal water treatment systems.[1][2]

  • Final Wash: Once triple-rinsed, glassware can be washed in a standard dishwasher or sink with detergent.[1][2]

Emergency Procedures (Spills)

Scenario: You drop a 5g bottle of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Dust inhalation is the primary acute risk.[1][2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.[1][2]

  • Dry Cleanup:

    • Do NOT use a standard broom (creates dust).[1][2]

    • Do NOT use a wet mop initially (spreads contamination).[1][2]

    • Use: A scoop or dustpan for bulk material. For residue, use a damp paper towel (solvent-dampened if necessary).[1][2]

  • Disposal: Place all cleanup materials into a sealable bag and treat as Solid Hazardous Waste (Phase 1).

Visualized Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of materials associated with this compound.

DisposalWorkflowStartWaste Generation(this compound)TypeCheckDetermine Waste StateStart->TypeCheckSolidPathSolid Waste(Powder, Gloves, Wipes)TypeCheck->SolidPath Dry MaterialLiquidPathLiquid Waste(Reaction Mix, Rinsate)TypeCheck->LiquidPath Solution/SuspensionBagging1. Double Bag (Polyethylene)2. Label 'Toxic Solid'SolidPath->BaggingpHCheckCRITICAL CHECK:Is pH < 7?LiquidPath->pHCheckFinalDisposalFacility Hazardous Waste Pickup(Incineration)Bagging->FinalDisposalNeutralizeNeutralize to pH 7-9(Prevent HCN formation)pHCheck->Neutralize Yes (Acidic)SegregationSelect Container:HALOGENATED SOLVENTSpHCheck->Segregation No (Neutral/Basic)Neutralize->SegregationSegregation->FinalDisposal

Caption: Operational logic flow ensuring segregation of halogenated waste and prevention of acidic nitrile hydrolysis.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][2] Retrieved from [Link][2]

  • PubChem. (2025).[1][2] Compound Summary: this compound (CAS 832674-46-1).[1][2][8] Retrieved from [Link][2]

Navigating the Synthesis and Handling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel intermediate, 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, presents significant potential in the landscape of pharmaceutical development. Its unique structure, incorporating a brominated and methoxylated benzonitrile core with a hydroxyethoxy side chain, makes it a valuable building block for a variety of therapeutic agents. However, its handling demands a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Chemical Personality

Key Potential Hazards:

  • Toxicity: Aromatic nitriles are known for their toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3][4] Similar compounds are classified as toxic or harmful upon acute exposure.[1][4][5][6] The nitrile group can potentially be metabolized to release cyanide, a potent metabolic poison.

  • Irritation: Brominated aromatic compounds frequently cause skin and eye irritation.[1][5][7] Expect this compound to be, at a minimum, a moderate to severe irritant to the skin and eyes.[5][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][5][6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal protocols.[8][9][10][11]

Hazard Summary Table:

Hazard ClassAnticipated SeverityPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)HighIngestion, Skin Contact, Inhalation
Skin Corrosion/IrritationModerate to HighSkin Contact
Serious Eye Damage/IrritationHighEye Contact
Specific Target Organ Toxicity (Single Exposure)Moderate (Respiratory System)Inhalation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety is paramount. The following engineering controls and PPE are mandatory when handling this compound.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[13]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[13]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Hand Protection: Nitrile gloves are the recommended choice for handling aromatic nitriles and brominated compounds, offering good chemical resistance.[14][15][16][17][18] Always double-glove to provide an extra layer of protection. Inspect gloves for any signs of degradation or perforation before and during use.[3]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[13][14] A face shield should be worn in addition to goggles when there is a risk of splashing.[3]

  • Body Protection: A flame-resistant laboratory coat is required.[14] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn.[15]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment Compound 2-Bromo-4-(2-hydroxyethoxy)- 5-methoxybenzonitrile Fume_Hood Work in Fume Hood Compound->Fume_Hood Mandatory Ventilation Ensure General Ventilation Gloves Double Nitrile Gloves Fume_Hood->Gloves Always Eye_Face Chemical Goggles & Face Shield Fume_Hood->Eye_Face Always Body Lab Coat & Chem-Resistant Apron Fume_Hood->Body Always Respiratory Respirator (if needed) Fume_Hood->Respiratory Risk-based Waste_Disposal cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper) Halogenated_Solid Sealed Bag for Halogenated Solid Waste Solid_Waste->Halogenated_Solid Liquid_Waste Reaction Mixtures & Solvent Washes Halogenated_Liquid Labeled Container for Halogenated Liquid Waste Liquid_Waste->Halogenated_Liquid EH_S Arrange for Pickup by Environmental Health & Safety Halogenated_Solid->EH_S Halogenated_Liquid->EH_S

Caption: Workflow for the proper disposal of waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [2][7]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [2][7]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [3][7]If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. [7]Rinse the mouth with water and seek immediate medical attention. [3] Spill Response:

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed container for halogenated waste.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains. [3] By integrating these safety protocols and operational guidelines into your laboratory practices, you can confidently and safely advance your research with this compound.

References

  • Your Favourite Teacher. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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